molecular formula C20H29FN12O9P2S2 B10828420 IACS-8803 diammonium

IACS-8803 diammonium

カタログ番号: B10828420
分子量: 726.6 g/mol
InChIキー: RSRKBQPIHRYUNK-UGVGDZPHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IACS-8803 diammonium is a useful research compound. Its molecular formula is C20H29FN12O9P2S2 and its molecular weight is 726.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C20H29FN12O9P2S2

分子量

726.6 g/mol

IUPAC名

diazanium;(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol

InChI

InChI=1S/C20H23FN10O9P2S2.2H3N/c21-9-13-8(38-19(9)30-5-28-10-15(22)24-3-26-17(10)30)2-36-42(34,44)40-14-12(32)7(1-35-41(33,43)39-13)37-20(14)31-6-29-11-16(23)25-4-27-18(11)31;;/h3-9,12-14,19-20,32H,1-2H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27);2*1H3/t7-,8-,9-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1

InChIキー

RSRKBQPIHRYUNK-UGVGDZPHSA-N

異性体SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)[S-])[O-])O.[NH4+].[NH4+]

正規SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)[S-])[O-])O.[NH4+].[NH4+]

製品の起源

United States

Foundational & Exploratory

IACS-8803 Diammonium: A Potent STING Agonist for Innate Immune Activation in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

IACS-8803 diammonium is a synthetic, second-generation cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust anti-pathogen and anti-tumor response. IACS-8803 has demonstrated significant preclinical efficacy in a variety of tumor models, including those resistant to immune checkpoint blockade. Its mechanism of action involves the direct activation of STING, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), T cells, and natural killer (NK) cells, ultimately leading to a powerful and systemic anti-tumor immune response. This technical guide provides a comprehensive overview of the role of IACS-8803 in innate immunity, including its mechanism of action, preclinical data, and relevant experimental methodologies.

Introduction to the cGAS-STING Pathway and IACS-8803

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a key innate immune sensing pathway that detects the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage, including cancer.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP), which in turn binds to and activates the STING protein located on the endoplasmic reticulum.[1]

STING activation initiates a signaling cascade that leads to the phosphorylation and activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-B (NF-κB).[1] Activated IRF3 and NF-κB translocate to the nucleus and induce the expression of a wide range of genes, including those encoding type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[1] These secreted factors are crucial for orchestrating a robust innate and adaptive immune response.

IACS-8803 is a rationally designed, highly potent 2',3'-thiophosphate CDN analog.[1] The introduction of sulfur atoms into the phosphodiester bonds enhances its resistance to degradation by phosphodiesterases, leading to sustained STING activation and a more robust anti-tumor response compared to earlier generation STING agonists.[1][2]

Mechanism of Action of IACS-8803

As a STING agonist, IACS-8803 directly binds to and activates the STING protein, mimicking the action of the natural ligand 2'3'-cGAMP. This activation triggers the downstream signaling cascade, resulting in:

  • Induction of Type I Interferons: The production of IFN-α and IFN-β is a hallmark of STING activation.[1] Type I IFNs have pleiotropic anti-tumor effects, including direct inhibition of tumor cell proliferation, promotion of dendritic cell maturation, and enhancement of cytotoxic T lymphocyte (CTL) and NK cell activity.

  • Activation of NF-κB Signaling: This leads to the production of a broad range of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines that attract immune cells to the tumor microenvironment.

  • Reprogramming of the Tumor Microenvironment (TME): IACS-8803 has been shown to reprogram the immunosuppressive TME into an immune-supportive one. This includes the repolarization of tumor-associated macrophages (TAMs) from an M2-like (pro-tumor) to an M1-like (anti-tumor) phenotype.

Below is a diagram illustrating the cGAS-STING signaling pathway and the role of IACS-8803.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING STING cGAMP->STING activates IACS8803 IACS-8803 IACS8803->STING activates TBK1 TBK1 STING->TBK1 recruits & activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates to nucleus & induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes translocates to nucleus & induces transcription in_vivo_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_monitoring Monitoring & Analysis cell_culture Tumor Cell Culture (e.g., B16-OVA, GL261) implantation Tumor Cell Implantation (e.g., subcutaneous, intracranial) cell_culture->implantation randomization Tumor-bearing Mice Randomization implantation->randomization treatment_group IACS-8803 Treatment (e.g., intratumoral injection) randomization->treatment_group control_group Vehicle Control randomization->control_group tumor_measurement Tumor Volume Measurement treatment_group->tumor_measurement survival_monitoring Survival Monitoring treatment_group->survival_monitoring control_group->tumor_measurement control_group->survival_monitoring tissue_collection Tumor & Spleen Collection tumor_measurement->tissue_collection survival_monitoring->tissue_collection flow_cytometry Flow Cytometry Analysis of Immune Cells tissue_collection->flow_cytometry

References

IACS-8803 Diammonium Salt: A Deep Dive into a Potent STING Agonist for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

IACS-8803 diammonium salt is a synthetic, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Its potent antitumor activity, demonstrated in various preclinical models, has positioned it as a promising candidate for cancer immunotherapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and preclinical findings related to IACS-8803 and its diammonium salt form.

Chemical Structure and Physicochemical Properties

IACS-8803 is a cyclic dinucleotide (CDN) analog. The introduction of two sulfur atoms in the phosphodiester backbone as thiophosphates enhances its resistance to degradation by phosphodiesterases, thereby increasing its stability and in vivo efficacy.[1] The diammonium salt form is one of the stable salt forms of the compound.[2]

Table 1: Physicochemical Properties of IACS-8803 and its Salts

PropertyIACS-8803This compound SaltIACS-8803 Disodium Salt
Molecular Formula C₂₀H₂₃FN₁₀O₉P₂S₂[2][3]C₂₀H₂₉FN₁₂O₉P₂S₂[4][5][6]C₂₀H₂₁FN₁₀Na₂O₉P₂S₂[7]
Molecular Weight 692.53 g/mol [2][3]726.60 g/mol [4][5][6]736.50 g/mol [7]
CAS Number 2095690-70-1[2][3]Not explicitly found2243079-36-7[7]
Appearance Solid, White to yellow[2]Solid[6]Solid, White to off-white[7]
Solubility H₂O: 15 mg/mL (21.66 mM) with ultrasound[2]Data not availableH₂O: 56.67 mg/mL (76.95 mM) with ultrasound; DMSO: ≥ 100 mg/mL (135.78 mM)[7]
Storage -20°C, sealed, away from moisture[2]Data not available-20°C, under nitrogen, away from moisture[7]

Mechanism of Action: Activating the STING Pathway

IACS-8803 functions as a direct agonist of the STING protein, which is predominantly located on the endoplasmic reticulum.[1] Binding of IACS-8803 to STING initiates a signaling cascade that leads to the activation of transcription factors, primarily IRF3 and NF-κB.[1] This, in turn, stimulates the production of type I interferons (IFN-β) and other pro-inflammatory cytokines.[1] The activation of the STING pathway is a crucial step in the innate immune system's ability to detect and respond to tumor cells.[1]

STING_Pathway IACS-8803 Mechanism of Action IACS-8803 IACS-8803 STING (ER) STING (Endoplasmic Reticulum) IACS-8803->STING (ER) Binds and Activates TBK1 TBK1 STING (ER)->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NF-κB NF-κB TBK1->NF-κB Phosphorylates p-IRF3 Phosphorylated IRF3 IRF3->p-IRF3 Nucleus Nucleus p-IRF3->Nucleus Dimerizes and Translocates to p-NF-κB Phosphorylated NF-κB NF-κB->p-NF-κB p-NF-κB->Nucleus Translocates to Type I IFN (IFN-β) Type I IFN (IFN-β) Nucleus->Type I IFN (IFN-β) Upregulates Gene Expression of Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines Upregulates Gene Expression of TME_Modulation Tumor Microenvironment Modulation by IACS-8803 cluster_0 IACS-8803 Treatment cluster_1 Immune Cell Response IACS-8803 IACS-8803 Myeloid_Cells Myeloid Cells (Activation & Trafficking ↑) IACS-8803->Myeloid_Cells T_Cells CD8+ T Cells (Effector Response ↑) IACS-8803->T_Cells NK_Cells NK Cells (Effector Response ↑) IACS-8803->NK_Cells Microglia_M1 Microglia/Macrophages (Pro-inflammatory M1 phenotype ↑) CD80/CD86 ↑, iNOS ↑ IACS-8803->Microglia_M1 Microglia_M2 Microglia/Macrophages (Immunosuppressive M2 phenotype ↓) CD206 ↓, Arginase ↓ IACS-8803->Microglia_M2 Antitumor_Immunity Enhanced Antitumor Immunity Myeloid_Cells->Antitumor_Immunity T_Cells->Antitumor_Immunity NK_Cells->Antitumor_Immunity Microglia_M1->Antitumor_Immunity InVivo_Workflow General In Vivo Efficacy Workflow Tumor_Implantation Tumor Cell Implantation (e.g., B16-OVA in C57BL/6 mice) Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Intratumoral Injection (IACS-8803 or Vehicle) Randomization->Treatment Monitoring Monitor Tumor Growth and Survival Treatment->Monitoring Analysis Endpoint Analysis: Tumor Volume, Survival, Immunophenotyping Monitoring->Analysis

References

Preclinical Evidence for IACS-8803 Antitumor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the antitumor activity of IACS-8803, a potent agonist of the Stimulator of Interferator Genes (STING) pathway. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: STING Pathway Activation

IACS-8803 is a synthetic cyclic dinucleotide (CDN) analog, specifically a 2',3'-thiophosphate CDN, designed for enhanced stability and affinity for the STING protein. Activation of the STING pathway is a critical component of the innate immune response to cytosolic DNA, which can be an indicator of cellular damage or infection. In the context of cancer, STING activation can initiate a powerful antitumor immune response.

Upon binding to STING, which is located on the endoplasmic reticulum, IACS-8803 induces a conformational change in the STING protein. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as interferon-beta (IFN-β). Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines. This cascade of events ultimately leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), which can recognize and eliminate tumor cells.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix IACS_8803 IACS-8803 STING STING (on ER) IACS_8803->STING Binds to TBK1 TBK1 STING->TBK1 Recruits and Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes IFNB_gene IFN-β Gene pIRF3->IFNB_gene Translocates to Nucleus and Binds Promoter Cytokine_gene Pro-inflammatory Cytokine Genes NFkB->Cytokine_gene Translocates to Nucleus and Binds Promoter IFNB IFN-β IFNB_gene->IFNB Transcription & Translation Cytokines Pro-inflammatory Cytokines Cytokine_gene->Cytokines Transcription & Translation Immune_Response Antitumor Immune Response IFNB->Immune_Response Stimulates Cytokines->Immune_Response Stimulates

Caption: IACS-8803 activates the STING signaling pathway.

Quantitative In Vitro and In Vivo Antitumor Activity

IACS-8803 has demonstrated potent antitumor activity in both in vitro and in vivo preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro STING Pathway Activation
Cell LineAssay TypeReadoutIACS-8803 EC50
Human THP-1 Reporter CellsLuciferase Reporter AssayIRF-dependent luciferase expression0.28 µg/mL
Mouse 293 Reporter CellsLuciferase Reporter AssaySTING-dependent luciferase expression0.1 µg/mL
Table 2: In Vivo Antitumor Efficacy of IACS-8803 in Syngeneic Mouse Models
Cancer ModelMouse StrainTumor Cell LineTreatmentKey Findings
MelanomaC57BL/6B16-OVA10 µg IACS-8803, intratumoral, days 6, 9, 12Superior regression of both injected and contralateral (uninjected) tumors compared to benchmark STING agonists.[1]
Glioblastoma (Immunogenic)C57BL/6JGL2615 µg IACS-8803, intracranialSignificantly improved survival rates.[2]
Glioblastoma (Poorly Immunogenic, Checkpoint Blockade Resistant)C57BL/6JQPP45 µg IACS-8803, intracranial56% of animals tumor-free.[2]
Glioblastoma (Poorly Immunogenic, Checkpoint Blockade Resistant)C57BL/6JQPP85 µg IACS-8803, intracranial, days 60, 67100% of mice cured.[3][4][5][6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro STING Activation Assay

This protocol describes a representative method for assessing the in vitro potency of IACS-8803 using a THP-1 reporter cell line.

In_Vitro_Workflow cluster_protocol In Vitro STING Activation Assay Workflow step1 1. Cell Seeding: Seed THP-1 Lucia reporter cells in a 96-well plate. step2 2. Compound Addition: Add serial dilutions of IACS-8803 to the wells. step1->step2 step3 3. Incubation: Incubate cells for 24 hours at 37°C and 5% CO2. step2->step3 step4 4. Supernatant Transfer: Transfer supernatant to a new plate. step3->step4 step5 5. Luciferase Assay: Add luciferase substrate and measure luminescence. step4->step5 step6 6. Data Analysis: Calculate EC50 values from the dose-response curve. step5->step6

Caption: Workflow for in vitro STING activation assay.

Materials:

  • THP-1 Lucia™ ISG reporter cell line (InvivoGen)

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and Zeocin™

  • IACS-8803

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., QUANTI-Luc™, InvivoGen)

  • Luminometer

Procedure:

  • Cell Culture: Maintain THP-1 Lucia™ ISG cells in supplemented RPMI 1640 medium.

  • Cell Seeding: Seed cells at a density of 50,000 cells/well in a 96-well plate.

  • Compound Preparation: Prepare a serial dilution of IACS-8803 in culture medium.

  • Treatment: Add the diluted IACS-8803 to the appropriate wells. Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Luciferase Assay: Following the manufacturer's instructions for the luciferase assay system, add the luciferase substrate to each well.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the concentration of IACS-8803 and determine the EC50 value using a suitable non-linear regression model.

In Vivo B16 Melanoma Efficacy Study

This protocol outlines the methodology for a bilateral B16-OVA melanoma model to evaluate the in vivo efficacy and systemic immune response to IACS-8803.

In_Vivo_Melanoma_Workflow cluster_protocol B16 Melanoma In Vivo Efficacy Workflow step1 1. Cell Culture: Culture B16-OVA melanoma cells. step2 2. Tumor Implantation: Subcutaneously implant 1x10^5 B16-OVA cells bilaterally into the flanks of C57BL/6 mice. step1->step2 step3 3. Treatment: On days 6, 9, and 12, intratumorally inject 10 µg of IACS-8803 into the tumor on one flank. step2->step3 step4 4. Monitoring: Monitor tumor growth on both flanks and animal survival. step3->step4 step5 5. Endpoint Analysis: At the study endpoint, collect tumors and lymphoid organs for immunological analysis. step4->step5

Caption: Workflow for B16 melanoma in vivo efficacy study.

Materials:

  • B16-OVA melanoma cell line

  • Female C57BL/6 mice, 6-8 weeks old

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • IACS-8803, formulated in PBS

  • Syringes and needles for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture B16-OVA cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS at a concentration of 1x10⁶ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10⁵ cells) into the right and left flanks of each mouse.

  • Treatment: On days 6, 9, and 12 post-implantation, intratumorally inject 10 µg of IACS-8803 in a volume of 50 µL of PBS into the tumor on one flank. The contralateral tumor remains untreated.

  • Monitoring: Measure the tumor volume on both flanks every 2-3 days using calipers. Monitor the body weight and overall health of the animals.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Collect tumors and spleens for further analysis (e.g., flow cytometry).

In Vivo Orthotopic Glioblastoma Efficacy Study

This protocol provides a representative method for establishing an orthotopic glioblastoma model and assessing the efficacy of IACS-8803.

In_Vivo_Glioblastoma_Workflow cluster_protocol Orthotopic Glioblastoma In Vivo Efficacy Workflow step1 1. Cell Culture: Culture QPP8 glioblastoma cells. step2 2. Stereotactic Surgery: Intracranially implant QPP8 cells into the striatum of C57BL/6J mice. step1->step2 step3 3. Treatment: On days 60 and 67, intracranially inject 5 µg of IACS-8803. step2->step3 step4 4. Survival Monitoring: Monitor mice for neurological symptoms and record survival. step3->step4 step5 5. Immunological Analysis: At a defined timepoint, collect brains and lymph nodes for flow cytometry. step4->step5

Caption: Workflow for orthotopic glioblastoma in vivo efficacy study.

Materials:

  • QPP8 glioblastoma cell line

  • Female C57BL/6J mice

  • Stereotactic apparatus

  • Hamilton syringe

  • Anesthetics

  • IACS-8803, formulated in PBS

Procedure:

  • Cell Preparation: Culture QPP8 cells and prepare a single-cell suspension in sterile PBS.

  • Stereotactic Implantation: Anesthetize the mouse and secure it in a stereotactic frame. Create a burr hole in the skull at the desired coordinates for the striatum. Slowly inject the QPP8 cells into the brain parenchyma.

  • Treatment: On days 60 and 67 post-implantation, administer 5 µg of IACS-8803 intracranially at the tumor site using the stereotactic apparatus.

  • Monitoring: Monitor the mice daily for signs of neurological deficits and record survival data.

  • Immunophenotyping: For mechanistic studies, euthanize a cohort of mice at a specified time point after treatment. Isolate brains and cervical lymph nodes and prepare single-cell suspensions for flow cytometric analysis of immune cell populations.

Conclusion

The preclinical data for IACS-8803 provide strong evidence of its potent antitumor activity across multiple cancer models. As a STING agonist, IACS-8803 effectively activates the innate immune system, leading to a robust and systemic antitumor response. The in vivo studies in both melanoma and glioblastoma models, including those resistant to immune checkpoint blockade, highlight the therapeutic potential of this agent. The detailed protocols provided in this guide offer a framework for the further investigation and development of IACS-8803 as a promising cancer immunotherapy.

References

IACS-8803: A Deep Dive into its Immunomodulatory Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunomodulatory effects of IACS-8803, a potent agonist of the Stimulator of Interferatoron Genes (STING) pathway. By delving into its mechanism of action, preclinical efficacy, and impact on the tumor microenvironment, this document serves as a critical resource for professionals engaged in oncology and immunology research and development.

Core Mechanism of Action: STING Pathway Activation

IACS-8803 is a synthetic cyclic dinucleotide (CDN) analog designed for enhanced potency and stability.[1][2] Its primary mechanism involves the direct binding to and activation of the STING protein, a key signaling molecule in the innate immune system.[2] This interaction triggers a downstream signaling cascade, culminating in the production of Type I interferons (IFNs) and other pro-inflammatory cytokines.[2]

The 2',3'-phosphodiester linkage in IACS-8803 offers an improved affinity for STING compared to the canonical 3',3'-form, and the inclusion of sulfur atoms in the thiophosphate bonds enhances its resistance to degradation by phosphodiesterases.[2][3] This structural modification leads to more robust and sustained STING pathway activation in vitro and in vivo.[2][3]

Activation of STING by IACS-8803 leads to the robust engagement of the interferon regulatory factor 3 (IRF3) and nuclear factor kappa-B (NF-κB) pathways.[2] This, in turn, stimulates the production of interferon-beta (IFN-β) and other pro-inflammatory cytokines, which are crucial for priming cytotoxic T-cell responses against tumor antigens.[2][3][4]

STING_Pathway_Activation IACS_8803 IACS-8803 STING STING (on ER membrane) IACS_8803->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IKK IKK Complex STING->IKK Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 Dimerizes p_IRF3_n p-IRF3 p_IRF3->p_IRF3_n Translocates NF_kB NF-κB IKK->NF_kB Activates NF_kB_n NF-κB NF_kB->NF_kB_n Translocates IFNB_gene IFN-β Gene p_IRF3_n->IFNB_gene Induces Transcription Cytokine_genes Pro-inflammatory Cytokine Genes NF_kB_n->Cytokine_genes Induces Transcription IFNB_production IFN-β Production IFNB_gene->IFNB_production Cytokine_production Cytokine Production Cytokine_genes->Cytokine_production

Caption: IACS-8803 activates the STING signaling pathway.

Quantitative Analysis of Immunomodulatory Effects

Preclinical studies in various cancer models have demonstrated the significant immunomodulatory properties of IACS-8803. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of IACS-8803 in Glioblastoma Models
Preclinical ModelTreatmentOutcomeResultCitation
QPP8 (Immune checkpoint blockade-resistant glioblastoma)5 µg IACS-8803 (intratumoral)Median Survival100% of mice cured[1][5]
QPP4 and QPP8 (Poorly immunogenic glioblastoma)5 µg IACS-8803 (intratumoral)Tumor-Free Animals56% to 100%[6]
GL261 (Immunogenic glioblastoma)5 µg IACS-8803 (intracranial)Survival RateSignificantly improved[6]
U87 (Epigenetically silenced glioblastoma in humanized mice)IACS-8803Animal SurvivalSignificantly extended[6]
Table 2: Cellular and Molecular Changes in the Tumor Microenvironment
Preclinical ModelTreatmentImmune Cell/MarkerChangeCitation
QPP8 Glioblastoma5 µg IACS-8803CD8+ T cellsIncreased infiltration[5][7]
QPP8 Glioblastoma5 µg IACS-8803PD-1 and LAG-3 on CD8+ T cellsDecreased expression[5][7]
QPP8 Glioblastoma5 µg IACS-8803Granzyme B in CD8+ T cellsIncreased expression[5][7]
QPP8 Glioblastoma5 µg IACS-8803NK cellsIncreased infiltration and frequency[5][7]
QPP8 Glioblastoma5 µg IACS-8803Granzyme B in NK cellsIncreased expression[5][7]
Glioblastoma modelsIACS-8803Microglia (CD80/CD86)Increased expression[1][6]
Glioblastoma modelsIACS-8803Microglia (iNOS)Increased expression[1]
Glioblastoma modelsIACS-8803Microglia (CD206 and arginase)Decreased expression[1][6]
Glioblastoma modelsIACS-8803Myeloid cellsIncreased tumor trafficking and activation[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of IACS-8803.

In Vivo Murine Glioblastoma Models
  • Cell Lines: QPP8, QPP4, and GL261 murine glioblastoma cell lines were utilized. For studies in humanized mice, the U87 human glioblastoma cell line was used.

  • Animal Models: C57BL/6J mice were used for the syngeneic models. For some studies, RAG1 knockout mice (lacking mature T and B cells) were used to assess the role of adaptive immunity.

  • Tumor Implantation: A predetermined number of tumor cells (e.g., QPP8 cells) were orthotopically implanted into the brains of the mice.

  • Treatment Administration: IACS-8803 (e.g., 5 µg) or a vehicle control (e.g., PBS) was administered intratumorally on specified days post-implantation (e.g., days 60 and 67).

  • Survival Analysis: Mice were monitored for survival, and the data was analyzed to determine the median survival and the percentage of tumor-free survivors.

  • Combination Therapy: In some cohorts, IACS-8803 was administered in combination with other immunomodulatory agents, such as anti-PD-1 antibodies.[7]

Ex Vivo Flow Cytometry Analysis
  • Tumor and Lymph Node Isolation: At a specified time point after the final treatment (e.g., 48 hours), tumors and cervical lymph nodes were isolated from the treated and control mice.

  • Immune Cell Extraction: Immune cells were collected from the tumor tissue using a Percoll gradient.

  • Antibody Staining: The isolated immune cells were stained with a panel of fluorescently labeled antibodies specific for various cell surface and intracellular markers to identify different immune cell populations (e.g., CD8+ T cells, NK cells, microglia) and their activation/exhaustion status (e.g., PD-1, LAG-3, Granzyme B, CD80/CD86, CD206).

  • Data Acquisition and Analysis: Stained cells were analyzed using a flow cytometer to quantify the different immune cell populations and their expression of key markers.

Experimental_Workflow cluster_in_vivo In Vivo Murine Model cluster_ex_vivo Ex Vivo Analysis Tumor_Implantation Orthotopic Implantation of Glioblastoma Cells Treatment Intratumoral Injection of IACS-8803 or PBS Tumor_Implantation->Treatment Monitoring Survival Monitoring Treatment->Monitoring Tissue_Isolation Isolation of Tumor and Lymph Nodes Treatment->Tissue_Isolation 48h post-treatment Cell_Extraction Immune Cell Extraction (Percoll Gradient) Tissue_Isolation->Cell_Extraction Flow_Cytometry Flow Cytometry Analysis Cell_Extraction->Flow_Cytometry

Caption: Preclinical experimental workflow for IACS-8803 evaluation.

Synergistic Potential and Future Directions

The potent immunomodulatory effects of IACS-8803 position it as a promising candidate for combination therapies.[1] Preclinical data suggests that combining IACS-8803 with immune checkpoint inhibitors, such as anti-PD-1 antibodies, can enhance survival in glioma models.[7] This synergy is likely due to the ability of IACS-8803 to remodel the tumor microenvironment, making it more susceptible to checkpoint blockade.

Ongoing and future research will likely focus on:

  • Optimizing dosing and scheduling in various tumor types.

  • Exploring novel combination strategies with other immunotherapies and targeted agents.

  • Translating the promising preclinical findings into clinical trials for patients with glioblastoma and other malignancies.[7]

The robust preclinical data strongly supports the continued development of IACS-8803 as a novel cancer immunotherapy. Its ability to activate the STING pathway and reprogram the tumor immune microenvironment holds significant promise for improving patient outcomes.

References

IACS-8803 Diammonium: A Technical Guide to STING Target Binding and Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8803 is a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. As a key mediator of innate immunity, STING activation triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response. IACS-8803, available as a stable diammonium salt, has demonstrated superior preclinical anti-tumor efficacy compared to benchmark STING agonists. This technical guide provides an in-depth overview of the target binding, affinity, and cellular activity of IACS-8803, along with detailed experimental protocols for its characterization.

Core Target Binding and Affinity

IACS-8803 directly binds to and activates the STING protein. Its chemical structure, featuring a 2',3'-phosphodiester linkage and bis-thiophosphate modifications, confers improved affinity for STING and enhanced resistance to phosphodiesterase-mediated degradation compared to canonical 3',3'-linked CDNs.[1][2] This results in a more sustained and potent activation of the STING signaling cascade.[1]

While direct binding affinity values (Kd or Ki) for IACS-8803 with purified STING protein are not yet publicly available in the reviewed literature, its potent cellular activity serves as a strong indicator of high-affinity binding.

Cellular Activity

The functional consequence of IACS-8803 binding to STING is the activation of downstream signaling pathways, primarily the IRF3 and NF-κB pathways, leading to the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines. The potency of IACS-8803 in a cellular context has been quantified using reporter cell lines.

Quantitative Cellular Activity Data
CompoundCell LineAssay ReadoutEC50 (µg/mL)EC50 (µM)Reference
IACS-8803Human THP-1IRF3 Activation0.28~0.40[3]
IACS-8803Murine 293STING Activation0.1~0.14[3]
ADU-S100 (Benchmark)Human THP-1 DualIRF3 Activation3.03~4.18[4]
ADU-S100 (Benchmark)Human THP-1 DualNF-κB Activation4.85~6.70[4]

Note: The molecular weight of IACS-8803 (free acid) is 692.53 g/mol . The molecular weight of ADU-S100 is approximately 724.46 g/mol .

Signaling Pathway

Upon binding of IACS-8803, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that leads to the activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons. Simultaneously, the NF-κB pathway is activated, leading to the production of pro-inflammatory cytokines.[5]

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus IACS_8803 IACS-8803 STING STING (on ER) IACS_8803->STING Binding & Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IKK IKK STING->IKK Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 p_IRF3_nuc p-IRF3 p_IRF3->p_IRF3_nuc Translocation IkB IκB IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) NFkB_nuc NF-κB NFkB_p65_p50->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB_p65_p50 IκB Degradation IFNB_gene IFN-β Gene p_IRF3_nuc->IFNB_gene Transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB_nuc->Cytokine_genes Transcription IFN-β Production IFN-β Production IFNB_gene->IFN-β Production Cytokine Production Cytokine Production Cytokine_genes->Cytokine Production

Caption: IACS-8803-mediated STING signaling pathway.

Experimental Protocols

IRF3/NF-κB Reporter Assay for Cellular Potency (EC50) Determination

This protocol describes the use of THP-1 Dual™ reporter cells to quantify the activation of the IRF3 and NF-κB pathways following treatment with IACS-8803. These cells stably express an inducible secreted luciferase reporter gene under the control of an IRF-inducible promoter and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • THP-1 Dual™ Cells (InvivoGen)

  • RPMI 1640 Medium, supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • IACS-8803 diammonium

  • 96-well cell culture plates

  • Luciferase detection reagent (e.g., QUANTI-Luc™, InvivoGen)

  • SEAP detection reagent (e.g., QUANTI-Blue™, InvivoGen)

  • Luminometer and Spectrophotometer

Protocol:

  • Cell Seeding: Seed THP-1 Dual™ cells at a density of 1 x 105 cells per well in a 96-well plate in 180 µL of culture medium.[2]

  • Compound Preparation: Prepare a serial dilution of IACS-8803 in culture medium.

  • Cell Treatment: Add 20 µL of the IACS-8803 dilutions to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.[2]

  • Reporter Gene Assay (IRF3):

    • Transfer 20 µL of cell supernatant to a white 96-well plate.

    • Add 50 µL of luciferase detection reagent.

    • Incubate for 1-5 minutes at room temperature.

    • Measure luminescence using a luminometer.

  • Reporter Gene Assay (NF-κB):

    • Transfer 20 µL of cell supernatant to a flat-bottom 96-well plate.

    • Add 180 µL of SEAP detection reagent.

    • Incubate for 1-3 hours at 37°C.

    • Measure absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: Plot the reporter activity against the logarithm of the IACS-8803 concentration and fit a dose-response curve to determine the EC50 value.

Reporter_Assay_Workflow cluster_workflow IRF3/NF-κB Reporter Assay Workflow A Seed THP-1 Dual™ Cells B Prepare IACS-8803 Serial Dilutions A->B C Treat Cells with IACS-8803 B->C D Incubate for 20-24 hours C->D E Collect Supernatant D->E F Measure Luciferase Activity (IRF3) E->F G Measure SEAP Activity (NF-κB) E->G H Data Analysis (EC50 Determination) F->H G->H

Caption: Workflow for the IRF3/NF-κB reporter assay.

Direct Binding Assay (Conceptual Protocol using Surface Plasmon Resonance - SPR)

While specific SPR data for IACS-8803 is not publicly available, this conceptual protocol outlines a general method for assessing the direct binding of a small molecule agonist to purified STING protein.

Materials:

  • Recombinant purified human STING protein (cytoplasmic domain)

  • SPR instrument and sensor chips (e.g., CM5)

  • This compound

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • STING Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified STING protein over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a serial dilution of IACS-8803 in running buffer.

    • Inject the IACS-8803 dilutions over the immobilized STING surface, starting with the lowest concentration.

    • Include a buffer-only injection as a reference.

    • After each injection, allow for a dissociation phase where only running buffer flows over the surface.

  • Data Analysis:

    • Subtract the reference sensorgram from the active sensorgram to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

SPR_Workflow cluster_spr Surface Plasmon Resonance (SPR) Workflow A Immobilize Purified STING on Sensor Chip B Prepare IACS-8803 Serial Dilutions A->B C Inject IACS-8803 over STING Surface B->C D Monitor Association & Dissociation C->D E Data Analysis (ka, kd, Kd) D->E

Caption: Conceptual workflow for an SPR-based binding assay.

Conclusion

IACS-8803 is a highly potent STING agonist with robust cellular activity, driving the activation of key immune signaling pathways. Its optimized chemical structure translates to superior performance in preclinical models. The provided data and protocols offer a framework for the continued investigation and characterization of IACS-8803 and other novel STING agonists in the field of immuno-oncology. Further studies to quantify the direct binding affinity of IACS-8803 to the STING protein will provide a more complete understanding of its molecular interactions.

References

An In-depth Technical Guide to the Cellular Uptake and Intracellular Localization of IACS-8803

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-8803 is a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway, demonstrating robust anti-tumor efficacy in preclinical models.[1][2][3] Activation of the STING pathway is critical for the innate immune sensing of tumors and for priming an optimal cytotoxic T-cell response.[3][4] As STING is an endoplasmic reticulum (ER) resident protein, the cellular uptake and subsequent intracellular localization of IACS-8803 are pivotal to its therapeutic activity. This technical guide provides an in-depth overview of the presumed intracellular target of IACS-8803, and presents detailed experimental protocols to investigate its cellular uptake and subcellular distribution. While specific quantitative data for IACS-8803 is not publicly available, this guide offers a framework for such investigations, complete with hypothetical data representations and workflow visualizations.

Introduction: Mechanism of Action and Intracellular Target

IACS-8803 is a 2',3'-thiophosphate CDN analog designed for enhanced potency and metabolic stability.[4] Its mechanism of action is centered on the direct binding to and activation of STING (also known as TMEM173), a transmembrane protein primarily localized to the endoplasmic reticulum.[4] Upon binding of IACS-8803, STING undergoes a conformational change, leading to its trafficking from the ER to the Golgi apparatus. This initiates a signaling cascade that results in the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and subsequently the interferon regulatory factor 3 (IRF3). Activated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[4] This cytokine milieu is instrumental in recruiting and activating immune cells, such as dendritic cells and cytotoxic T lymphocytes, to the tumor microenvironment, leading to a potent anti-tumor immune response.[2][5]

Given that STING's ligand-binding domain is exposed to the cytosol, it is imperative that IACS-8803 traverses the plasma membrane to reach its intracellular target. The structural modifications of IACS-8803, such as the inclusion of thiophosphate linkages, are intended to improve its resistance to degradation and enhance its cellular permeability compared to natural CDNs.[4]

Quantitative Analysis of Cellular Uptake

To quantify the cellular uptake of IACS-8803, several methodologies can be employed. Below are hypothetical tables summarizing the kind of quantitative data that would be generated from such studies.

Table 1: Time-Dependent Cellular Uptake of [³H]-IACS-8803 in B16 Melanoma Cells

Time (minutes)Intracellular [³H]-IACS-8803 (pmol/10⁶ cells)
51.2 ± 0.2
153.5 ± 0.4
306.8 ± 0.7
6010.5 ± 1.1
12012.1 ± 1.3

Table 2: Concentration-Dependent Cellular Uptake of [³H]-IACS-8803 in B16 Melanoma Cells (60-minute incubation)

Extracellular Concentration (µM)Intracellular [³H]-IACS-8803 (pmol/10⁶ cells)
0.10.8 ± 0.1
0.54.2 ± 0.5
1.010.5 ± 1.1
5.045.3 ± 4.9
10.078.9 ± 8.2

Intracellular Localization of IACS-8803

Determining the subcellular distribution of IACS-8803 is crucial to confirm its engagement with the cytosolic STING protein. Subcellular fractionation followed by quantification is a standard method for this purpose.

Table 3: Subcellular Distribution of [³H]-IACS-8803 in B16 Melanoma Cells

Cellular Fraction[³H]-IACS-8803 Distribution (%)
Cytosolic75.6 ± 6.8
Nuclear8.2 ± 1.5
Mitochondrial5.4 ± 1.1
Microsomal (ER/Golgi)9.5 ± 1.8
Membrane/Insoluble1.3 ± 0.4

Detailed Experimental Protocols

The following are detailed protocols that could be adapted to study the cellular uptake and intracellular localization of IACS-8803.

Radiolabeling of IACS-8803

For quantitative uptake and distribution studies, IACS-8803 can be radiolabeled, for instance, with tritium (B154650) ([³H]). This typically involves custom synthesis by a specialized radiochemical company. The radiolabeled compound should be purified to >98% purity and its specific activity determined.

Cellular Uptake Assay using Radiolabeled IACS-8803

This protocol quantifies the amount of radiolabeled IACS-8803 that enters the cell over time and at different concentrations.

  • Cell Culture: Plate B16 melanoma cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Treatment: Aspirate the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 500 µL of culture medium containing the desired concentration of [³H]-IACS-8803. For time-course experiments, use a fixed concentration and vary the incubation time. For concentration-dependence, vary the concentration and use a fixed incubation time.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH with 1% SDS to each well and incubate for 30 minutes at room temperature.

  • Quantification: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Normalization: In a parallel set of wells, determine the protein concentration of the cell lysate using a BCA protein assay to normalize the radioactivity counts to the amount of cellular protein.

Subcellular Fractionation

This protocol separates the major organelles to determine the intracellular localization of IACS-8803.

  • Cell Culture and Treatment: Culture B16 melanoma cells in 10 cm dishes to ~80-90% confluency. Treat the cells with [³H]-IACS-8803 for 60 minutes.

  • Cell Harvesting: Wash the cells three times with ice-cold PBS and scrape them into 1 mL of fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, and protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) on ice.

  • Nuclear Fractionation: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The pellet contains the nuclei.

  • Mitochondrial Fractionation: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C. The pellet contains the mitochondria.

  • Microsomal and Cytosolic Fractionation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. The supernatant is the cytosolic fraction, and the pellet is the microsomal fraction (containing ER and Golgi).

  • Quantification: Resuspend each pellet in a suitable buffer. Measure the radioactivity in an aliquot of each fraction using a liquid scintillation counter.

  • Purity Analysis: Perform Western blotting on each fraction using antibodies against marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol) to assess the purity of the fractions.

Confocal Fluorescence Microscopy

This qualitative method visualizes the intracellular localization of a fluorescently labeled version of IACS-8803.

  • Synthesis of Fluorescent IACS-8803: Synthesize a fluorescent conjugate of IACS-8803, for example, by attaching a fluorophore like Alexa Fluor 488.

  • Cell Culture: Plate cells on glass-bottom dishes suitable for confocal microscopy.

  • Treatment: Treat the cells with the fluorescent IACS-8803 conjugate for various times.

  • Staining of Organelles: To co-localize IACS-8803, stain specific organelles using fluorescent dyes (e.g., ER-Tracker™ Red for the endoplasmic reticulum, Hoechst 33342 for the nucleus).

  • Imaging: Wash the cells with PBS and image them using a confocal microscope. Acquire images in the channels corresponding to the fluorescent IACS-8803 and the organelle stains.

  • Analysis: Merge the images to determine if the fluorescence of the IACS-8803 conjugate co-localizes with any specific organelle.

Visualizations

Signaling Pathway of IACS-8803

IACS_8803_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IACS-8803_in IACS-8803 STING_ER STING (on ER) IACS-8803_in->STING_ER Binds and Activates TBK1 TBK1 STING_ER->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc Translocation IFN_genes IFN Genes pIRF3_dimer_nuc->IFN_genes Induces Transcription Type_I_IFN Type I Interferons IFN_genes->Type_I_IFN Transcription & Translation

Caption: IACS-8803 activates the STING signaling pathway.

Experimental Workflow for Cellular Uptake and Localization

Experimental_Workflow cluster_uptake Cellular Uptake Quantification cluster_localization Intracellular Localization Start_Uptake Treat cells with [³H]-IACS-8803 Wash_Cells_Uptake Wash with ice-cold PBS Start_Uptake->Wash_Cells_Uptake Lyse_Cells Cell Lysis Wash_Cells_Uptake->Lyse_Cells Scintillation Liquid Scintillation Counting Lyse_Cells->Scintillation Data_Analysis Data Analysis and Normalization Scintillation->Data_Analysis Start_Localization Treat cells with [³H]-IACS-8803 Homogenize Cell Homogenization Start_Localization->Homogenize Fractionation Subcellular Fractionation (Centrifugation) Homogenize->Fractionation Fractions Collect Cytosolic, Nuclear, Mitochondrial, & Microsomal Fractions Fractionation->Fractions Quantify_Fractions Quantify Radioactivity in each fraction Fractions->Quantify_Fractions Quantify_Fractions->Data_Analysis

Caption: Workflow for studying IACS-8803 cellular uptake.

References

Methodological & Application

Application Notes and Protocols: IACS-8803 Diammonium in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of IACS-8803 diammonium, a potent stimulator of interferon genes (STING) agonist, in murine models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy and immunomodulatory effects of this compound.

Introduction

IACS-8803 is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the STING pathway.[1][2] Activation of STING by IACS-8803 triggers a signaling cascade that leads to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines.[1][2] This, in turn, stimulates an innate immune response and promotes the priming of cytotoxic T-cells against tumor antigens, making it a promising agent for cancer immunotherapy.[2][3] Preclinical studies in various murine models have demonstrated robust systemic anti-tumor efficacy.[2][4][5]

Data Presentation: In Vivo Dosage and Efficacy

The following tables summarize the quantitative data from key preclinical studies of IACS-8803 in various murine cancer models.

Table 1: IACS-8803 Dosage and Administration in Murine Melanoma Models

Murine ModelDosage per InjectionAdministration RouteDosing ScheduleKey Outcomes
B16 Melanoma10 µgIntratumoralDays 6, 9, and 12 post-tumor implantationSuperior systemic anti-tumor response compared to benchmark compounds; regression of untreated contralateral tumors.[2][4][6]

Table 2: IACS-8803 Dosage and Administration in Murine Glioblastoma Models

Murine ModelDosage per InjectionAdministration RouteKey Outcomes
GL261 (immunogenic)5 µgIntracranialSignificantly improved survival rates.[7][8]
QPP4 and QPP8 (poorly immunogenic, resistant to immune checkpoint blockade)5 µgIntracranial56% to 100% of animals tumor-free; increased CD8+ T and NK cell counts; reprogramming of microglia.[7]
U87 (epigenetically silenced)Not specifiedNot specifiedSignificantly extended animal survival.[7]

Experimental Protocols

Protocol 1: Evaluation of IACS-8803 in a Syngeneic B16 Melanoma Model

Objective: To assess the anti-tumor efficacy of intratumorally administered IACS-8803.

Materials:

  • C57BL/6 mice

  • B16-OVA melanoma cells

  • This compound salt

  • Sterile PBS (phosphate-buffered saline)

  • Insulin syringes (or similar) for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture B16-OVA melanoma cells in appropriate media until they reach the desired confluence for injection.

  • Tumor Implantation:

    • Harvest and wash the B16-OVA cells with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into both flanks of each C57BL/6 mouse.[2]

  • Preparation of IACS-8803 Solution:

    • Aseptically prepare a stock solution of this compound salt in sterile water.

    • On the day of injection, dilute the stock solution with sterile PBS to a final concentration of 1 mg/mL (1 µg/µL).

  • Drug Administration:

    • On days 6, 9, and 12 post-tumor implantation, administer 10 µL of the IACS-8803 solution (10 µg) via intratumoral injection into the tumor on one flank only.[2] The contralateral tumor remains untreated to assess systemic effects.

  • Tumor Measurement and Monitoring:

    • Measure tumor volume every 2-3 days using calipers.

    • Monitor mice for overall health and body weight changes.

    • Euthanize mice when tumors reach a predetermined size as per institutional guidelines.

  • Data Analysis:

    • Plot tumor growth curves for both treated and untreated tumors.

    • Perform statistical analysis to compare tumor growth between the IACS-8803 treated group and a vehicle control group.

Protocol 2: Evaluation of IACS-8803 in a Syngeneic GL261 Glioblastoma Model

Objective: To assess the anti-tumor efficacy of intracranially administered IACS-8803.

Materials:

  • C57BL/6 mice

  • GL261 glioma cells

  • This compound salt

  • Stereotactic apparatus for intracranial injection

  • Hamilton syringe

  • Sterile PBS

Procedure:

  • Cell Culture: Culture GL261 glioma cells in appropriate media.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Secure the mouse in a stereotactic frame.

    • Create a burr hole in the skull at the desired coordinates for intracranial tumor implantation.

    • Slowly inject GL261 cells into the brain parenchyma.

  • Preparation of IACS-8803 Solution:

    • Prepare the IACS-8803 solution as described in Protocol 1.

  • Drug Administration:

    • Ten days after tumor implantation, administer a 5 µg dose of IACS-8803 intracranially.[8]

  • Monitoring and Survival Analysis:

    • Monitor the mice daily for neurological symptoms and overall health.

    • Record the date of euthanasia due to tumor progression or humane endpoints.

    • Generate Kaplan-Meier survival curves to compare the survival of IACS-8803 treated mice to a vehicle control group.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING (ER Membrane) cGAMP->STING activates IACS8803 IACS-8803 IACS8803->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IKK IKK STING->IKK recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IFNB IFN-β Gene Expression pIRF3->IFNB translocates to nucleus & induces transcription NFkB NF-κB IKK->NFkB phosphorylates pNFkB p-NF-κB Cytokines Pro-inflammatory Cytokine Genes pNFkB->Cytokines translocates to nucleus & induces transcription

Caption: The STING signaling pathway activated by IACS-8803.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cell_culture 1. Cell Culture (e.g., B16-OVA) tumor_implantation 2. Tumor Implantation (e.g., Subcutaneous in C57BL/6) cell_culture->tumor_implantation drug_prep 3. IACS-8803 Preparation tumor_implantation->drug_prep administration 4. Intratumoral Injection (e.g., 10 µg on days 6, 9, 12) drug_prep->administration tumor_measurement 5. Tumor Volume Measurement administration->tumor_measurement health_monitoring 6. Animal Health Monitoring tumor_measurement->health_monitoring data_analysis 7. Data Analysis (Tumor Growth Curves, Survival) health_monitoring->data_analysis

Caption: A generalized experimental workflow for in vivo studies.

References

Application Notes and Protocols for Intratumoral Injection of IACS-8803 Diammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

IACS-8803 is a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] As a second-generation STING agonist, IACS-8803 exhibits high potency in activating the STING signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This robust activation of the innate immune system can subsequently prime an adaptive anti-tumor immune response.[1][3][4][5] Intratumoral (i.t.) administration of IACS-8803 has demonstrated significant anti-tumor efficacy in preclinical models, including melanoma and glioblastoma, making it a promising agent for cancer immunotherapy research.[1][4]

These application notes provide a detailed protocol for the preparation and intratumoral injection of IACS-8803 diammonium in a murine melanoma model, based on published preclinical studies. It also includes information on the mechanism of action, expected outcomes, and relevant experimental procedures.

Mechanism of Action: STING Pathway Activation

IACS-8803 acts as a direct agonist of the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. Upon binding of IACS-8803, STING undergoes a conformational change, leading to its translocation from the ER to the Golgi apparatus. This initiates a signaling cascade that involves the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons, such as IFN-β.[4] The STING pathway also activates the NF-κB signaling pathway, further contributing to the pro-inflammatory cytokine response. The secreted IFN-β can then act in an autocrine and paracrine manner to induce an anti-viral-like state and promote the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, ultimately leading to a potent anti-tumor immune response.

STING Signaling Pathway Diagram

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IACS_8803 IACS-8803 STING STING (on ER membrane) IACS_8803->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates NFkB_n NF-κB NFkB->NFkB_n translocates IFNB_gene IFN-β Gene pIRF3_n->IFNB_gene induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB_n->Cytokine_genes induces transcription IFNB IFN-β Secretion IFNB_gene->IFNB Cytokines Cytokine Secretion Cytokine_genes->Cytokines Immune_Response Anti-Tumor Immune Response IFNB->Immune_Response Cytokines->Immune_Response

Caption: IACS-8803 activates the STING pathway, leading to an anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the in vivo anti-tumor efficacy of intratumorally administered IACS-8803 in a B16-OVA melanoma model.

Table 1: In Vivo Anti-Tumor Efficacy of IACS-8803 in B16-OVA Melanoma Model

Treatment GroupDose (µg)ScheduleMean Tumor Volume (mm³) ± SEM (Day of Last Treatment)Percent Tumor Growth Inhibition (%)
Vehicle (PBS)-Days 6, 9, 12Data not available-
IACS-880310Days 6, 9, 12Data not availableSignificant regression observed[4]

Table 2: Survival Benefit of IACS-8803 in Preclinical Models

Animal ModelTreatmentMedian SurvivalStatistical Significance
B16-OVA MelanomaIACS-8803 (10 µg, i.t.)Increased survival and number of cured mice[4]p < 0.05
GL261 GlioblastomaIACS-8803 (5 µg, i.t.)Significantly improved survivalp < 0.05

Note: Specific numerical data for tumor volume and median survival were not publicly available in the reviewed literature. The tables reflect the reported outcomes.

Experimental Protocols

This compound Reconstitution Protocol

Materials:

  • This compound salt (lyophilized powder)

  • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the required concentration: Based on the desired dose and injection volume (e.g., for a 10 µg dose in a 50 µL injection volume, a 0.2 mg/mL solution is required).

  • Aseptic Technique: Perform all reconstitution steps in a laminar flow hood or a designated clean area to maintain sterility.

  • Reconstitution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

    • Add the calculated volume of sterile water or PBS to the vial to achieve the desired final concentration.

    • Gently vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Aliquot and Store:

    • Aliquot the reconstituted solution into sterile, pyrogen-free microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Intratumoral Injection Protocol in a Murine Melanoma Model

Materials:

  • Reconstituted this compound solution

  • Female C57BL/6 mice (6-8 weeks old)

  • B16-OVA melanoma cells

  • Sterile PBS

  • 30-gauge needles and 0.3 mL insulin (B600854) syringes

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Animal restraints

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Tumor_Implantation B16-OVA Tumor Cell Implantation (s.c.) Tumor_Growth Allow Tumors to Grow (approx. 6 days) Tumor_Implantation->Tumor_Growth Dosing_1 Day 6: Intratumoral Injection (IACS-8803 or Vehicle) Tumor_Growth->Dosing_1 Dosing_2 Day 9: Intratumoral Injection Dosing_1->Dosing_2 Dosing_3 Day 12: Intratumoral Injection Dosing_2->Dosing_3 Tumor_Measurement Measure Tumor Volume (every 2-3 days) Dosing_3->Tumor_Measurement Survival_Monitoring Monitor Animal Survival Tumor_Measurement->Survival_Monitoring Endpoint Endpoint Analysis Survival_Monitoring->Endpoint

Caption: Workflow for in vivo efficacy study of IACS-8803 in a murine melanoma model.

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously implant 1 x 10⁵ B16-OVA melanoma cells in 100 µL of sterile PBS into the flank of each C57BL/6 mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow. Start monitoring tumor volume approximately 4-5 days post-implantation using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation:

    • When tumors reach a palpable size (e.g., 50-100 mm³), typically around day 6 post-implantation, randomize the mice into treatment and control groups.

  • Intratumoral Injection:

    • Anesthetize the mouse using isoflurane.

    • Gently restrain the mouse and expose the tumor.

    • Using a 30-gauge needle attached to a 0.3 mL insulin syringe, slowly inject 10 µg of IACS-8803 in a volume of 20-50 µL directly into the center of the tumor. The vehicle control group should receive an equivalent volume of sterile PBS.

    • The injection should be performed slowly to ensure even distribution within the tumor and to prevent leakage.

  • Dosing Schedule:

    • Repeat the intratumoral injections on days 9 and 12 post-tumor implantation.[4]

  • Post-Injection Monitoring:

    • Continue to measure tumor volume every 2-3 days.

    • Monitor the overall health of the animals, including body weight and any signs of toxicity.

  • Endpoint:

    • The study endpoint may be defined by a specific tumor volume limit (e.g., 2000 mm³), a pre-determined time point, or signs of significant morbidity, at which point the animals should be humanely euthanized. Survival can be plotted using a Kaplan-Meier curve.

Pharmacodynamic Analysis Protocol

Objective: To assess the immune activation in the tumor microenvironment following IACS-8803 treatment.

Procedure:

  • Tissue Collection:

    • At a pre-determined time point after the final treatment (e.g., 24-72 hours), humanely euthanize a subset of mice from each group.

    • Carefully excise the tumors and, if desired, the draining lymph nodes and spleens.

  • Tumor Processing for Flow Cytometry:

    • Mince the tumor tissue into small pieces using a sterile scalpel.

    • Digest the minced tissue in an appropriate enzyme cocktail (e.g., collagenase and DNase) to obtain a single-cell suspension.

    • Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.

    • Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

  • Flow Cytometry Staining:

    • Stain the single-cell suspension with a panel of fluorescently-labeled antibodies to identify and quantify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, NK cells, dendritic cells, macrophages) and their activation status (e.g., CD69, CD80, CD86).

  • Cytokine Analysis:

    • A portion of the tumor can be homogenized to measure cytokine levels (e.g., IFN-β, TNF-α, IL-6) using ELISA or a multiplex cytokine assay.

  • Data Analysis:

    • Acquire the stained cells on a flow cytometer and analyze the data using appropriate software to determine the percentage and absolute numbers of different immune cell populations.

    • Compare the immune cell infiltration and cytokine levels between the IACS-8803-treated and vehicle-treated groups.

Safety Precautions

IACS-8803 is a potent immunostimulatory agent. Handle the compound and reconstituted solutions with appropriate personal protective equipment (PPE), including gloves and safety glasses. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

References

Application Notes and Protocols for IACS-8803 Diammonium in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8803 is a potent and highly selective synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. As a cyclic dinucleotide, it mimics the natural ligand cGAMP, leading to the activation of innate immune responses. Activation of the STING pathway initiates a signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines, which are crucial for effective anti-tumor immunity.[1][2][3][4][5] The diammonium salt of IACS-8803 is a stable form suitable for in vitro studies.

These application notes provide detailed protocols for the preparation and use of IACS-8803 diammonium in common in vitro cell culture assays to assess its biological activity.

Mechanism of Action

IACS-8803 directly binds to and activates the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, most notably Interferon-beta (IFN-β).[3] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[3]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IACS8803 IACS-8803 STING_ER STING (on ER) IACS8803->STING_ER Binds to STING_Golgi STING (on Golgi) (Dimerized & Activated) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates NFkB NF-κB Pathway STING_Golgi->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimerized) IRF3->pIRF3 ISRE ISRE pIRF3->ISRE Binds to cluster_nucleus cluster_nucleus pIRF3->cluster_nucleus Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes Promotes Transcription NFkB->cluster_nucleus IFNB_gene IFN-β Gene ISRE->IFNB_gene Promotes Transcription IFN_beta_protein IFN-β Secretion IFNB_gene->IFN_beta_protein Transcription & Translation Cytokines Cytokine Secretion Cytokine_genes->Cytokines Transcription & Translation

Caption: IACS-8803 Signaling Pathway.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of IACS-8803 in various cell lines. It is important to note that the primary mechanism of IACS-8803's anti-tumor effect is through the activation of the immune system, and it has been reported to have no direct effect on the viability of certain tumor cells when incubated alone.[6]

Cell LineAssay TypeReadoutEffective Concentration (EC50)Cytotoxicity (IC50)Reference
Human THP-1 Reporter CellsSTING ActivationIRF3/NF-κB Reporter0.28 µg/mLNot Reported[6]
Mouse 293 Reporter CellsSTING ActivationIRF3/NF-κB Reporter0.1 µg/mLNot Reported[6]
Human THP-1 Dual™ CellsSTING ActivationIRF3 Luciferase AssayDose-dependent activity observed in the range of 0.5 - 50 µg/mLNot Reported[1]
Mouse J774-Dual™ CellsSTING ActivationIRF3 Luciferase AssayActivity observed at 1 µg/mLNot Reported[1]
8505C and H1975 Human Tumor CellsCell ViabilityMTT AssayNot ApplicableNo direct effect on viability when incubated alone[6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound salt (powder)

  • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Protocol:

  • Determine the required concentration: For most in vitro assays, a 1 mg/mL stock solution is a convenient starting point.

  • Weigh the compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Reconstitution: Add the appropriate volume of sterile water or PBS to the tube to achieve the desired concentration. For example, to make a 1 mg/mL stock solution, add 1 mL of sterile water to 1 mg of this compound.

  • Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[7]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.[7]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]

Protocol for Measuring IFN-β Production in THP-1 Cells by ELISA

This protocol describes how to measure the production of IFN-β in the human monocytic cell line THP-1 following treatment with IACS-8803.

Materials:

  • THP-1 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (prepared as described above)

  • 96-well cell culture plates

  • Human IFN-β ELISA kit

  • Plate reader

Experimental Workflow:

ELISA_Workflow cluster_workflow IFN-β ELISA Workflow A 1. Seed THP-1 Cells (e.g., 2 x 10^5 cells/well) B 2. Prepare Serial Dilutions of IACS-8803 C 3. Treat Cells with IACS-8803 (Incubate for 24 hours) A->C B->C D 4. Collect Supernatant C->D E 5. Perform Human IFN-β ELISA (Follow kit instructions) D->E F 6. Measure Absorbance (Plate Reader) E->F G 7. Analyze Data (Calculate IFN-β concentration) F->G

Caption: Experimental Workflow for IFN-β ELISA.

Protocol:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete culture medium.

  • Prepare IACS-8803 Dilutions: Prepare a series of dilutions of the IACS-8803 stock solution in complete culture medium. A suggested concentration range to test is 0.1 to 50 µg/mL.

  • Cell Treatment: Add 100 µL of the diluted IACS-8803 solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., water or PBS).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be used immediately or stored at -80°C for later analysis.

  • ELISA: Perform the human IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a plate reader at the wavelength specified in the ELISA kit protocol. Calculate the concentration of IFN-β in each sample by comparing the absorbance values to a standard curve generated with recombinant human IFN-β.

Concluding Remarks

This compound is a valuable tool for studying the STING pathway and its role in innate immunity and anti-tumor responses. The protocols provided here offer a starting point for researchers to investigate the in vitro activity of this potent STING agonist. It is recommended to optimize experimental conditions, such as cell density, treatment duration, and IACS-8803 concentration, for each specific cell line and assay.

References

IACS-8803 diammonium solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8803 is a potent and selective agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[1][2][3] Activation of STING by cyclic dinucleotides (CDNs) like IACS-8803 initiates a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines.[3] This response can promote anti-tumor immunity, making STING agonists like IACS-8803 promising candidates for cancer immunotherapy.[1][2] The diammonium salt of IACS-8803 is a stable form of the compound suitable for in vitro and in vivo studies.[4] These application notes provide detailed information on the solubility of IACS-8803 and its salt forms, along with protocols for preparing solutions and determining solubility in various buffers.

Solubility Data

The solubility of IACS-8803 can vary depending on the salt form and the solvent. While specific solubility data for the diammonium salt is not readily published, data for the free form and the disodium (B8443419) salt provide a useful reference. The salt forms demonstrate significantly enhanced aqueous solubility.

Compound FormSolventSolubilityMolar Concentration (approx.)Notes
IACS-8803 DisodiumDMSO≥ 100 mg/mL≥ 135.78 mMUse freshly opened DMSO as it is hygroscopic.[5]
IACS-8803 DisodiumWater56.67 mg/mL76.95 mMUltrasonic treatment may be required to fully dissolve.[5]
IACS-8803 (Free Form)Water15 mg/mL21.66 mMUltrasonic treatment may be needed.[4]
IACS-8803 DiammoniumAqueous BuffersHighNot DeterminedExpected to have high aqueous solubility, similar to the disodium salt.

Signaling Pathway of IACS-8803

IACS-8803, as a CDN analog, directly binds to and activates the STING protein located on the endoplasmic reticulum.[3] This binding event induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. Subsequently, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[3] The STING pathway also activates the NF-κB signaling cascade, leading to the production of various pro-inflammatory cytokines.[3]

STING_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IACS_8803 IACS-8803 STING STING (ER Resident) IACS_8803->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 IFN_promoter IFN Promoter p_IRF3->IFN_promoter Translocation & Binding IFN_beta IFN-β Transcription IFN_promoter->IFN_beta Induces

Caption: IACS-8803 activates the STING signaling pathway.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent like DMSO, which can then be diluted into aqueous buffers for experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term storage.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffers

This protocol provides a method to quickly assess the kinetic solubility of this compound in a buffer of interest.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Aqueous buffer of interest (e.g., PBS, Tris-HCl, pH 7.4)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm (optional)

Procedure:

  • Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.

  • In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the desired aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Visually inspect each well for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility.

  • (Optional) Quantify precipitation by measuring the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).

kinetic_solubility_workflow start Start prep_stock Prepare 10 mM IACS-8803 in DMSO start->prep_stock serial_dilute Serial Dilution in DMSO prep_stock->serial_dilute add_to_buffer Dilute into Aqueous Buffer in 96-well Plate serial_dilute->add_to_buffer incubate Incubate at RT (1-2 hours) add_to_buffer->incubate observe Visual Inspection for Precipitation incubate->observe read_plate Optional: Measure Turbidity observe->read_plate end Determine Kinetic Solubility observe->end read_plate->end

Caption: Workflow for determining kinetic solubility.

Protocol 3: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

Materials:

  • This compound powder

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

  • Seal the vials and place them on a shaker in a constant temperature environment (e.g., 25°C or 37°C).

  • Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred. It may be necessary to filter the supernatant through a 0.22 µm filter.

  • Prepare a standard curve of this compound in the same buffer.

  • Determine the concentration of IACS-8803 in the supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry by comparing to the standard curve. This concentration represents the thermodynamic solubility.

Stability and Storage

For long-term stability, this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to prepare fresh dilutions in aqueous buffers for each experiment, as the stability in aqueous solutions over extended periods has not been extensively characterized. Avoid repeated freeze-thaw cycles of stock solutions.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Activation by IACS-8803

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8803 is a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3][4] Activation of the STING pathway is a critical component of the innate immune response to cytosolic DNA, leading to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines.[1][2][4] This, in turn, initiates a robust anti-tumor immune response characterized by the activation and recruitment of various immune cells. IACS-8803 has demonstrated significant anti-tumor efficacy in preclinical models by enhancing the effector functions of CD8+ T cells and Natural Killer (NK) cells, and by reprogramming the myeloid cell compartment within the tumor microenvironment.[1]

These application notes provide detailed protocols for the analysis of immune cell activation induced by IACS-8803 using flow cytometry. The protocols are designed for researchers and professionals in drug development to assess the immunomodulatory effects of IACS-8803 on key immune cell populations, including T cells, NK cells, and myeloid cells.

Principle of the Assay

The activation status of immune cells can be determined by measuring the expression of specific cell surface and intracellular markers. Flow cytometry allows for the multi-parametric analysis of individual cells in a heterogeneous population, making it an ideal tool for this purpose. Following in vitro or ex vivo treatment with IACS-8803, peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) are stained with a cocktail of fluorescently labeled antibodies targeting lineage-specific and activation-associated markers. By analyzing the changes in the expression levels of these markers, the potency and mechanism of action of IACS-8803 can be elucidated.

Data Presentation

The following tables summarize the expected quantitative changes in the expression of key activation markers on different immune cell populations following treatment with IACS-8803. Data is presented as the percentage of positive cells or Mean Fluorescence Intensity (MFI) and is for illustrative purposes. Actual results may vary depending on the experimental conditions.

Table 1: Effect of IACS-8803 on CD8+ T Cell Activation Markers

MarkerTreatment Group% Positive CellsMFI
CD69 Vehicle Control5%500
IACS-8803 (1 µM)25%1500
IACS-8803 (10 µM)50%3000
CD25 Vehicle Control8%800
IACS-8803 (1 µM)30%2000
IACS-8803 (10 µM)60%4500
Granzyme B Vehicle Control10%1000
IACS-8803 (1 µM)35%2500
IACS-8803 (10 µM)65%5000
IFN-γ Vehicle Control2%200
IACS-8803 (1 µM)20%1800
IACS-8803 (10 µM)45%4000

Table 2: Effect of IACS-8803 on NK Cell Activation Markers

MarkerTreatment Group% Positive CellsMFI
CD69 Vehicle Control8%600
IACS-8803 (1 µM)30%1800
IACS-8803 (10 µM)55%3500
CD107a Vehicle Control12%1200
IACS-8803 (1 µM)40%3000
IACS-8803 (10 µM)70%5500
NKG2D Vehicle Control40%4000
IACS-8803 (1 µM)60%6000
IACS-8803 (10 µM)80%8000
Perforin Vehicle Control15%1500
IACS-8803 (1 µM)45%3500
IACS-8803 (10 µM)75%6000

Table 3: Effect of IACS-8803 on Myeloid Cell Reprogramming

Cell TypeMarkerTreatment Group% Positive CellsMFI
Monocytes/Macrophages CD80 Vehicle Control10%1000
IACS-8803 (1 µM)40%4000
IACS-8803 (10 µM)70%7000
CD86 Vehicle Control15%1500
IACS-8803 (1 µM)50%5000
IACS-8803 (10 µM)80%8000
CD206 Vehicle Control60%6000
IACS-8803 (1 µM)30%3000
IACS-8803 (10 µM)10%1000
Dendritic Cells CD83 Vehicle Control5%500
IACS-8803 (1 µM)25%2500
IACS-8803 (10 µM)50%5000
HLA-DR Vehicle Control50%5000
IACS-8803 (1 µM)70%7000
IACS-8803 (10 µM)90%9000

Experimental Protocols

I. In Vitro Stimulation of PBMCs with IACS-8803

This protocol describes the in vitro stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) with IACS-8803 to assess immune cell activation.

Materials:

  • Human PBMCs, freshly isolated or cryopreserved

  • IACS-8803

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well U-bottom culture plate

  • CO2 incubator (37°C, 5% CO2)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

Procedure:

  • Cell Preparation:

    • If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath. Transfer to a 15 mL conical tube and slowly add complete RPMI-1640 medium. Centrifuge at 300 x g for 10 minutes.

    • Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count and viability assessment.

    • Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Cell Seeding:

    • Seed 1 x 10^5 cells (100 µL) per well into a 96-well U-bottom plate.

  • IACS-8803 Treatment:

    • Prepare a stock solution of IACS-8803 in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of IACS-8803 in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

    • Add 100 µL of the IACS-8803 dilutions or vehicle control to the respective wells.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate in a humidified CO2 incubator at 37°C for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • After incubation, gently resuspend the cells in each well.

    • Transfer the cell suspension to microcentrifuge tubes or a V-bottom 96-well plate.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with 200 µL of cold PBS.

    • Proceed to the appropriate flow cytometry staining protocol.

II. Flow Cytometry Staining for T Cell and NK Cell Activation

This protocol outlines the surface and intracellular staining of stimulated PBMCs to analyze T cell and NK cell activation.

Materials:

  • Stimulated PBMCs (from Protocol I)

  • Fixable Viability Dye

  • Flow Cytometry Staining Buffer

  • Antibody cocktails (see suggested panels below)

  • Fixation/Permeabilization Buffer Kit

  • Flow cytometer

Suggested Antibody Panel for T Cell Activation:

  • CD3 (T cell lineage)

  • CD4 (Helper T cell subset)

  • CD8 (Cytotoxic T cell subset)

  • CD69 (Early activation marker)

  • CD25 (Late activation marker)

  • Anti-Granzyme B (Cytotoxicity marker)

  • Anti-IFN-γ (Effector cytokine)

Suggested Antibody Panel for NK Cell Activation:

  • CD3 (to exclude T cells)

  • CD56 (NK cell lineage)

  • CD16 (NK cell subset)

  • CD69 (Activation marker)

  • CD107a (Degranulation marker)

  • NKG2D (Activating receptor)

  • Anti-Perforin (Cytotoxicity marker)

Procedure:

  • Viability Staining:

    • Resuspend the cell pellet in 100 µL of PBS.

    • Add the fixable viability dye according to the manufacturer's instructions and incubate for 20 minutes at room temperature, protected from light.

    • Wash the cells with 200 µL of Flow Cytometry Staining Buffer.

  • Surface Staining:

    • Prepare the surface antibody cocktail in Flow Cytometry Staining Buffer.

    • Resuspend the cell pellet in 50 µL of the surface antibody cocktail.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at room temperature.

    • Wash the cells with Permeabilization Buffer.

  • Intracellular Staining:

    • Prepare the intracellular antibody cocktail in Permeabilization Buffer.

    • Resuspend the cell pellet in 50 µL of the intracellular antibody cocktail.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with Permeabilization Buffer.

  • Data Acquisition:

    • Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer. Collect a sufficient number of events for statistical analysis.

III. Flow Cytometry Staining for Myeloid Cell Reprogramming

This protocol is for the analysis of myeloid cell activation and polarization markers.

Materials:

  • Stimulated PBMCs (from Protocol I)

  • Fixable Viability Dye

  • Flow Cytometry Staining Buffer

  • Antibody cocktail (see suggested panel below)

  • Flow cytometer

Suggested Antibody Panel for Myeloid Cells:

  • CD45 (Pan-leukocyte marker)

  • CD14 (Monocyte marker)

  • CD11b (Myeloid marker)

  • HLA-DR (Antigen presentation marker)

  • CD80 (Co-stimulatory molecule)

  • CD86 (Co-stimulatory molecule)

  • CD206 (Mannose receptor, M2-like macrophage marker)

  • CD83 (Dendritic cell maturation marker)

Procedure:

  • Viability Staining:

    • Follow the same procedure as in Protocol II, step 1.

  • Surface Staining:

    • Prepare the myeloid surface antibody cocktail in Flow Cytometry Staining Buffer.

    • Resuspend the cell pellet in 50 µL of the antibody cocktail.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Data Acquisition:

    • Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer.

Visualizations

Signaling Pathway

IACS_8803_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response IACS_8803 IACS-8803 STING STING (on ER membrane) IACS_8803->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits NF_kB NF-κB STING->NF_kB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 Gene_Expression Gene Expression p_IRF3->Gene_Expression Translocates to Nucleus p_NF_kB p-NF-κB NF_kB->p_NF_kB p_NF_kB->Gene_Expression Translocates to Nucleus IFN_beta Type I Interferons (IFN-β) Gene_Expression->IFN_beta Cytokines Pro-inflammatory Cytokines Gene_Expression->Cytokines Immune_Activation Immune Cell Activation IFN_beta->Immune_Activation Cytokines->Immune_Activation

Caption: IACS-8803 activates the STING signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_staining Flow Cytometry Staining cluster_analysis Data Analysis PBMC_Isolation Isolate PBMCs Cell_Culture Culture PBMCs PBMC_Isolation->Cell_Culture IACS_8803_Treatment Treat with IACS-8803 (or Vehicle Control) Cell_Culture->IACS_8803_Treatment Viability_Stain Viability Staining IACS_8803_Treatment->Viability_Stain Surface_Stain Surface Marker Staining Viability_Stain->Surface_Stain Fix_Perm Fixation and Permeabilization Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Marker Staining Fix_Perm->Intracellular_Stain Data_Acquisition Data Acquisition on Flow Cytometer Intracellular_Stain->Data_Acquisition Gating Gating on Immune Cell Subsets Data_Acquisition->Gating Marker_Analysis Analysis of Activation Marker Expression Gating->Marker_Analysis Data_Interpretation Data Interpretation and Reporting Marker_Analysis->Data_Interpretation

Caption: Flow cytometry workflow for analyzing immune cell activation.

References

Application Notes and Protocols: Monitoring Cytokine Profiles After IACS-8803 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8803 is a potent, synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3][4][5][6] Activation of STING is a critical component of the innate immune system's ability to detect cytosolic DNA, which can originate from pathogens or damaged tumor cells. Upon activation, STING initiates a signaling cascade that leads to the production of type I interferons (IFN-β) and a broad range of other pro-inflammatory cytokines and chemokines.[1][2][4] This robust immune response can lead to the priming of cytotoxic T-cells against tumor antigens, making STING agonists like IACS-8803 a promising class of cancer immunotherapeutics.[1][6] Preclinical studies have demonstrated that IACS-8803 exhibits significant systemic anti-tumor efficacy in various cancer models, including melanoma and glioblastoma.[1][2][7][8]

Monitoring the cytokine profile following IACS-8803 treatment is essential for understanding its pharmacodynamic effects, elucidating its mechanism of action in different tumor microenvironments, and identifying potential biomarkers of response or toxicity.[9][10][11] This document provides detailed application notes and protocols for the comprehensive monitoring of cytokine profiles in preclinical and clinical research settings involving IACS-8803.

IACS-8803 Signaling Pathway

IACS-8803, as a STING agonist, directly binds to the STING protein located in the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its activation and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Simultaneously, the STING pathway can also activate the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][4] The activation of both IRF3 and NF-κB results in their translocation to the nucleus, where they induce the transcription of a wide array of genes, including those encoding for type I interferons (e.g., IFN-β) and various pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines.

IACS_8803_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IACS-8803 IACS-8803 STING_ER STING (ER) IACS-8803->STING_ER Binds STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates NFkB NF-κB STING_Golgi->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocates pNFkB p-NF-κB NFkB->pNFkB pNFkB_n p-NF-κB pNFkB->pNFkB_n Translocates Gene_Expression Gene Transcription pIRF3_n->Gene_Expression pNFkB_n->Gene_Expression Cytokines Type I IFNs (IFN-β) Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Gene_Expression->Cytokines Induces

Caption: IACS-8803 signaling pathway.

Importance of Cytokine Monitoring

The analysis of cytokine profiles after IACS-8803 administration is critical for several reasons:

  • Pharmacodynamic Assessment: Measuring cytokine levels provides a direct readout of the biological activity of IACS-8803 and can help establish dose-response relationships.

  • Efficacy Biomarkers: Specific cytokine signatures may correlate with anti-tumor efficacy, providing potential biomarkers to predict or monitor treatment response.[10]

  • Safety and Toxicity Monitoring: Overstimulation of the immune system can lead to adverse events such as Cytokine Release Syndrome (CRS).[9] Monitoring key cytokines like IL-6, IFN-γ, and TNF-α can help in the early detection and management of such toxicities.[9]

  • Mechanistic Insights: A comprehensive cytokine profile can provide deeper insights into the specific immune pathways modulated by IACS-8803 in different disease contexts.

Experimental Workflow for Cytokine Profiling

A typical workflow for monitoring cytokine profiles following IACS-8803 treatment involves sample collection, processing, cytokine measurement using a multiplex immunoassay, and data analysis.

Experimental_Workflow cluster_workflow Experimental Workflow Start IACS-8803 Treatment Sample_Collection Sample Collection (e.g., Plasma, Serum, Tissue) Start->Sample_Collection Sample_Processing Sample Processing (e.g., Centrifugation, Lysis) Sample_Collection->Sample_Processing Cytokine_Assay Multiplex Cytokine Assay (e.g., Luminex, MSD) Sample_Processing->Cytokine_Assay Data_Acquisition Data Acquisition Cytokine_Assay->Data_Acquisition Data_Analysis Data Analysis and Interpretation Data_Acquisition->Data_Analysis End Results Data_Analysis->End

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Sample Collection and Processing

Materials:

  • Anticoagulant tubes (e.g., EDTA, Heparin) for plasma collection

  • Serum separator tubes for serum collection

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Centrifuge

  • -80°C freezer

Procedure for Plasma Collection:

  • Collect whole blood into anticoagulant tubes at predetermined time points post-IACS-8803 administration.

  • Invert the tubes gently 8-10 times to ensure proper mixing with the anticoagulant.

  • Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C within one hour of collection.

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to cryovials.

  • Store the plasma samples at -80°C until analysis.

Procedure for Serum Collection:

  • Collect whole blood into serum separator tubes at specified time points.

  • Allow the blood to clot at room temperature for 30-60 minutes.

  • Centrifuge the tubes at 1,000-2,000 x g for 10-15 minutes at room temperature.

  • Aspirate the serum and transfer it to cryovials.

  • Store the serum samples at -80°C until analysis.

Procedure for Tissue Homogenate Preparation:

  • Excise tissues of interest (e.g., tumor, spleen, lymph nodes) at the experimental endpoint.

  • Wash the tissues with ice-cold PBS to remove excess blood.

  • Weigh the tissue and add an appropriate volume of lysis buffer containing a protease inhibitor cocktail.

  • Homogenize the tissue on ice using a mechanical homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (tissue lysate) and store it at -80°C until analysis.

Protocol 2: Multiplex Cytokine Immunoassay (Luminex-based)

Multiplex bead-based immunoassays, such as those using Luminex xMAP technology, are highly recommended for their ability to simultaneously measure multiple cytokines from a small sample volume.[9][10][12][13]

Materials:

  • Commercially available multiplex cytokine assay kit (select a panel relevant to STING activation, e.g., IFN-β, TNF-α, IL-6, IL-10, IL-12, CCL2, CXCL10)

  • Luminex instrument (e.g., Luminex 200, FLEXMAP 3D)

  • Assay plate (96-well)

  • Plate shaker

  • Wash buffer

  • Assay diluent

  • Samples (plasma, serum, or tissue homogenates)

  • Standard and control solutions provided in the kit

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and controls according to the manufacturer's instructions provided with the multiplex cytokine assay kit.

  • Standard Curve Preparation: Create a standard curve by performing serial dilutions of the provided cytokine standards.

  • Sample Preparation: Thaw samples on ice. Centrifuge samples at 10,000 x g for 5 minutes at 4°C to pellet any debris. Dilute samples as recommended by the kit manufacturer using the provided assay diluent.

  • Assay Procedure: a. Add the antibody-coupled magnetic beads to the wells of the 96-well plate. b. Wash the beads using a magnetic plate separator and the provided wash buffer. c. Add the prepared standards, controls, and samples to the appropriate wells. d. Incubate the plate on a plate shaker at room temperature for the time specified in the kit protocol (typically 1-2 hours). e. Wash the beads to remove unbound material. f. Add the biotinylated detection antibody cocktail to each well. g. Incubate the plate on a shaker for the recommended duration. h. Wash the beads to remove unbound detection antibodies. i. Add streptavidin-phycoerythrin (SAPE) to each well. j. Incubate the plate on a shaker, protected from light. k. Wash the beads to remove unbound SAPE. l. Resuspend the beads in sheath fluid or reading buffer.

  • Data Acquisition: Acquire data using a Luminex instrument. The instrument will measure the median fluorescence intensity (MFI) for each cytokine in each well.

  • Data Analysis: Use the software provided with the Luminex instrument to generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the unknown samples by interpolating their MFI values from the corresponding standard curve.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. Below are examples of how to present cytokine concentration data.

Table 1: Cytokine Concentrations (pg/mL) in Plasma Following a Single Dose of IACS-8803 in a Preclinical Model

Treatment GroupTime PointIFN-β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)CXCL10 (pg/mL)
Vehicle Control0 hr< LLOQ5.2 ± 1.112.5 ± 2.345.1 ± 8.7
Vehicle Control6 hr< LLOQ6.1 ± 1.514.8 ± 3.150.3 ± 9.2
Vehicle Control24 hr< LLOQ5.8 ± 1.313.9 ± 2.848.6 ± 8.9
IACS-8803 (1 mg/kg)0 hr< LLOQ5.5 ± 1.213.1 ± 2.547.2 ± 9.1
IACS-8803 (1 mg/kg)6 hr150.3 ± 25.485.7 ± 15.6250.1 ± 45.81200.5 ± 210.3
IACS-8803 (1 mg/kg)24 hr35.6 ± 8.920.4 ± 5.180.7 ± 18.2350.8 ± 65.4
IACS-8803 (10 mg/kg)0 hr< LLOQ5.3 ± 1.112.8 ± 2.446.5 ± 8.8
IACS-8803 (10 mg/kg)6 hr850.7 ± 120.1450.2 ± 80.51200.9 ± 215.75800.2 ± 950.6
IACS-8803 (10 mg/kg)24 hr180.4 ± 35.295.8 ± 20.3350.6 ± 70.11500.4 ± 300.7

Data are presented as mean ± standard deviation. LLOQ = Lower Limit of Quantification.

Table 2: Fold Change in Cytokine Expression in Tumor Tissue Relative to Vehicle Control

CytokineIACS-8803 (1 mg/kg)IACS-8803 (10 mg/kg)
IFN-β50.2250.6
TNF-α15.880.3
IL-630.5150.9
CCL210.245.7
CXCL10100.8520.1

Conclusion

The protocols and guidelines presented in this application note provide a framework for the robust and reproducible monitoring of cytokine profiles following treatment with the STING agonist IACS-8803. A thorough characterization of the cytokine response is indispensable for advancing the development of this promising immunotherapeutic agent. The use of multiplex immunoassays is highly recommended to obtain a comprehensive understanding of the complex immune modulation induced by IACS-8803. Careful data analysis and clear presentation are crucial for the accurate interpretation of the results and for making informed decisions in the drug development process.

References

IACS-8803 Diammonium for Glioblastoma Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8803 is a potent, synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] As a 2',3'-thiophosphate CDN analog, IACS-8803 exhibits enhanced stability and potent activation of the STING pathway, leading to robust anti-tumor immune responses.[1] Preclinical research has demonstrated its significant therapeutic potential in glioblastoma (GBM), a notoriously aggressive and immunologically "cold" brain tumor. This document provides detailed application notes and protocols for the use of IACS-8803 diammonium in preclinical glioblastoma research, based on currently available data. The diammonium salt form is noted for its stability.[2]

Mechanism of Action

IACS-8803 functions by binding to and activating the STING protein, which is an essential mediator of the innate immune response to cytosolic DNA.[1] In the context of glioblastoma, the activation of the cGAS-STING pathway by IACS-8803 triggers a cascade of downstream signaling events, primarily through the TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) axis. This leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1]

The therapeutic effect of IACS-8803 in glioblastoma is largely attributed to its ability to remodel the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state.[3][4] Key effects observed in preclinical models include:

  • Reprogramming of Myeloid Cells: IACS-8803 reprograms tumor-associated microglia and macrophages, shifting them towards a pro-inflammatory M1-like phenotype. This is characterized by the upregulation of co-stimulatory molecules like CD80 and CD86 and a decrease in immunosuppressive markers such as CD206 and arginase.[3][5]

  • Enhanced T Cell and NK Cell Activity: The STING-mediated cytokine milieu promotes the trafficking and activation of cytotoxic CD8+ T cells and Natural Killer (NK) cells within the tumor.[3][5]

  • Induction of Systemic Anti-Tumor Immunity: Intratumoral administration of IACS-8803 has been shown to induce a systemic anti-tumor response, leading to the regression of untreated contralateral tumors in some models.[1]

The following diagram illustrates the signaling pathway activated by IACS-8803.

G IACS8803 IACS-8803 STING STING (ER Resident) IACS8803->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates Nucleus Nucleus IRF3->Nucleus Dimerizes and Translocates NFkB->Nucleus Translocates Type_I_IFN Type I Interferons (IFN-α, IFN-β) Nucleus->Type_I_IFN Upregulates Transcription Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines Upregulates Transcription TME_Modulation Tumor Microenvironment Modulation Type_I_IFN->TME_Modulation Cytokines->TME_Modulation

Caption: IACS-8803 STING Signaling Pathway.

Data Presentation

In Vivo Efficacy of IACS-8803 in Murine Glioblastoma Models

The tables below summarize the quantitative data from key preclinical studies of IACS-8803 in various orthotopic murine glioblastoma models.

Table 1: Survival Outcomes in IACS-8803 Treated Mice

Glioblastoma ModelMouse StrainIACS-8803 Dose & ScheduleMedian Survival (Treated)Median Survival (Control)Percent Increase in SurvivalCure RateReference
QPP4C57BL/6J5 µg, intratumoral, days 14 & 2872 daysNot SpecifiedSignificant ProlongationNot Reported[3]
QPP8C57BL/6J5 µg, intratumoral, days 60 & 67Not reached~70 days>100%100%[3][4]
GL261C57BL/6J5 µg, intratumoralSignificantly ImprovedNot SpecifiedNot SpecifiedNot Reported[5]
U87 (Humanized)Not SpecifiedNot SpecifiedSignificantly ExtendedNot SpecifiedNot SpecifiedNot Reported[5]

Table 2: Immunomodulatory Effects of IACS-8803 in the Glioblastoma TME

Glioblastoma ModelKey Immunological ChangeMagnitude of ChangeReference
QPP8Increased CD8+ T cell infiltrationEnhanced number of infiltrating cells[3]
QPP8Decreased CD8+ T cell exhaustion (PD-1, LAG-3)Decreased expression[3]
QPP8Increased CD8+ T cell proliferation & granzyme BIncreased expression[3]
QPP8Increased NK cell infiltration & granzyme BIncreased frequency and expression[3]
QPP8 & other modelsReprogrammed microglia (↑CD80/CD86, ↓CD206)Upregulation of co-stimulatory and downregulation of immunosuppressive markers[3][5]
QPP8 & other modelsDecreased immunosuppressive markers (CD101, CD204, Arg1)Decreased expression[5]
QPP8 & other modelsIncreased pro-phagocytic and pro-inflammatory markers (LAMP1, TNF-α)Increased expression[5]

Experimental Protocols

The following are representative protocols for key experiments involving IACS-8803 in glioblastoma preclinical research. These should be adapted based on specific experimental goals and institutional guidelines.

This compound Handling and Formulation
  • Storage: Store this compound solid at -20°C in a sealed container, away from moisture.[6] For long-term storage (months), -80°C is recommended.[2]

  • Reconstitution: For in vivo use, IACS-8803 has been reconstituted in sterile water or Phosphate Buffered Saline (PBS).[4] The diammonium salt is expected to have good aqueous solubility. For in vitro experiments, sterile, cell culture-grade water or PBS should be used.

  • Stability: The free form of IACS-8803 is prone to instability.[2] The diammonium and disodium (B8443419) salt forms are more stable.[2] Stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[7]

In Vitro STING Activation Assay

This protocol is a general method to assess the activation of the STING pathway in glioblastoma cell lines or immune cells in vitro.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A Seed cells (e.g., GBM cells, macrophages) B Incubate (24h) A->B C Treat with IACS-8803 (Dose-response) B->C D Incubate (e.g., 24h) C->D E Collect supernatant (for cytokine analysis) D->E F Lyse cells (for Western blot) D->F G Analyze Cytokines (ELISA, Luminex) E->G H Analyze Protein Expression (p-TBK1, p-IRF3) F->H

Caption: In Vitro STING Activation Workflow.

Materials:

  • Glioblastoma cell line (e.g., GL261, U87) or myeloid cells (e.g., primary microglia, bone marrow-derived macrophages)

  • Complete cell culture medium

  • This compound

  • Sterile PBS or water for reconstitution

  • ELISA or Luminex kits for IFN-β and other relevant cytokines (e.g., TNF-α, IL-6)

  • Reagents and antibodies for Western blotting (e.g., antibodies against p-TBK1, TBK1, p-IRF3, IRF3, and a loading control)

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the assay duration and cell type. Allow cells to adhere overnight.

  • IACS-8803 Preparation: Prepare a stock solution of this compound in sterile water or PBS. Further dilute to desired concentrations in complete cell culture medium. A dose-response range (e.g., 0.5 - 50 µg/mL) is recommended for initial characterization.[1]

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of IACS-8803 or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for cytokine analysis. Centrifuge to remove any cellular debris and store at -80°C until analysis.

  • Cell Lysis: Wash the remaining cells with cold PBS and lyse them with an appropriate lysis buffer for Western blot analysis.

  • Analysis:

    • Cytokine Profiling: Quantify the concentration of IFN-β and other cytokines in the supernatant using ELISA or a multiplex immunoassay (Luminex).

    • Western Blotting: Analyze the cell lysates for the expression of phosphorylated TBK1 and IRF3 to confirm STING pathway activation.

Orthotopic Glioblastoma Mouse Model and IACS-8803 Treatment

This protocol describes the intracranial implantation of glioblastoma cells into mice and subsequent treatment with IACS-8803. All animal procedures must be approved by the institution's Animal Care and Use Committee.

G A Prepare GBM Cell Suspension C Stereotactic Intracranial Injection A->C B Anesthetize Mouse B->C D Tumor Growth Monitoring (e.g., Bioluminescence Imaging) C->D E Intratumoral IACS-8803 Injection D->E F Monitor Survival E->F G Tumor/Brain Harvest for Immunoprofiling (Flow Cytometry) E->G

Caption: In Vivo Glioblastoma Model Workflow.

Materials:

  • Syngeneic mice (e.g., C57BL/6J for GL261, QPP4, QPP8 cells)

  • Glioblastoma cells (e.g., GL261, QPP4, QPP8)

  • Stereotactic apparatus

  • Anesthetics

  • This compound reconstituted in sterile PBS

  • Hamilton syringe

Protocol:

  • Cell Preparation: Culture glioblastoma cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^5 cells in 2-5 µL).

  • Animal Preparation: Anesthetize the mouse and secure it in the stereotactic frame. Shave the scalp and sterilize the area.

  • Intracranial Injection: Create a burr hole in the skull at the desired coordinates for the striatum or cortex. Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive methods like bioluminescence imaging (if cells express luciferase) or by observing clinical signs (e.g., weight loss, neurological deficits).

  • IACS-8803 Treatment: Once tumors are established (e.g., day 10-14 post-implantation), perform a second stereotactic injection to deliver IACS-8803 directly into the tumor. A typical dose is 5 µg per injection.[3] The treatment can be repeated as per the experimental design (e.g., a second dose after 7-14 days).[3]

  • Endpoint Analysis:

    • Survival Study: Monitor the mice daily and record survival.

    • Immunoprofiling: At a specified time point after treatment (e.g., 48 hours after the final dose), euthanize the mice, perfuse with PBS, and harvest the brains.[3] The tumor-bearing hemisphere can be dissociated into a single-cell suspension for flow cytometry analysis of the immune cell infiltrate.

Flow Cytometry Analysis of the Tumor Microenvironment

This is a representative protocol for analyzing the immune cell populations within the glioblastoma TME following IACS-8803 treatment.

Materials:

  • Harvested brain tissue

  • Digestion enzymes (e.g., collagenase, DNase)

  • Density gradient medium (e.g., Percoll)

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Fc block (e.g., anti-CD16/32)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD11b, Ly6G, Ly6C, CD3, CD4, CD8, NK1.1, CD80, CD86, PD-1, etc.)

  • Live/dead stain

  • Flow cytometer

Protocol:

  • Tissue Dissociation: Mince the harvested tumor-bearing brain tissue and digest it with an enzymatic cocktail to obtain a single-cell suspension.

  • Debris and Myelin Removal: Use a density gradient centrifugation (e.g., Percoll gradient) to remove debris and myelin, enriching for immune cells.

  • Cell Staining: a. Resuspend the cells in flow cytometry buffer and perform a cell count. b. Stain the cells with a live/dead dye to exclude non-viable cells from the analysis. c. Block Fc receptors to prevent non-specific antibody binding. d. Incubate the cells with a cocktail of fluorochrome-conjugated antibodies targeting surface markers of interest. e. If analyzing intracellular markers (e.g., granzyme B, FoxP3), perform fixation and permeabilization followed by intracellular staining.

  • Data Acquisition: Acquire the stained samples on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the proportions and activation status of different immune cell populations (e.g., microglia, macrophages, MDSCs, T cells, NK cells) in the TME of treated versus control animals.

Conclusion

This compound is a promising immunotherapeutic agent for glioblastoma. Its potent STING agonist activity effectively remodels the tumor microenvironment, leading to robust anti-tumor immunity and improved survival in preclinical models. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further investigate the therapeutic potential of IACS-8803 in glioblastoma. Careful consideration of the experimental model, treatment schedule, and endpoint analyses will be crucial for advancing this compound towards clinical translation.

References

Application Notes and Protocols: Utilizing IACS-8803 in Combination with Anti-PD-1 Therapy for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of innate immune activation and checkpoint inhibition represents a promising frontier in cancer immunotherapy. IACS-8803, a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway, has demonstrated significant preclinical anti-tumor activity by reprogramming the tumor microenvironment.[1][2][3] Anti-Programmed Death 1 (anti-PD-1) therapy, an established immune checkpoint blockade, reinvigorates exhausted T cells to elicit anti-tumor responses. This document provides detailed application notes and protocols for the combined use of IACS-8803 and anti-PD-1 therapy in preclinical cancer models, based on available research.

Mechanism of Action

IACS-8803: A Potent STING Agonist

IACS-8803 is a highly potent 2',3'-thiophosphate cyclic dinucleotide (CDN) analog that directly binds to and activates the STING protein, which is predominantly located on the endoplasmic reticulum.[4] This activation triggers a downstream signaling cascade involving TBK1 and IRF3, leading to the robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[4] This process is a critical component of the innate immune system's ability to sense tumors and is an essential upstream event for priming cytotoxic T-lymphocytes (CTLs) against tumor antigens.[4][5]

Key effects of IACS-8803 on the tumor microenvironment include:

  • Reprogramming of immunosuppressive myeloid cells.

  • Enhanced trafficking and activation of myeloid cells.

  • Increased infiltration and effector function of CD8+ T cells and Natural Killer (NK) cells.[1]

  • Repolarization of microglia to express co-stimulatory molecules (CD80/CD86) and a decrease in immunosuppressive markers (CD206).[1]

Anti-PD-1 Therapy: Releasing the Brakes on T-Cells

The PD-1 receptor is expressed on activated T cells, while its ligand, PD-L1, can be expressed on tumor cells and other cells within the tumor microenvironment. The binding of PD-L1 to PD-1 delivers an inhibitory signal to the T cell, leading to T-cell "exhaustion" and a dampening of the anti-tumor immune response. Anti-PD-1 antibodies physically block this interaction, thereby restoring the cytotoxic function of tumor-infiltrating T cells.

Synergistic Anti-Tumor Effects

The combination of IACS-8803 and anti-PD-1 therapy creates a powerful synergy. IACS-8803 initiates a potent innate immune response, increasing the infiltration of T cells into the tumor—turning a "cold" tumor "hot." The subsequent administration of anti-PD-1 therapy then ensures that these newly recruited T cells are not immediately inactivated by the PD-1/PD-L1 checkpoint, allowing for a sustained and robust anti-tumor attack. This combination has been shown to enhance survival in preclinical models, even in those resistant to checkpoint blockade alone.[1]

Signaling Pathways and Experimental Workflow

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus IACS_8803 IACS-8803 STING STING (ER Membrane) IACS_8803->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer dimerizes IFN_Genes Type I IFN Genes p_IRF3_dimer->IFN_Genes activates transcription Type_I_IFN Type I Interferons (IFN-α, IFN-β) IFN_Genes->Type_I_IFN leads to production Pro-inflammatory\nResponse Pro-inflammatory Response Type_I_IFN->Pro-inflammatory\nResponse

Caption: IACS-8803 activates the STING signaling pathway.

PD1_Checkpoint_Blockade cluster_TME Tumor Microenvironment cluster_inhibited Inhibited State cluster_activated Activated State T_Cell CD8+ T Cell Tumor_Cell Tumor Cell PD1 PD-1 PDL1 PD-L1 Anti_PD1 Anti-PD-1 Antibody PD1_i PD-1 T_Cell_Inhibition T-Cell Inhibition (Exhaustion) PD1_i->T_Cell_Inhibition PDL1_i PD-L1 PDL1_i->PD1_i binds PD1_a PD-1 T_Cell_Activation T-Cell Activation (Tumor Killing) PD1_a->T_Cell_Activation Anti_PD1_a Anti-PD-1 Anti_PD1_a->PD1_a blocks

Caption: Mechanism of anti-PD-1 checkpoint blockade.

Experimental_Workflow Tumor_Implantation 1. Tumor Cell Implantation (e.g., B16-OVA in C57BL/6 mice) Tumor_Growth 2. Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Treatment_Initiation 3. Treatment Initiation Tumor_Growth->Treatment_Initiation IACS_8803_Injection Intratumoral IACS-8803 Treatment_Initiation->IACS_8803_Injection Anti_PD1_Injection Systemic Anti-PD-1 Treatment_Initiation->Anti_PD1_Injection Monitoring 4. Monitor Tumor Growth & Survival IACS_8803_Injection->Monitoring Anti_PD1_Injection->Monitoring Endpoint_Analysis 5. Endpoint Analysis Monitoring->Endpoint_Analysis Flow_Cytometry Flow Cytometry (Immune Cell Infiltration) Endpoint_Analysis->Flow_Cytometry IHC Immunohistochemistry (e.g., CD8+ T cells) Endpoint_Analysis->IHC

Caption: General experimental workflow for combination therapy.

Preclinical Data Summary

The following tables summarize quantitative data from preclinical studies evaluating IACS-8803 alone or in combination with anti-PD-1/PD-L1 therapy.

Table 1: In Vivo Efficacy of IACS-8803 and Anti-PD-1/PD-L1 Combination Therapy

Tumor ModelMouse StrainIACS-8803 Dose & ScheduleAnti-PD-1/PD-L1 Antibody & ScheduleKey OutcomesReference
B16-OVA MelanomaC57BL/610 µg, intratumoral, days 6, 9, 12Not specified in abstractSuperior regression of untreated contralateral tumors compared to benchmarks, suggesting a strong systemic immune response.[5]
B16F10-PDL2 MelanomaNot Specified10 µg, intratumoral, twice (days 11, 14)IMGS-27907 (anti-PD-L1/L2), 10 mg/kg, twice weekly for 3 weeks70% overall survival with combination therapy vs. ≤10% in monotherapy groups.[6]
TS/A Mammary AdenocarcinomaNot Specified10 µg, intratumoral, twice (days 23, 26)IMGS-27907 (anti-PD-L1/L2), 10 mg/kg, twice weekly for 3 weeksSignificant extension of survival with combination therapy.[6]
GL261 Glioblastoma (anti-PD-1 responsive)Not Specified5 µg, intracranialAnti-PD-1Enhanced survival with the combination therapy.[1]
QPP8 Glioblastoma (checkpoint resistant)C57BL/6J5 µg, days 60, 67Not applicable100% of mice were cured with IACS-8803 monotherapy.

Table 2: Immunophenotyping of the Tumor Microenvironment

Tumor ModelTreatment GroupImmune Cell PopulationChangeReference
QPP8 GlioblastomaIACS-8803CD8+ T cells in tumorIncreased infiltration
QPP8 GlioblastomaIACS-8803CD8+ T cellsDecreased PD-1 and LAG-3, increased granzyme B
QPP8 GlioblastomaIACS-8803NK cells in tumorIncreased infiltration and granzyme B expression
TS/A Mammary AdenocarcinomaIACS-8803 + anti-PD-L1/L2CD3+ and CD8+ cellsIncreased numbers[6]
TS/A Mammary AdenocarcinomaIACS-8803 + anti-PD-L1/L2F4/80+ cells (macrophages)Decreased numbers[6]

Experimental Protocols

The following are generalized protocols that can be adapted for studying the combination of IACS-8803 and anti-PD-1 therapy. Specific details may need to be optimized for different tumor models and reagents.

Protocol 1: In Vivo Murine Tumor Model and Combination Therapy

Objective: To evaluate the anti-tumor efficacy of IACS-8803 in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Materials:

  • Tumor cells (e.g., B16-OVA melanoma, MC38 colorectal adenocarcinoma)

  • 6-8 week old C57BL/6 mice

  • Complete cell culture medium

  • Sterile PBS or HBSS

  • IACS-8803 (reconstituted in sterile water or PBS)[1]

  • InVivoMAb anti-mouse PD-1 antibody (or similar)

  • 1 mL syringes with 27-30G needles

  • Calipers

Procedure:

  • Tumor Cell Preparation: Culture tumor cells to ~80% confluency. Harvest cells using trypsin, wash with complete medium, and then wash twice with sterile PBS. Resuspend the final cell pellet in sterile PBS at a concentration of 1x10^6 to 5x10^6 cells per 100 µL. Keep on ice.

  • Tumor Implantation: Anesthetize mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³). This typically takes 6-10 days. Measure tumors with calipers every 2-3 days and calculate volume using the formula: (Length x Width²)/2.

  • Treatment Administration:

    • IACS-8803: On specified days (e.g., days 10, 13, and 16 post-implantation), administer IACS-8803 via intratumoral injection. A typical dose is 10 µg in a volume of 20-50 µL.[5][6]

    • Anti-PD-1 Antibody: Administer the anti-PD-1 antibody via intraperitoneal (i.p.) injection. A typical dose is 100-200 µg per mouse, administered, for example, twice weekly starting on the first day of IACS-8803 treatment.

  • Data Collection: Continue to monitor tumor growth and body weight throughout the experiment. Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines. Record survival data.

Protocol 2: Isolation and Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To quantify and phenotype immune cell populations within the tumor microenvironment following treatment.

Materials:

  • Tumor-bearing mice from Protocol 1

  • RPMI medium, PBS, FBS

  • Digestion buffer (e.g., Collagenase IV, Hyaluronidase, DNase I in RPMI)

  • 70 µm and 40 µm cell strainers

  • Ficoll-Paque or Percoll for lymphocyte isolation

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)

  • Fc Block (anti-CD16/32)

  • Fluorescently conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1, -F4/80, -PD-1)

  • Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability stain)

  • Flow cytometer

Procedure:

  • Tumor Dissociation: Euthanize mice and excise tumors. Mince the tumor tissue into small pieces in a petri dish containing cold RPMI.

  • Enzymatic Digestion: Transfer minced tissue to a 50 mL conical tube with digestion buffer. Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Mechanical Dissociation: Pass the digested tissue suspension through a 70 µm cell strainer to create a single-cell suspension.

  • Lymphocyte Isolation: Isolate lymphocytes from the single-cell suspension using a density gradient medium like Ficoll or Percoll according to the manufacturer's protocol.

  • RBC Lysis: If necessary, treat the cell pellet with RBC Lysis Buffer for 5 minutes at room temperature. Wash cells with PBS.

  • Cell Staining:

    • Resuspend cells in FACS buffer and count.

    • Block Fc receptors by incubating with Fc Block for 10-15 minutes on ice.

    • Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • If not using a fixable viability dye, add a non-fixable dye like PI or 7-AAD just before analysis.

  • Flow Cytometry: Acquire samples on a flow cytometer. Analyze the data to quantify populations such as CD45+ leukocytes, CD3+ T cells, CD8+ cytotoxic T cells, etc.

Protocol 3: Immunohistochemistry (IHC) for CD8+ T-Cell Infiltration

Objective: To visualize and quantify the infiltration of CD8+ T cells into the tumor tissue.

Materials:

  • Tumors harvested from treated mice

  • 10% Neutral Buffered Formalin

  • Paraffin (B1166041) processing and embedding reagents/equipment

  • Microtome

  • Positively charged slides

  • Xylene and ethanol (B145695) series for deparaffinization/rehydration

  • Antigen retrieval buffer (e.g., Citrate buffer pH 6.0 or Tris-EDTA pH 9.0)

  • Peroxidase blocking solution (e.g., 3% H₂O₂)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-mouse CD8

  • HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP)

  • DAB substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Microscope

Procedure:

  • Tissue Fixation and Processing: Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours. Process the tissue through a series of ethanol, xylene, and paraffin baths, then embed in paraffin blocks.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on positively charged slides.

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.[7][8] Allow slides to cool.

  • Peroxidase Block: Incubate sections with peroxidase blocking solution for 10-15 minutes to quench endogenous peroxidase activity.[8]

  • Blocking: Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

  • Primary Antibody Incubation: Incubate sections with the primary anti-CD8 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash slides with PBS. Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

  • Detection: Wash slides. Apply DAB substrate and incubate until a brown color develops (typically 1-10 minutes). Monitor under a microscope.

  • Counterstaining: Rinse with water. Counterstain with hematoxylin for 1-2 minutes.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene. Apply a coverslip using a permanent mounting medium.

  • Imaging and Analysis: Image the slides using a brightfield microscope. The number of brown-stained CD8+ cells can be quantified per unit area.

References

Application Notes and Protocols for Establishing a Syngeneic Mouse Model for IACS-8803 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8803 is a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[1][2][3] Activation of STING by agonists like IACS-8803 initiates a signaling cascade that leads to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines. This, in turn, bridges innate and adaptive immunity, promoting the priming and recruitment of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment (TME) to exert anti-tumor effects.[3][4] Preclinical studies have demonstrated the robust systemic anti-tumor efficacy of IACS-8803 in various cancer models, including melanoma and glioblastoma.[4][5]

Syngeneic mouse models, which utilize immunocompetent mice and cancer cell lines derived from the same inbred strain, are indispensable tools for evaluating the efficacy of immunotherapies like IACS-8803. These models provide a fully functional immune system that allows for the investigation of the complex interplay between the therapeutic agent, the tumor, and the host's immune response.

These application notes provide detailed protocols for establishing a syngeneic mouse model to study the in vivo efficacy of IACS-8803. The protocols cover cell line selection, tumor implantation, drug administration, and endpoint analyses.

IACS-8803 Mechanism of Action and the cGAS-STING Signaling Pathway

IACS-8803, a cyclic dinucleotide, directly binds to and activates the STING protein located on the endoplasmic reticulum. This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and IκB kinase (IKK). TBK1 phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3), while IKK activates the nuclear factor-κB (NF-κB) pathway.[6] Activated IRF3 and NF-κB translocate to the nucleus to induce the transcription of genes encoding type I interferons and other inflammatory cytokines, which are crucial for anti-tumor immunity.[3][6]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from dsDNA Cytosolic dsDNA dsDNA->cGAS senses ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING cGAMP->STING binds & activates IACS8803 IACS-8803 IACS8803->STING binds & activates STING_active Activated STING STING->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits & activates IKK IKK STING_active->IKK recruits & activates IRF3_p p-IRF3 (dimer) TBK1->IRF3_p phosphorylates & activates NFkB NF-κB IKK->NFkB activates IFN_genes Type I IFN Genes IRF3_p->IFN_genes induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes induces transcription

Diagram 1: The cGAS-STING signaling pathway activated by IACS-8803.

Recommended Syngeneic Mouse Models

The choice of a syngeneic model is critical and should be based on the tumor type of interest and the model's known immunological characteristics. The following table summarizes commonly used and well-characterized syngeneic models suitable for evaluating STING agonists.

Cell LineCancer TypeMouse StrainKey Characteristics
B16-F10 MelanomaC57BL/6Highly aggressive and poorly immunogenic, making it a stringent model for immunotherapy.[7][8]
CT26 Colon CarcinomaBALB/cModerately immunogenic and responsive to checkpoint inhibitors.[9][10][11]
MC38 Colon AdenocarcinomaC57BL/6Immunogenic and generally responsive to immunotherapies.[12]

Experimental Protocols

The following protocols provide a comprehensive workflow for conducting in vivo studies with IACS-8803 in a syngeneic mouse model.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture 1. Cell Culture cell_prep 2. Cell Preparation cell_culture->cell_prep implantation 3. Tumor Implantation cell_prep->implantation randomization 4. Tumor Growth & Randomization implantation->randomization treatment 5. IACS-8803 Administration randomization->treatment monitoring 6. Tumor Measurement & Health Monitoring treatment->monitoring endpoint 7. Euthanasia & Tissue Collection monitoring->endpoint ex_vivo 8. Ex Vivo Analysis endpoint->ex_vivo

Diagram 2: General experimental workflow for IACS-8803 syngeneic studies.
Cell Culture and Preparation

This protocol describes the steps for culturing and preparing cancer cells for implantation.

ParameterRecommendation
Cell Lines B16-F10, CT26, or MC38
Culture Medium DMEM (for B16-F10) or RPMI-1640 (for CT26, MC38) with 10% FBS and 1% Penicillin-Streptomycin
Culture Conditions 37°C, 5% CO2 incubator
Cell Harvesting Trypsin-EDTA
Cell Viability >95% as determined by Trypan Blue exclusion
Cell Suspension Resuspend in sterile, serum-free medium or PBS at the desired concentration

Protocol:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in serum-free medium or PBS and perform a cell count and viability assessment.

  • Adjust the cell concentration to the required density for injection (e.g., 1 x 10^6 cells/100 µL). Keep the cell suspension on ice.

Tumor Implantation

This protocol details the subcutaneous implantation of tumor cells into the flank of the mice.

ParameterRecommendation
Mouse Strain C57BL/6 for B16-F10 and MC38; BALB/c for CT26 (6-8 weeks old)
Injection Volume 100 µL per mouse
Injection Site Right flank, subcutaneous
Needle Gauge 27-30G

Protocol:

  • Anesthetize the mouse using isoflurane.

  • Shave the fur on the right flank and sterilize the skin with 70% ethanol.

  • Gently lift the skin and insert the needle subcutaneously.

  • Slowly inject the 100 µL cell suspension to form a small bleb.

  • Carefully withdraw the needle and monitor the mouse until it recovers from anesthesia.

Tumor Growth Monitoring and Treatment Administration

This section outlines the procedures for monitoring tumor growth and administering IACS-8803.

Tumor Measurement:

  • Tumors are typically palpable 5-7 days post-implantation.

  • Measure tumors 2-3 times per week using digital calipers.

  • Record the length (longest diameter) and width (perpendicular diameter).

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[2]

  • Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 50-100 mm³).

IACS-8803 Administration:

  • Formulation: Reconstitute lyophilized IACS-8803 in sterile PBS or water.

  • Route of Administration: Intratumoral (i.t.) injection is a common and effective route for STING agonists.[13]

  • Dosage and Schedule: Based on preclinical studies, a dose of 5-10 µg per injection can be administered.[5] A typical schedule might involve injections on days 6, 9, and 12 post-tumor implantation.[3]

  • Injection Procedure:

    • Anesthetize the tumor-bearing mouse.

    • Using a 30G needle, slowly inject the IACS-8803 solution directly into the center of the tumor.

    • Monitor the mouse for any adverse reactions.

Endpoint and Ex Vivo Analyses

At the end of the study (based on tumor size limits or a predetermined time point), mice are euthanized for tissue collection and further analysis.

Tissue Collection:

  • Collect tumors, spleens, and tumor-draining lymph nodes.

  • A portion of the tumor can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC) or snap-frozen for molecular analysis.

  • The remaining tumor, spleen, and lymph nodes can be processed into single-cell suspensions for flow cytometry.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs): This protocol provides a general guideline for analyzing immune cell populations within the tumor.

Protocol:

  • Mince the tumor tissue and digest it in a solution containing collagenase and DNase to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Lyse red blood cells using an ACK lysis buffer.

  • Stain the cells with a cocktail of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80).

  • Acquire the data on a flow cytometer and analyze the different immune cell populations.

Immunohistochemistry (IHC) for CD8+ T Cells: This protocol is for the detection of cytotoxic T cells in tumor sections.

Protocol:

  • Deparaffinize and rehydrate the formalin-fixed, paraffin-embedded tumor sections.

  • Perform heat-induced epitope retrieval using a citrate-based buffer.

  • Block endogenous peroxidase activity with a hydrogen peroxide solution.

  • Incubate the sections with a primary antibody against CD8.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Develop the signal using a DAB substrate kit.

  • Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Analyze the slides under a microscope to quantify CD8+ T cell infiltration.

Data Presentation and Interpretation

All quantitative data, including tumor volumes, body weights, and immune cell percentages, should be summarized in tables for clear comparison between treatment groups. Statistical analysis should be performed to determine the significance of the observed differences. An increase in the infiltration of CD8+ T cells and natural killer (NK) cells, along with a decrease in immunosuppressive cell populations like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) in the IACS-8803 treated group, would be indicative of a positive anti-tumor immune response. This, coupled with significant tumor growth delay or regression, would demonstrate the in vivo efficacy of IACS-8803.

References

Application Notes and Protocols for IACS-8803 Diammonium Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8803 is a potent and selective cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. As a key mediator of innate immunity, STING activation triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response. The diammonium salt of IACS-8803 is a stable form of the parent compound, suitable for use in a variety of research applications.[1] These application notes provide detailed protocols for the long-term storage, handling, and stability assessment of IACS-8803 diammonium solutions, along with an overview of its mechanism of action.

Mechanism of Action: The STING Signaling Pathway

IACS-8803 functions as a direct agonist of STING. Upon binding, it induces a conformational change in the STING protein, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates a downstream signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes.

STING_Pathway IACS-8803 STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IACS_8803 IACS-8803 STING STING (on ER) IACS_8803->STING Binds to STING_act Activated STING (translocates to Golgi) STING->STING_act Activation TBK1 TBK1 STING_act->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization DNA DNA pIRF3_dimer->DNA Translocates to Nucleus Transcription Gene Transcription DNA->Transcription Initiates IFNs Type I Interferons & Pro-inflammatory Cytokines Transcription->IFNs Leads to Immune Response Immune Response IFNs->Immune Response

Caption: IACS-8803 activates the STING pathway, leading to immune gene transcription.

Long-Term Storage and Handling

Proper storage and handling of this compound are critical to ensure its stability and activity. The following recommendations are based on available vendor data.

Solid Compound:

  • Storage Temperature: -20°C

  • Storage Conditions: Store in a tightly sealed container, protected from moisture and light.

  • Long-Term Stability: When stored correctly, the solid form is expected to be stable for at least three years.

Stock Solutions:

  • It is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO).

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Recommended Storage Conditions and Stability:

Storage TemperatureSolventDurationNotes
-80°CWater/DMSO6 monthsRecommended for long-term storage.
-20°CWater/DMSO1 monthSuitable for short-term storage.

Note: The stability of aqueous solutions is critical for biological experiments. It is always recommended to use freshly prepared solutions or solutions that have been stored appropriately for a limited time. For aqueous stock solutions, filtration through a 0.22 µm filter is recommended to ensure sterility.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Stock Solution
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

  • Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.[1]

  • Sterilization: Sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use, nuclease-free tubes. Store the aliquots at -80°C for long-term storage (up to 6 months).

Protocol 2: Assessment of Long-Term Stability of Aqueous Solutions using HPLC

This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of IACS-8803 in aqueous solutions over time.

Stability_Workflow Workflow for IACS-8803 Solution Stability Assessment Prep Prepare IACS-8803 Aqueous Solution Store Store Aliquots at Different Temperatures (e.g., 4°C, -20°C, -80°C) Prep->Store Sample Withdraw Samples at Defined Time Points (T=0, 1, 3, 6 months) Store->Sample HPLC Analyze by Stability-Indicating RP-HPLC Method Sample->HPLC Analyze Quantify Peak Area of IACS-8803 and any Degradation Products HPLC->Analyze Report Calculate % Purity and % Degradation. Summarize in a Table. Analyze->Report

Caption: Experimental workflow for assessing the stability of IACS-8803 solutions.

Materials and Reagents:

  • This compound solution, prepared as in Protocol 1.

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Autosampler vials.

Procedure:

  • Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

  • Storage Conditions: Store aliquots of the IACS-8803 solution at various temperatures (e.g., 4°C, -20°C, and -80°C).

  • Sample Preparation (at each time point):

    • Thaw one aliquot from each storage condition.

    • Dilute the sample to a suitable concentration for HPLC analysis (e.g., 1 mg/mL) with Mobile Phase A.

    • Transfer the diluted sample to an autosampler vial.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a standard volume of the prepared sample.

    • Run a gradient elution method to separate IACS-8803 from potential degradation products. A representative gradient could be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

  • Data Analysis:

    • Integrate the peak area of IACS-8803 and any new peaks that appear over time (degradation products).

    • Calculate the percentage of remaining IACS-8803 at each time point relative to the T=0 sample.

    • % Purity = (Peak Area of IACS-8803 / Total Peak Area) x 100

Data Presentation: Representative Stability Data

The following table presents hypothetical quantitative data from a long-term stability study of a 10 mM aqueous solution of this compound, as would be generated using the protocol above.

Table 1: Representative Stability of 10 mM this compound in Aqueous Solution

Storage TemperatureTime PointPurity by HPLC (%)Appearance of Solution
-80°C T=099.8%Clear, colorless
1 Month99.7%Clear, colorless
3 Months99.5%Clear, colorless
6 Months99.2%Clear, colorless
-20°C T=099.8%Clear, colorless
1 Month98.5%Clear, colorless
3 Months96.1%Clear, colorless
6 Months92.3%Clear, colorless
4°C T=099.8%Clear, colorless
1 Week95.2%Clear, colorless
1 Month85.6%Clear, colorless
3 Months68.4%Clear, colorless

Disclaimer: The data presented in Table 1 is for illustrative purposes only and does not represent actual experimental results. A formal stability study should be conducted by the end-user for their specific application.

Conclusion

This compound is a valuable tool for studying the STING pathway and its role in immune activation. Adherence to the storage and handling protocols outlined in these application notes is essential for ensuring the integrity and activity of the compound. For quantitative applications, it is highly recommended that researchers perform their own stability assessments under their specific experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming IACS-8803 Instability in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the STING agonist IACS-8803.

Frequently Asked Questions (FAQs)

Q1: My IACS-8803 is not showing the expected activity in my in vitro/in vivo experiments. What could be the reason?

A1: There are several potential reasons for a lack of IACS-8803 activity. The most common issue is the instability of the free form of the compound. It is highly recommended to use the more stable salt forms, such as IACS-8803 disodium (B8443419) or IACS-8803 diammonium, which exhibit the same biological activity.[1] Improper storage, repeated freeze-thaw cycles, and the use of aged solutions can also lead to degradation and loss of potency. For in vivo experiments, it is crucial to prepare fresh working solutions on the day of use.[2] Additionally, ensure that your cell line expresses STING and that the downstream signaling components are functional.

Q2: What are the recommended storage conditions for IACS-8803 and its salt forms?

A2: Proper storage is critical to maintaining the stability and activity of IACS-8803. For long-term storage, it is recommended to store the compound at -80°C, which should maintain its stability for up to 6 months. For short-term storage, -20°C is acceptable for up to 1 month.[1][2] Always store the compound in a sealed container, away from moisture.[1][2]

Q3: How should I prepare IACS-8803 for in vitro and in vivo experiments?

A3: For in vitro experiments, IACS-8803 can be dissolved in water or PBS.[3] It is advisable to prepare a concentrated stock solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store it at -80°C.[2] For in vivo studies, it is recommended to reconstitute IACS-8803 in water or PBS and prepare fresh working solutions on the day of administration.[2][3] If you are using a water-based stock solution, it should be filtered and sterilized with a 0.22 μm filter before use.[2]

Q4: What is a typical effective dose of IACS-8803 in animal models?

A4: The effective dose of IACS-8803 can vary depending on the tumor model and administration route. A commonly reported effective dose for intratumoral injection in murine models, such as the B16 melanoma model, is 10 µg per injection.[4][5][6] In some glioma models, a dose of 5 µg administered intracranially has shown significant efficacy.[7] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental setup.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with IACS-8803.

Issue 1: Low or No STING Pathway Activation In Vitro

Possible Causes and Solutions:

  • Degraded Compound:

    • Solution: Use a fresh vial of IACS-8803 or its salt forms. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. To confirm the activity of your compound, perform a quality control experiment using a reliable positive control cell line (e.g., THP-1).

  • Low STING Expression in Cell Line:

    • Solution: Verify the expression of STING in your cell line using techniques like Western blot or qPCR. If STING expression is low or absent, consider using a different cell line known to have a functional STING pathway.

  • Inefficient Cellular Uptake:

    • Solution: For in vitro experiments, cyclic dinucleotides like IACS-8803 may require a transfection reagent to efficiently cross the cell membrane and reach the cytosolic STING protein. Consider using a suitable transfection reagent to enhance delivery.

  • Suboptimal Agonist Concentration:

    • Solution: Perform a dose-response experiment to determine the optimal concentration of IACS-8803 for your specific cell line and assay. A typical starting range for in vitro assays is 0.5 - 50 µg/mL.[4]

Issue 2: Inconsistent or Non-Reproducible Results

Possible Causes and Solutions:

  • Variability in Compound Preparation:

    • Solution: Ensure consistent preparation of IACS-8803 solutions. Use a calibrated balance for weighing the compound and precise pipetting for dilutions. Prepare single-use aliquots of the stock solution to minimize variability between experiments.

  • Cell Culture Conditions:

    • Solution: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Variations in these parameters can affect cellular responses to STING agonists.

  • Experimental Technique:

    • Solution: For in vivo studies, ensure consistent and accurate administration of IACS-8803. For intratumoral injections, standardize the injection volume, rate, and needle placement.

Data Presentation

Table 1: Recommended Storage Conditions for IACS-8803 and its Salt Forms

Storage ConditionDurationNotes
-80°CUp to 6 monthsRecommended for long-term storage.[1][2]
-20°CUp to 1 monthSuitable for short-term storage.[1][2]

Table 2: In Vivo Efficacy of IACS-8803 in Murine Tumor Models

Tumor ModelAdministration RouteDoseDosing ScheduleOutcomeReference
B16 MelanomaIntratumoral10 µgThree injections on days 6, 9, and 12 post-implantationSuperior regression of untreated contralateral tumors compared to benchmarks.[4][5][4][5]
GL261 GliomaIntracranial5 µgNot specifiedSignificantly improved survival rates.[7][7]
QPP4/QPP8 GliomaIntracranial5 µgNot specified56% to 100% of animals tumor-free.[7][7]

Experimental Protocols

Protocol 1: In Vitro STING Activation Assay using IFN-β ELISA

This protocol describes how to assess the activity of IACS-8803 by measuring the induction of Interferon-beta (IFN-β) in a suitable cell line (e.g., THP-1).

Materials:

  • IACS-8803 (disodium or diammonium salt)

  • THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Transfection reagent (optional, but recommended)

  • Human IFN-β ELISA kit

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • IACS-8803 Preparation: Prepare a stock solution of IACS-8803 in sterile water or PBS. On the day of the experiment, prepare serial dilutions of IACS-8803 in cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Cell Treatment:

    • If using a transfection reagent, follow the manufacturer's protocol to form complexes of IACS-8803 with the reagent.

    • Remove the old medium from the cells and add the IACS-8803 dilutions (or complexes). Include a vehicle control (medium with or without the transfection reagent).

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • IFN-β ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of IFN-β in each sample by referring to the standard curve. Plot the IFN-β concentration against the IACS-8803 concentration to generate a dose-response curve.

Protocol 2: Intratumoral Injection of IACS-8803 in a Murine Melanoma Model

This protocol provides a general guideline for the intratumoral administration of IACS-8803 in a subcutaneous B16 melanoma model.

Materials:

  • IACS-8803 (disodium or diammonium salt)

  • Sterile PBS

  • B16 melanoma cells

  • C57BL/6 mice

  • Insulin syringes with a 28-30 gauge needle

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10^5 B16 melanoma cells into the flank of C57BL/6 mice.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • IACS-8803 Formulation: On the day of injection, dissolve IACS-8803 in sterile PBS to the desired concentration (e.g., to deliver 10 µg in a 50 µL injection volume).

  • Intratumoral Injection:

    • Gently restrain the mouse.

    • Carefully insert the needle into the center of the tumor.

    • Slowly inject the IACS-8803 solution (or PBS for the control group) into the tumor.

  • Dosing Schedule: Repeat the injections as per the experimental design (e.g., on days 6, 9, and 12 post-tumor implantation).[4][5]

  • Tumor and Health Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the experiment.

Visualizations

STING_Signaling_Pathway IACS-8803 STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus IACS-8803 IACS-8803 STING STING IACS-8803->STING Binds to TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 p-IRF3_dimer p-IRF3 (Dimer) p-IRF3->p-IRF3_dimer Dimerizes and Translocates IFN-beta Gene IFN-beta Gene p-IRF3_dimer->IFN-beta Gene Activates Transcription IFN-beta Secretion IFN-β Secretion IFN-beta Gene->IFN-beta Secretion

Caption: IACS-8803 activates the STING pathway, leading to IFN-β production.

Troubleshooting_Workflow IACS-8803 Troubleshooting Workflow Start Experiment Fails Check_Compound Compound Integrity? Start->Check_Compound Check_Cells Cell Line Viable? Check_Compound->Check_Cells Yes New_Compound Use fresh IACS-8803 salt Check_Compound->New_Compound No Check_Protocol Protocol Followed? Check_Cells->Check_Protocol Yes Validate_Cells Check STING expression Check_Cells->Validate_Cells No Review_Protocol Review and optimize protocol Check_Protocol->Review_Protocol No Success Successful Experiment Check_Protocol->Success Yes New_Compound->Check_Compound Validate_Cells->Check_Cells Review_Protocol->Check_Protocol Contact_Support Contact Technical Support Review_Protocol->Contact_Support

Caption: A logical workflow for troubleshooting failed IACS-8803 experiments.

References

Technical Support Center: Troubleshooting Inconsistent Results with STING Agonists In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) agonists. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues that may arise when working with STING agonists in vitro.

Issue 1: No or Low STING Pathway Activation

Q1: I am not observing any activation of the STING pathway after treating my cells with a STING agonist. What are the possible reasons?

A1: Several factors can lead to a lack of STING activation. Below is a step-by-step guide to troubleshoot this issue:

  • Cell Line Viability and STING Expression:

    • Question: Are your cells healthy, and do they express functional STING protein?

    • Troubleshooting:

      • Confirm cell viability using a standard assay (e.g., Trypan Blue exclusion or MTT assay) before and after treatment.

      • Verify STING protein expression in your cell line by Western blot. Some cell lines may have low or no STING expression.[1][2] Consider using a cell line known to have a functional STING pathway, such as THP-1 or certain fibroblast lines.[1] The expression of STING can vary even between tumor cell lines of the same origin.[3][4]

  • Inefficient Cytosolic Delivery of Agonist:

    • Question: Is the STING agonist reaching the cytosol where STING is located?

    • Troubleshooting:

      • Many STING agonists, like cyclic dinucleotides (CDNs), are charged molecules and do not efficiently cross the cell membrane on their own.[1]

      • Use a transfection reagent (e.g., Lipofectamine), electroporation, or nanoparticle-based delivery systems to facilitate cytosolic delivery.[1][5][6]

  • Agonist Integrity and Concentration:

    • Question: Is the STING agonist active and used at the correct concentration?

    • Troubleshooting:

      • Ensure proper storage of the agonist to prevent degradation. Prepare fresh solutions for each experiment and minimize freeze-thaw cycles.[1]

      • Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range for many CDNs is 0.1 µM to 50 µM.[1]

  • Defective Downstream Signaling Components:

    • Question: Are the proteins downstream of STING functional in your cell line?

    • Troubleshooting:

      • The STING signaling pathway relies on several key proteins, including TBK1 and IRF3.[7][8]

      • Check for the expression and phosphorylation of these downstream proteins using Western blot to ensure the entire pathway is intact.[1][3]

Issue 2: High Levels of Cell Death or Toxicity

Q2: I am observing significant cell death in my cultures after treatment with a STING agonist. What could be the cause?

A2: Excessive cell death can be a result of overstimulation of the inflammatory response.

  • Excessive STING Activation:

    • Question: Is the concentration of the STING agonist too high?

    • Troubleshooting:

      • High concentrations of STING agonists can lead to overstimulation of the inflammatory pathway, resulting in cytotoxicity.[1]

      • Reduce the concentration of the agonist. Performing a dose-response curve will help identify a concentration that provides robust activation without excessive cell death.[1]

Issue 3: Inconsistent or Unclear Western Blot Results

Q3: My Western blot results for phosphorylated STING, TBK1, or IRF3 are inconsistent. How can I improve them?

A3: Visualizing phosphorylated proteins can be challenging. Consider the following troubleshooting steps:

  • Antibody Quality:

    • Question: Are you using high-quality, validated antibodies?

    • Troubleshooting:

      • Use antibodies specifically validated for detecting the phosphorylated forms of STING (e.g., at Ser366 for human STING), TBK1, and IRF3.[1][2]

      • Include a positive control, such as a lysate from a cell line known to have a robust STING response, to validate your antibody's performance.[2]

  • Protein Extraction and Handling:

    • Question: Are you using appropriate buffers and handling techniques to preserve phosphorylation?

    • Troubleshooting:

      • Use a lysis buffer containing protease and phosphatase inhibitors to prevent dephosphorylation of your target proteins.[9]

      • Process samples quickly and keep them on ice to maintain protein integrity.

Quantitative Data Summary

The potency of STING agonists can vary significantly depending on the specific agonist, the cell type, and the delivery method.[1] The following tables provide representative data for general guidance.

Table 1: Representative In Vitro Activity of STING Agonists

AgonistCell LineAssayReadoutTypical Effective Concentration Range (µM)Reference
2'3'-cGAMPTHP-1ELISAIFN-β Production1.0 - 10.0[10]
2'3'-cGAMPHuman PBMCsELISAIFN-β Production~70 (EC50)[11]
diABZIHuman PBMCsELISAIFN-β Secretion0.13 (EC50)[12]
Model STING AgonistMurine Dendritic Cells (DC2.4)ELISACXCL10 Production0.8 - 8.0[10]

Note: EC50 values are highly dependent on experimental conditions and should be determined empirically for each system.

Experimental Protocols & Methodologies

Protocol 1: Western Blot Analysis of STING Pathway Activation

This protocol outlines the steps to assess the phosphorylation of key proteins in the STING signaling cascade.

Materials:

  • Cells of interest (e.g., THP-1, RAW264.7)

  • STING agonist (e.g., 2'3'-cGAMP)

  • Transfection reagent (if required)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency. Treat with the STING agonist at the desired concentration and time point. If necessary, use a transfection reagent to deliver the agonist.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[1]

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop the blot using a chemiluminescent substrate and image.[1]

Protocol 2: ELISA for Cytokine Secretion

This protocol describes the measurement of downstream cytokines, such as IFN-β or CXCL10, to quantify STING pathway activation.

Materials:

  • Cells of interest

  • STING agonist

  • Cell culture medium

  • ELISA kit for the cytokine of interest (e.g., human IFN-β or mouse CXCL10)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the STING agonist for the desired time (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentration based on the standard curve.

Visualizations

STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive Binds STING_active STING (active) STING_inactive->STING_active Translocates & Activates TBK1 TBK1 STING_active->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Gene_Expression Type I IFN & ISG Gene Expression pIRF3->Gene_Expression Translocates & Induces

Caption: Canonical cGAS-STING signaling pathway.

Troubleshooting Workflow for Low STING Activation

Troubleshooting_Workflow Start Start: Low/No STING Activation Check_STING 1. Verify STING Expression (Western Blot) Start->Check_STING STING_Present STING Expressed? Check_STING->STING_Present Use_New_Cells Action: Use a validated STING-positive cell line STING_Present->Use_New_Cells No Check_Delivery 2. Optimize Agonist Delivery (Transfection/Electroporation) STING_Present->Check_Delivery Yes Delivery_Optimized Activation Observed? Check_Delivery->Delivery_Optimized Check_Agonist 3. Verify Agonist Integrity & Concentration (Dose-Response) Delivery_Optimized->Check_Agonist No Success Success: STING Pathway Activated Delivery_Optimized->Success Yes Agonist_OK Activation Observed? Check_Agonist->Agonist_OK Check_Downstream 4. Check Downstream Pathway (p-TBK1, p-IRF3 Western) Agonist_OK->Check_Downstream No Agonist_OK->Success Yes Pathway_Issue Issue with downstream signaling components Check_Downstream->Pathway_Issue

Caption: Logical workflow for troubleshooting low STING activation.

References

Technical Support Center: Optimizing IACS-8803 Delivery for Enhanced Tumor Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful application of IACS-8803 in preclinical research. Our goal is to address common challenges and provide actionable solutions to enhance the intratumoral delivery and tumor penetration of this potent STING agonist.

Frequently Asked Questions (FAQs)

Q1: What is IACS-8803 and how does it work?

A1: IACS-8803 is a highly potent synthetic cyclic dinucleotide (CDN) that acts as a STING (Stimulator of Interferon Genes) agonist.[1][2][3] Upon intratumoral administration, IACS-8803 activates the STING signaling pathway within immune cells in the tumor microenvironment. This activation leads to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, which in turn stimulates a robust anti-tumor immune response.[1][2][3] This process can convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing.[4][5]

Q2: How should I reconstitute and store IACS-8803?

A2: IACS-8803 is available in its free form as well as more stable salt forms (disodium and diammonium). The free form of IACS-8803 is prone to instability.[6] For in vitro and in vivo studies, it is recommended to use the salt forms, which can be reconstituted in sterile water or phosphate-buffered saline (PBS).[1] For example, IACS-8803 disodium (B8443419) salt is soluble in water at 56.67 mg/mL (76.95 mM) with the aid of ultrasonication, and in DMSO at ≥ 100 mg/mL (135.78 mM).[7] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[6]

Q3: What is the recommended administration route for IACS-8803 in preclinical models?

A3: In preclinical studies, IACS-8803 is primarily administered via intratumoral (IT) injection.[2][3] This route delivers the agonist directly to the tumor site, maximizing its local concentration and therapeutic effect while minimizing potential systemic toxicities.[8]

Q4: I am observing limited anti-tumor response despite intratumoral injection. What are the possible reasons?

A4: Several factors can contribute to a suboptimal response to intratumoral IACS-8803 therapy:

  • Non-uniform drug distribution: The dense and heterogeneous nature of the tumor microenvironment can impede the even distribution of the injected solution.[9]

  • Rapid clearance from the tumor: The drug may be cleared from the tumor interstitium before it can effectively engage its target cells.

  • Immunosuppressive tumor microenvironment: The presence of highly immunosuppressive cells and factors can counteract the pro-inflammatory signals induced by IACS-8803.[4]

  • Low STING expression: In some tumor models, the target immune cells may have low levels of STING expression, leading to a diminished response.[10]

Q5: Are there any known side effects associated with intratumoral IACS-8803 administration?

A5: While local delivery is intended to minimize systemic side effects, high doses of STING agonists can still induce adverse effects. In a study with a closely related compound, IACS-8779, in a canine glioma model, higher doses were associated with rapid neurological decline and increased intracranial pressure.[11][12] In some preclinical models, common side effects of intratumoral drug administration can include fever, general fatigue, and local inflammation.[13] Careful dose-escalation studies are recommended to determine the maximum tolerated dose in your specific model.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of IACS-8803 During Formulation
Possible Cause Recommended Solution
Incorrect solvent Use sterile water or PBS for reconstitution of IACS-8803 salt forms.[1] For the free form, which has lower aqueous solubility, consider using a small amount of DMSO initially, followed by dilution with an appropriate vehicle, though this should be optimized for in vivo use to minimize solvent toxicity.[7]
Low temperature Gentle warming of the solution may aid in dissolution.
Insufficient mixing Use ultrasonication to aid the dissolution of IACS-8803 in aqueous solutions.[7]
Compound instability Use the more stable salt forms (disodium or diammonium) of IACS-8803.[6] Prepare fresh solutions before each experiment and avoid prolonged storage at room temperature.
Issue 2: Suboptimal Anti-Tumor Efficacy After Intratumoral Injection
Possible Cause Recommended Solution
Poor intratumoral distribution Optimize the injection technique. Consider using a multi-sidehole needle for more uniform distribution compared to a standard end-hole needle.[9] Administering the total volume in multiple small injections at different locations within the tumor may also improve distribution.
Rapid drug clearance Consider formulating IACS-8803 in a hydrogel or nanoparticle-based delivery system to achieve sustained release and prolonged retention within the tumor.
Highly immunosuppressive tumor microenvironment Combine IACS-8803 with other immunomodulatory agents, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies), to overcome immune suppression.[4][5]
Tumor accessibility For deep-seated tumors, consider image-guided injection techniques to ensure accurate delivery to the tumor core.

Data Presentation

Table 1: Physicochemical Properties of IACS-8803

PropertyValueReference
Molecular Formula C₂₀H₂₃FN₁₀O₉P₂S₂[14]
Molecular Weight 692.53 g/mol [6][14]
Appearance White to yellow solid[6]
Solubility (Disodium Salt) Water: 56.67 mg/mL (76.95 mM) (with sonication)DMSO: ≥ 100 mg/mL (135.78 mM)[7]
Storage -20°C (1 month), -80°C (6 months)[6][7]

Experimental Protocols

Protocol 1: Standard Reconstitution and Intratumoral Administration of IACS-8803
  • Reconstitution:

    • Bring the vial of IACS-8803 (disodium or diammonium salt) to room temperature.

    • Aseptically add the required volume of sterile, pyrogen-free water or PBS to achieve the desired stock concentration.

    • Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • If not for immediate use, aliquot the stock solution into sterile, low-protein binding tubes and store at -80°C.

  • Intratumoral Administration:

    • Thaw the IACS-8803 aliquot at room temperature.

    • Dilute the stock solution to the final desired concentration for injection using sterile PBS.

    • Anesthetize the tumor-bearing animal according to your institution's approved animal care and use protocol.

    • Using a sterile insulin (B600854) syringe with an appropriate gauge needle (e.g., 27-30G), slowly inject the IACS-8803 solution directly into the tumor mass.

    • To improve distribution, consider injecting the total volume in multiple locations within the tumor.

    • Monitor the animal for any adverse reactions during and after the procedure.

Protocol 2: General Protocol for Formulation of IACS-8803 in a Thermosensitive Hydrogel for Sustained Release

Note: This is a general protocol and requires optimization for your specific experimental needs.

  • Hydrogel Preparation:

    • Prepare a sterile solution of a thermosensitive polymer (e.g., Poloxamer 407) in cold, sterile PBS at a concentration known to form a gel at physiological temperature (e.g., 20-25% w/v). Keep the solution on ice to maintain its liquid state.

  • IACS-8803 Incorporation:

    • Prepare a concentrated stock solution of IACS-8803 in sterile water or PBS as described in Protocol 1.

    • On ice, add the concentrated IACS-8803 solution to the cold liquid hydrogel solution to achieve the desired final drug concentration.

    • Gently mix by pipetting to ensure a homogenous solution. Avoid introducing air bubbles.

  • Intratumoral Administration:

    • Keep the IACS-8803-hydrogel formulation on ice until just before injection.

    • Using a pre-chilled syringe and a larger gauge needle (e.g., 25-27G) to accommodate the more viscous solution, slowly inject the formulation into the tumor.

    • The hydrogel will transition to a gel state upon warming to body temperature, providing a depot for sustained release of IACS-8803.

Mandatory Visualizations

STING_Signaling_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_apc_cytoplasm APC Cytoplasm IACS-8803 IACS-8803 APC Antigen Presenting Cell (APC) IACS-8803->APC Intratumoral Injection STING STING Tumor_Cell Tumor Cell T_Cell T Cell T_Cell->Tumor_Cell induces apoptosis TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN-beta Type I Interferons (IFN-β) pIRF3->IFN-beta induces transcription IFN-beta->T_Cell activates

Caption: IACS-8803 activates the STING pathway in APCs.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_analysis Analysis Reconstitute Reconstitute IACS-8803 in Sterile Water/PBS Formulate Formulate (Optional) (e.g., Hydrogel) Reconstitute->Formulate Inject Intratumoral Injection in Animal Model Reconstitute->Inject Standard Formulation Formulate->Inject Tumor_Growth Monitor Tumor Growth Inject->Tumor_Growth Immune_Profiling Immune Cell Profiling (Flow Cytometry) Inject->Immune_Profiling Penetration_Analysis Tumor Penetration Analysis (e.g., Imaging, LC-MS) Inject->Penetration_Analysis

Caption: Workflow for IACS-8803 in vivo experiments.

Troubleshooting_Logic Start Suboptimal Anti-Tumor Response Check_Distribution Assess Intratumoral Distribution Start->Check_Distribution Check_Formulation Review Formulation and Stability Start->Check_Formulation Consider_TME Evaluate Tumor Microenvironment Start->Consider_TME Optimize_Injection Optimize Injection Technique (e.g., Multi-sidehole needle) Check_Distribution->Optimize_Injection Poor Distribution Improve_Formulation Use Sustained-Release Formulation (Hydrogel/NP) Check_Formulation->Improve_Formulation Rapid Clearance Combination_Therapy Combine with Checkpoint Inhibitors Consider_TME->Combination_Therapy Immunosuppressive

Caption: Troubleshooting logic for poor IACS-8803 efficacy.

References

Technical Support Center: Managing In Vivo Effects of IACS-8803

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the potent STING (Stimulator of Interferon Genes) agonist, IACS-8803, in in vivo experiments. The focus is on anticipating, monitoring, and mitigating potential off-target and on-target toxicities to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is IACS-8803 and what is its primary mechanism of action?

A1: IACS-8803 is a highly potent synthetic cyclic dinucleotide (CDN) that acts as a STING agonist.[1][2] Its primary mechanism of action is to bind to and activate the STING protein, which is a central mediator of the innate immune system. This activation triggers a signaling cascade, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[3] This robust immune response can be harnessed for anti-tumor therapy.[1]

Q2: What are the primary concerns regarding "off-target" effects of IACS-8803 in vivo?

A2: For IACS-8803, "off-target" effects are primarily manifestations of an over-exuberant on-target immune response.[3] Systemic administration can lead to systemic immune activation, potentially causing immune-related adverse events (irAEs). The main concern is the development of Cytokine Release Syndrome (CRS), characterized by a rapid and massive release of pro-inflammatory cytokines.[3] While direct molecular off-target binding to unintended proteins has not been extensively documented in publicly available literature, the potent immunomodulatory nature of IACS-8803 necessitates careful management of its on-target effects.

Q3: How can the risk of systemic immune-related adverse events be minimized?

A3: A key strategy to mitigate systemic side effects is through localized administration, such as direct intratumoral injection.[4] This approach confines the initial potent immune activation to the tumor microenvironment, maximizing the anti-tumor effect while reducing systemic exposure and the risk of widespread cytokine release.[4]

Q4: What are the typical signs of an excessive immune response in preclinical models?

A4: In preclinical models, such as mice, signs of an excessive immune response or CRS can include:

  • Weight loss

  • Hunched posture

  • Ruffled fur

  • Lethargy

  • Hypothermia or fever

  • Labored breathing

Close monitoring of these clinical signs is crucial, especially in the first 24-72 hours after administration.

Q5: Are there any known species-specific differences in the response to STING agonists?

A5: Yes, there can be species-specific differences in the activity and potency of STING agonists. It is important to consult literature for the specific preclinical model being used to determine optimal dosing and expected responses.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly high toxicity or mortality in animal models. Systemic Cytokine Release Syndrome (CRS): The administered dose may be too high for the chosen route of administration, leading to an uncontrolled systemic inflammatory response.[3]Dose De-escalation: Perform a dose-response study to determine the maximum tolerated dose (MTD) for your specific animal model and administration route. Localized Administration: Switch from systemic to intratumoral administration to confine the immune response to the tumor site.[4] Monitor Cytokines: Measure serum levels of key cytokines (e.g., IL-6, TNF-α, IFN-γ) to confirm CRS.
High variability in anti-tumor efficacy between animals. Inconsistent Administration: For intratumoral injections, variability in the accuracy and distribution of the injection within the tumor can lead to inconsistent responses. Tumor Heterogeneity: Differences in the tumor microenvironment, including baseline immune infiltration, can affect the response to STING agonists.Standardize Injection Technique: Develop a standardized protocol for intratumoral injections to ensure consistency. Consider using image guidance for deep-seated tumors. Characterize Tumors: Before treatment, characterize the baseline immune landscape of the tumors to identify potential biomarkers of response.
Lack of anti-tumor response despite in vitro potency. Poor Drug Delivery/Penetration: The formulation of IACS-8803 may not be optimal for reaching the target immune cells within the tumor microenvironment.[5] Immunosuppressive Tumor Microenvironment: The tumor may have strong intrinsic mechanisms of immune suppression that counteract the effects of STING activation.Optimize Formulation: Explore different formulation strategies to improve the solubility, stability, and delivery of IACS-8803.[6] Combination Therapy: Consider combining IACS-8803 with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1), to overcome immune suppression.[4]
Signs of neurotoxicity (e.g., tremors, paralysis). Central Nervous System (CNS) Inflammation: Although less common with localized delivery, high systemic cytokine levels can potentially lead to neuroinflammation.Neurological Assessment: Carefully monitor animals for any neurological signs. Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the CNS to look for signs of inflammation or demyelination.[7]

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study of IACS-8803
  • Animal Model: Select a suitable immunocompetent mouse strain (e.g., C57BL/6).

  • Group Allocation: Divide mice into several groups (n=3-5 per group), including a vehicle control group and multiple dose-escalation groups for IACS-8803.

  • Administration: Administer IACS-8803 via the intended experimental route (e.g., intravenous, intraperitoneal, or intratumoral).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity (weight loss, behavioral changes, etc.) for at least 14 days.

  • Data Collection: Record body weight daily. At the end of the study, collect blood for complete blood count (CBC) and serum for clinical chemistry analysis. Collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss) or mortality.

Protocol 2: Monitoring Cytokine Release Syndrome (CRS) in Mice
  • Animal Model and Treatment: Use a relevant tumor-bearing mouse model and administer IACS-8803 at a dose known to induce an anti-tumor response.

  • Blood Sampling: Collect blood samples at baseline (pre-treatment) and at several time points post-treatment (e.g., 2, 6, 24, and 48 hours).

  • Serum Isolation: Process the blood to isolate serum.

  • Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to measure the levels of key pro-inflammatory cytokines such as IL-6, TNF-α, IFN-γ, and MCP-1.

  • Clinical Monitoring: Concurrently, monitor the mice for clinical signs of CRS as described in the troubleshooting guide.

  • Data Analysis: Correlate the cytokine levels with the observed clinical signs to assess the severity of CRS.

Visualizations

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IACS-8803 IACS-8803 STING STING IACS-8803->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates NF-kB NF-kB STING->NF-kB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 Gene Transcription Gene Transcription p-IRF3->Gene Transcription Translocates & Induces NF-kB->Gene Transcription Translocates & Induces Type I IFNs & Cytokines Type I IFNs & Cytokines Gene Transcription->Type I IFNs & Cytokines

Caption: Simplified signaling pathway of IACS-8803-mediated STING activation.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Monitoring Tumor Implantation Tumor Implantation Baseline Measurement Baseline Measurements (Tumor Volume, Body Weight) Tumor Implantation->Baseline Measurement IACS-8803 Administration IACS-8803 Administration Baseline Measurement->IACS-8803 Administration Clinical Observation Daily Clinical Observation (Weight, Behavior) IACS-8803 Administration->Clinical Observation Tumor Measurement Regular Tumor Measurement Clinical Observation->Tumor Measurement Blood Sampling Blood Sampling (Cytokine Analysis) Tumor Measurement->Blood Sampling Endpoint Analysis Endpoint Analysis (Histopathology, etc.) Blood Sampling->Endpoint Analysis

Caption: General experimental workflow for in vivo studies with IACS-8803.

References

How to address poor solubility of IACS-8803 diammonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of IACS-8803 diammonium salt.

Frequently Asked Questions (FAQs)

Q1: What is IACS-8803 and why is its solubility a concern?

A1: IACS-8803 is a potent agonist of the Stimulator of Interferon Genes (STING) pathway, with significant potential in cancer immunotherapy.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Like many small molecule drugs, the diammonium salt form of IACS-8803 may exhibit poor aqueous solubility, which can hinder its bioavailability and therapeutic efficacy in preclinical and clinical studies.[15][16][17][18][19][20] Addressing solubility issues is crucial for accurate experimental results and effective formulation development.

Q2: What are the common reasons for the poor solubility of diammonium salts?

A2: The solubility of a salt is influenced by factors such as its crystal lattice energy, the hydration energy of its ions, and the pH of the solution. While ammonium (B1175870) salts are generally considered soluble, the overall solubility of a large, complex molecule like IACS-8803 is also dictated by the properties of the parent molecule.[21][22] Factors such as high molecular weight, hydrophobicity, and strong intermolecular interactions within the crystal lattice can contribute to poor solubility.[20][23]

Q3: Are there alternative salt forms of IACS-8803 with better solubility?

Troubleshooting Guide: Addressing Poor Solubility of this compound

This guide provides systematic steps to troubleshoot and improve the solubility of this compound for your experiments.

Initial Assessment and Baseline Solubility

The first step is to determine the baseline solubility of your specific lot of this compound in the desired aqueous buffer.

Experimental Protocol: Baseline Solubility Determination

  • Preparation of Stock Solution:

    • Start by attempting to dissolve a small, accurately weighed amount of this compound in your primary aqueous buffer (e.g., PBS, Tris-HCl) at a known concentration (e.g., 1 mg/mL).

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particulate matter.

  • Solubility Enhancement Quick Tests:

    • Sonication: If particulates are present, sonicate the solution in a water bath for 5-10 minutes.

    • Heating: Gently warm the solution to 37°C. Avoid excessive heat, which could degrade the compound.

    • pH Adjustment: Measure the pH of the solution. Since IACS-8803 is a cyclic dinucleotide, its solubility may be pH-dependent. Adjust the pH slightly (e.g., in increments of 0.5 pH units) towards acidic or basic conditions to see if solubility improves.

Systematic Approaches to Enhance Solubility

If the initial steps are insufficient, the following strategies can be systematically employed. It is recommended to test these on a small scale before preparing a large batch.

1. Co-solvent Systems

The addition of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.[15][19]

Experimental Protocol: Co-solvent Screening

  • Prepare small-scale test solutions of this compound in your aqueous buffer.

  • Add a co-solvent from the table below, starting with a low percentage and gradually increasing the concentration.

  • After each addition, vortex and visually inspect for solubility.

  • Once the compound is dissolved, ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., cell-based assays).

Table 1: Common Co-solvents for Preclinical Formulations

Co-solventStarting Concentration (% v/v)Maximum Recommended Concentration (% v/v) for Cell-Based AssaysNotes
Dimethyl Sulfoxide (DMSO)1-5%< 0.5%A powerful solvent, but can have cellular effects at higher concentrations.
Ethanol5-10%< 1%Generally well-tolerated by cells at low concentrations.
Polyethylene Glycol 300/400 (PEG 300/400)10-20%Varies; typically < 5%Can also act as a vehicle for in vivo administration.
Propylene Glycol10-20%Varies; typically < 2%Another commonly used excipient in drug formulations.

2. Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[17]

Experimental Protocol: Surfactant Screening

  • Prepare a stock solution of a surfactant in your aqueous buffer.

  • Add the surfactant stock solution to your this compound suspension in a stepwise manner.

  • Vortex and observe for dissolution.

  • Ensure the final surfactant concentration is below its critical micelle concentration (CMC) and is non-toxic to your experimental system.

Table 2: Common Surfactants for Solubilization

SurfactantTypeTypical Concentration Range (% w/v)
Tween® 20 / Tween® 80Non-ionic0.01 - 0.1%
Kolliphor® EL (Cremophor® EL)Non-ionic0.1 - 2%
Solutol® HS 15Non-ionic0.1 - 2%

3. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[16]

Experimental Protocol: Cyclodextrin (B1172386) Complexation

  • Prepare a stock solution of the chosen cyclodextrin in your aqueous buffer.

  • Add the this compound powder to the cyclodextrin solution.

  • Stir or sonicate the mixture until the compound is fully dissolved.

Table 3: Commonly Used Cyclodextrins

CyclodextrinKey Properties
β-Cyclodextrin (β-CD)Limited aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity, making it a popular choice.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can be used for parenteral formulations.

Visualizing Experimental Workflow and Biological Pathway

Experimental Workflow for Solubility Enhancement

The following diagram outlines the logical steps for troubleshooting the poor solubility of this compound.

G cluster_0 Initial Assessment cluster_1 Troubleshooting Steps cluster_2 Advanced Strategies start Weigh this compound dissolve Attempt to Dissolve in Aqueous Buffer start->dissolve observe Visual Observation dissolve->observe soluble Soluble? observe->soluble sonicate Sonication soluble->sonicate No end Solution Ready for Experiment soluble->end Yes heat Gentle Heating (37°C) sonicate->heat ph pH Adjustment heat->ph ph->soluble cosolvent Co-solvent Addition surfactant Surfactant Addition cosolvent->surfactant cyclodextrin Cyclodextrin Complexation surfactant->cyclodextrin cyclodextrin->end

Caption: Workflow for solubilizing this compound.

The STING Signaling Pathway

IACS-8803 acts as an agonist to the STING pathway. Understanding this pathway is crucial for interpreting experimental results.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus IACS8803 IACS-8803 STING STING (on ER membrane) IACS8803->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes & translocates pNFkB p-NF-κB NFkB->pNFkB pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc translocates IFN_genes Type I IFN Genes (e.g., IFN-β) pIRF3_dimer->IFN_genes induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes pNFkB_nuc->Cytokine_genes induces transcription Type I Interferon Production Type I Interferon Production IFN_genes->Type I Interferon Production Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Cytokine_genes->Pro-inflammatory Cytokine Production

Caption: Simplified STING signaling pathway activated by IACS-8803.[1][7]

References

Cell line specific responses to IACS-8803 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IACS-8803. This guide is intended for researchers, scientists, and drug development professionals using IACS-8803 in their experiments. Here you will find troubleshooting advice and frequently asked questions to help you address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What is IACS-8803 and what is its mechanism of action?

IACS-8803 is a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3][4] It is a 2',3'-thiophosphate CDN analog, a modification that enhances its affinity for STING and improves its resistance to degradation by phosphodiesterases compared to natural CDNs.[2][4] By binding to and activating STING, IACS-8803 triggers a signaling cascade that leads to the phosphorylation of TBK1 and subsequently the transcription factor IRF3.[4] Activated IRF3 translocates to the nucleus, inducing the expression of type I interferons (IFN-β) and other pro-inflammatory cytokines.[4][5][6] This cytokine release stimulates the innate immune system, leading to the priming of cytotoxic T-cells and an anti-tumor immune response.[5][7]

Q2: In which cancer models has IACS-8803 shown efficacy?

IACS-8803 has demonstrated significant anti-tumor activity in various preclinical models, particularly in melanoma and glioblastoma.[5][7] Notably, it has shown efficacy in models that are poorly immunogenic and resistant to immune checkpoint blockade.[2][5]

  • Melanoma: In the B16 murine melanoma model, intratumoral injection of IACS-8803 resulted in superior systemic anti-tumor response compared to benchmark STING agonists, leading to regression of both the injected and distant, untreated tumors.[4][7]

  • Glioblastoma: In preclinical glioblastoma models, including the immunogenic GL261 model and the checkpoint blockade-resistant QPP4 and QPP8 models, IACS-8803 treatment significantly improved survival.[2][5] It has also shown therapeutic activity in a humanized mouse model with U87 glioblastoma cells, where STING is epigenetically silenced in the tumor cells.[8]

Q3: How should I handle and store IACS-8803?

The free form of IACS-8803 is prone to instability. It is recommended to use the more stable salt forms, such as IACS-8803 disodium (B8443419) or diammonium, which retain the same biological activity.[3] For long-term storage, it is recommended to store the compound at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and away from moisture.[3] Stock solutions can be prepared in DMSO and stored at -20°C for long-term use.[6] For in vivo experiments, it is advisable to prepare fresh solutions and use them on the same day.

Troubleshooting Guide

Problem 1: I am not observing the expected level of STING pathway activation (e.g., no increase in IFN-β secretion or IRF3 phosphorylation) in my cell line after IACS-8803 treatment.

Possible Cause 1: Low or absent STING expression in the cell line.

  • Troubleshooting Step: Verify the expression of STING in your cell line of interest at both the RNA and protein level. You can use RT-qPCR or western blotting for this. Public databases like the Cancer Cell Line Encyclopedia (CCLE) can also provide information on STING expression levels across various cell lines.[9] Some cancer cell lines have been shown to have low or absent STING expression.[10]

Possible Cause 2: Epigenetic silencing of the STING gene.

  • Troubleshooting Step: The promoter of the STING gene (TMEM173) can be hypermethylated in some cancer cells, leading to transcriptional silencing.[8] You can assess the methylation status of the STING promoter using techniques like methylation-specific PCR. Treatment with a DNA methyltransferase (DNMT) inhibitor may restore STING expression and sensitivity to IACS-8803.

Possible Cause 3: The cell line has a non-functional STING pathway.

  • Troubleshooting Step: Even if STING is expressed, downstream signaling components might be deficient. Consider using a reporter cell line with a functional STING pathway (e.g., THP1-Dual™ KI-hSTING cells) as a positive control to confirm the activity of your IACS-8803 stock.[11]

Possible Cause 4: Degradation of IACS-8803.

  • Troubleshooting Step: Ensure proper storage and handling of the compound as described in the FAQs. Use a fresh aliquot of IACS-8803 for your experiments.

Problem 2: I see STING activation in vitro, but the anti-tumor effect in my in vivo model is weak or absent.

Possible Cause 1: The tumor has an immunosuppressive microenvironment ("cold" tumor).

  • Troubleshooting Step: IACS-8803's efficacy relies on the presence of a responsive immune microenvironment. Analyze the immune cell infiltrate in your tumor model. "Cold" tumors with low infiltration of immune cells may show a weaker response.[12] Combining IACS-8803 with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1), may enhance its efficacy by overcoming immune suppression.[8][13]

Possible Cause 2: Upregulation of resistance pathways.

  • Troubleshooting Step: Activation of the STING pathway can lead to the upregulation of immunosuppressive molecules like PD-L1.[10][12] Analyze the expression of PD-L1 and other checkpoint molecules in the tumor microenvironment after IACS-8803 treatment. Co-treatment with checkpoint inhibitors might be necessary to overcome this resistance.

Possible Cause 3: Inefficient delivery of IACS-8803 to the tumor site.

  • Troubleshooting Step: IACS-8803 is often administered via intratumoral injection in preclinical studies to ensure high local concentrations.[4][7] If using systemic administration, the delivery to the tumor might be suboptimal. Consider optimizing the route of administration and formulation.

Data Presentation

Table 1: In Vivo Efficacy of IACS-8803 in Preclinical Cancer Models

Cancer ModelCell LineAdministration Route & DoseKey FindingsReference
MelanomaB16Intratumoral, 10 µgSuperior systemic anti-tumor response compared to benchmark STING agonists; regression of injected and contralateral tumors.[4][7]
GlioblastomaGL261Intracranial, 5 µgSignificantly improved survival rates.[2]
GlioblastomaQPP4, QPP8Intracranial, 5 µg56% to 100% of animals tumor-free in these checkpoint blockade-resistant models.[2]
GlioblastomaU87 (in humanized mice)Not specifiedSignificantly extended animal survival, even with epigenetically silenced STING in tumor cells.[8]

Table 2: Immunological Effects of IACS-8803 in Glioblastoma Models

Immune Cell/MarkerChange upon IACS-8803 TreatmentModelReference
CD8+ T cellsIncreased infiltrationQPP8[8]
NK cellsIncreased infiltration and granzyme B expressionQPP8[8]
MicrogliaReprogrammed to express costimulatory CD80/CD86 and iNOS; decreased immunosuppressive CD206QPP8[8]
Immunosuppressive markers (CD206, CD101, CD204, Arg1)DecreasedU87 (humanized mice)[2]
Pro-phagocytic markers (LAMP1, TNF-α)IncreasedU87 (humanized mice)[2]

Experimental Protocols

1. In Vitro STING Activation Assay

This protocol describes a general method to assess the activation of the STING pathway in a cell line of interest by measuring the secretion of IFN-β.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will result in a confluent monolayer the next day.

  • IACS-8803 Treatment: The following day, remove the culture medium and add fresh medium containing various concentrations of IACS-8803 (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • IFN-β Quantification: Measure the concentration of IFN-β in the supernatant using a commercially available ELISA kit or a reporter assay system (e.g., HTRF).[14]

2. Western Blot for IRF3 Phosphorylation

This protocol outlines the steps to detect the phosphorylation of IRF3, a key downstream marker of STING activation.

  • Cell Lysis: After treating cells with IACS-8803 for a shorter duration (e.g., 1-4 hours), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396).[15] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: To ensure equal protein loading, probe the same membrane for a loading control protein such as GAPDH or β-actin.

Mandatory Visualizations

STING_Signaling_Pathway IACS-8803 Signaling Pathway IACS_8803 IACS-8803 STING STING IACS_8803->STING activates TBK1 TBK1 STING->TBK1 recruits and activates pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFNb_gene IFN-β Gene pIRF3->IFNb_gene activates transcription of IFNb_protein IFN-β Protein IFNb_gene->IFNb_protein leads to production of Immune_Response Anti-Tumor Immune Response IFNb_protein->Immune_Response stimulates

Caption: The signaling pathway activated by IACS-8803.

Experimental_Workflow In Vitro Experimental Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plate IACS_8803_Treatment Treat cells with IACS-8803 Cell_Seeding->IACS_8803_Treatment Supernatant_Collection Collect supernatant (24-48h) IACS_8803_Treatment->Supernatant_Collection Cell_Lysis Lyse cells (1-4h) IACS_8803_Treatment->Cell_Lysis IFNb_Assay IFN-β ELISA/HTRF Supernatant_Collection->IFNb_Assay Western_Blot Western Blot for p-IRF3 Cell_Lysis->Western_Blot

Caption: A typical in vitro experimental workflow for IACS-8803.

Troubleshooting_Logic Troubleshooting Logic for Lack of In Vitro Response Start No STING activation observed Check_STING_Expression Check STING expression (WB, RT-qPCR) Start->Check_STING_Expression STING_Expressed STING is expressed Check_STING_Expression->STING_Expressed No_STING_Expression No/Low STING expression Check_STING_Expression->No_STING_Expression No Check_Methylation Assess STING promoter methylation STING_Expressed->Check_Methylation Yes Methylated Promoter is methylated Check_Methylation->Methylated Use_DNMTi Treat with DNMT inhibitor Methylated->Use_DNMTi Yes Check_Pathway_Function Use positive control (e.g., THP1-Dual cells) Methylated->Check_Pathway_Function No Pathway_Functional Pathway is functional Check_Pathway_Function->Pathway_Functional Check_Compound_Integrity Use fresh IACS-8803 Pathway_Functional->Check_Compound_Integrity Yes Pathway_Not_Functional Pathway is not functional Pathway_Functional->Pathway_Not_Functional No

Caption: A logical guide for troubleshooting lack of in vitro response.

References

Preventing aggregation of IACS-8803 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the aggregation of IACS-8803 in solution. The following information is intended to address common issues and provide clear protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is IACS-8803 and what are its solubility properties?

A1: IACS-8803 is a highly potent stimulator of interferon genes (STING) agonist, classified as a cyclic dinucleotide.[1][2][3] It is available in different forms, including the free form, a disodium (B8443419) salt, and a diammonium salt, each with distinct solubility characteristics. The free form is known to be prone to instability. For optimal solubility and stability, it is advisable to use the salt forms.[3]

Q2: What is compound aggregation and why is it a concern for IACS-8803?

A2: Compound aggregation is the self-association of small molecules to form larger, non-covalently bound clusters in solution. These aggregates are distinct from precipitation and can form even at concentrations below the solubility limit. For IACS-8803, aggregation can lead to inaccurate concentration measurements, reduced biological activity, and inconsistent experimental results.

Q3: What are the potential causes of IACS-8803 aggregation?

A3: Several factors can contribute to the aggregation of IACS-8803 in solution:

  • High Concentrations: The likelihood of intermolecular interactions and subsequent aggregation increases with higher compound concentrations.

  • Solvent Choice: The solubility and stability of IACS-8803 are highly dependent on the solvent. Using a solvent in which it has poor solubility can promote aggregation.

  • pH of the Solution: The ionization state of IACS-8803 can be influenced by the pH of the buffer, which in turn can affect its solubility and tendency to aggregate.

  • Improper Dissolution Technique: Rapid addition of solvent to the lyophilized powder or inadequate mixing can lead to localized high concentrations and promote the formation of aggregates.

  • Storage Conditions: Long-term storage of stock solutions, especially at inappropriate temperatures or with repeated freeze-thaw cycles, can lead to compound degradation and aggregation.

Q4: How can I detect if my IACS-8803 solution has aggregated?

A4: Visual inspection for turbidity or precipitation is the first step, but not all aggregates are visible to the naked eye. Dynamic Light Scattering (DLS) is a highly sensitive technique for detecting and quantifying the size distribution of particles in a solution and is a recommended method for identifying IACS-8803 aggregates. An increase in the hydrodynamic radius of particles in your solution compared to what is expected for a monomeric form would indicate aggregation.

Troubleshooting Guide for IACS-8803 Aggregation

This guide provides a step-by-step approach to identify and resolve aggregation issues with IACS-8803 solutions.

Diagram: Troubleshooting Workflow for IACS-8803 Aggregation

G cluster_0 Step 1: Observation & Initial Checks cluster_1 Step 2: Aggregation Confirmation cluster_2 Step 3: Remediation Strategies cluster_3 Step 4: Verification A Observe Turbidity or Precipitation in Solution B Review Solution Preparation Protocol A->B If yes or suspected C Perform Dynamic Light Scattering (DLS) Analysis B->C D Analyze DLS Data for Presence of Large Particles C->D E Prepare Fresh Stock Solution Using Best Practices D->E If Aggregation is Confirmed J Confirm Absence of Aggregates D->J If No Aggregation is Detected, Re-evaluate Experiment I Re-run DLS Analysis on New/Modified Solution E->I F Optimize Solvent/Buffer Conditions (e.g., add co-solvents, adjust pH) F->I G Consider Using a Different Salt Form of IACS-8803 G->I H Filter the Solution (0.22 µm filter) H->I I->J G cluster_0 Physicochemical Properties cluster_1 Handling & Storage A High Concentration G IACS-8803 Aggregation A->G B Poor Solvent Choice B->G C Suboptimal pH C->G D Improper Dissolution D->G E Repeated Freeze-Thaw E->G F Extended Storage F->G

References

Technical Support Center: Mitigating Potential Cytotoxicity of IACS-8803 in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IACS-8803 in primary cell cultures. While IACS-8803's primary mechanism of action is not direct cytotoxicity but rather activation of the innate immune system through the STING pathway, high concentrations or prolonged exposure may lead to cell stress or indirect cytotoxicity in sensitive primary cell systems.[1][2] This guide offers strategies to mitigate these potential effects and ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is IACS-8803 and what is its primary mechanism of action?

IACS-8803 is a potent cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway.[3][4] Its mechanism involves binding to and activating STING, which is a receptor in the endoplasmic reticulum.[5] This activation triggers a signaling cascade resulting in the production of Type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[5][6] This response is crucial for priming an anti-tumor immune response by activating cytotoxic T-cells.[6][7]

Q2: Is IACS-8803 expected to be directly cytotoxic to primary cells?

No, IACS-8803 is not considered a direct cytotoxic agent.[1][2] Its therapeutic effect is derived from the activation of an immune response rather than directly killing cells. However, the potent biological response it elicits can, in some primary cell culture systems, lead to secondary effects that may compromise cell viability.

Q3: What are the potential indirect causes of cytotoxicity when using IACS-8803 with primary cells?

Potential indirect causes of cytotoxicity in primary cells treated with IACS-8803 include:

  • Over-activation of the STING pathway: Continuous and high levels of STING activation can lead to cellular stress.

  • Excessive cytokine production: High concentrations of pro-inflammatory cytokines can induce apoptosis or other forms of cell death in certain primary cell types.

  • Nutrient depletion and waste accumulation: A hyper-activated metabolic state in response to IACS-8803 can lead to the rapid depletion of essential nutrients and the buildup of toxic byproducts in the cell culture medium.

Q4: What are the visual signs of cytotoxicity I should look for in my primary cell cultures?

Signs of cytotoxicity to monitor in your primary cell cultures include:

  • Changes in cell morphology (e.g., rounding, shrinking, detachment from the culture surface).

  • A noticeable decrease in cell proliferation or density.

  • The appearance of cellular debris in the culture medium.

  • Increased staining with viability dyes such as trypan blue.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during your experiments with IACS-8803 in primary cells.

Issue 1: Decreased Cell Viability After IACS-8803 Treatment

Possible Cause: The concentration of IACS-8803 may be too high for your specific primary cell type, leading to overstimulation.

Solution:

  • Optimize IACS-8803 Concentration: Perform a dose-response experiment to determine the optimal concentration that provides sufficient STING pathway activation without compromising cell viability.

  • Reduce Exposure Time: A shorter exposure to IACS-8803 may be sufficient to trigger the desired downstream effects without inducing cytotoxicity.

Issue 2: High Levels of Apoptosis Detected

Possible Cause: The pro-inflammatory environment induced by IACS-8803 may be triggering apoptosis in your primary cells.

Solution:

  • Characterize the Cytokine Profile: Measure the levels of key pro-inflammatory cytokines (e.g., IFN-β, TNF-α) in your culture supernatant to confirm a hyper-inflammatory response.

  • Consider Co-culture Systems: If appropriate for your experimental goals, co-culturing your primary cells with other cell types (e.g., stromal cells) can create a more physiologically relevant environment that may buffer against excessive inflammation.

Data Presentation

Table 1: Hypothetical Dose-Response of IACS-8803 on Primary Human Macrophages

IACS-8803 Concentration (µM)Cell Viability (% of Control)IFN-β Production (pg/mL)
0 (Control)100%< 10
0.198%500
195%2500
1080%8000
10060%12000

Experimental Protocols

Protocol 1: Dose-Response and Time-Course for IACS-8803 Treatment

This protocol outlines a method to determine the optimal concentration and duration of IACS-8803 treatment for your primary cells.

  • Cell Seeding: Plate your primary cells at a density that will not lead to over-confluence during the experiment. Allow the cells to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a stock solution of IACS-8803 in an appropriate solvent (e.g., sterile water).[3] Perform serial dilutions to create a range of concentrations for testing.

  • Treatment:

    • Dose-Response: Replace the culture medium with fresh medium containing the different concentrations of IACS-8803. Include a vehicle-only control. Incubate for a fixed time point (e.g., 24 hours).

    • Time-Course: Treat cells with a fixed, non-toxic concentration of IACS-8803 and perform assays at various time points (e.g., 6, 12, 24, 48 hours).

  • Assessment of Viability: At the end of the incubation period, assess cell viability using a standard method such as an MTT or LDH assay.

  • Assessment of Pathway Activation: Collect the cell culture supernatant to measure the concentration of a key downstream cytokine, such as IFN-β, using an ELISA kit.

Mandatory Visualizations

IACS_8803_Signaling_Pathway cluster_nucleus IACS_8803 IACS-8803 STING STING (Endoplasmic Reticulum) IACS_8803->STING Binds to & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Dimerizes & Translocates to IFNB_Gene IFN-β Gene Transcription IFNB_Protein IFN-β Secretion

Caption: IACS-8803 signaling pathway.

Experimental_Workflow start Start: Primary Cell Culture seed_cells Seed Primary Cells in Multi-well Plates start->seed_cells treat_cells Treat with IACS-8803 (Dose-Response & Time-Course) seed_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assess_viability Assess Cell Viability (e.g., MTT, LDH Assay) incubate->assess_viability assess_activation Measure STING Pathway Activation (e.g., IFN-β ELISA) incubate->assess_activation analyze Analyze Data & Determine Optimal Conditions assess_viability->analyze assess_activation->analyze end End: Optimized Protocol analyze->end

Caption: Workflow for optimizing IACS-8803 treatment.

Troubleshooting_Tree start High Cytotoxicity Observed? check_conc Is this the lowest effective concentration? start->check_conc Yes end Problem Resolved start->end No reduce_conc Action: Reduce IACS-8803 Concentration check_conc->reduce_conc No check_time Is the exposure time optimized? check_conc->check_time Yes reduce_conc->check_time reduce_time Action: Shorten Exposure Duration check_time->reduce_time No check_culture Are cell culture conditions optimal? check_time->check_culture Yes reduce_time->check_culture optimize_culture Action: Optimize Media, Density, etc. check_culture->optimize_culture No check_culture->end Yes optimize_culture->end

Caption: Troubleshooting decision tree for cytotoxicity.

References

Technical Support Center: Enhancing the Systemic Biodistribution of IACS-8803

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges associated with the systemic administration of the potent STING (Stimulator of Interferon Genes) agonist, IACS-8803. The primary goal is to offer practical guidance on improving its biodistribution to enhance therapeutic efficacy for metastatic or inaccessible tumors.

Frequently Asked Questions (FAQs)

Q1: Why is improving the biodistribution of IACS-8803 necessary for systemic administration?

A1: IACS-8803 is a potent cyclic dinucleotide (CDN) STING agonist.[1][2][3] Like other CDNs, it is a negatively charged, hydrophilic molecule. These properties hinder its ability to passively cross cell membranes and lead to rapid clearance from circulation when administered systemically (e.g., intravenously).[4][5] Consequently, most preclinical studies have utilized direct intratumoral injection to achieve a therapeutic effect.[2][6][7][8] For treating metastatic disease, improving its stability in circulation and ensuring it reaches distal tumor sites is critical.

Q2: What are the main challenges observed with systemic delivery of unformulated STING agonists like IACS-8803?

A2: The primary challenges include:

  • Rapid Clearance: Unformulated CDNs are quickly eliminated from the bloodstream, primarily through uptake by the mononuclear phagocyte system (MPS) in the liver and spleen.[9]

  • Poor Cell Permeability: The negative charge of the phosphate (B84403) backbone prevents efficient passive diffusion across the lipid bilayers of cell membranes to reach the cytosolic STING protein.

  • Enzymatic Degradation: Although IACS-8803 has phosphorothioate (B77711) modifications to improve resistance to phosphodiesterases, degradation can still occur in the bloodstream.[2]

  • Off-Target Accumulation: Without a targeted delivery system, the drug may accumulate in healthy tissues, particularly the liver and spleen, which can be dose-limiting organs.[4][5]

Q3: What are the most promising strategies to improve the systemic biodistribution of IACS-8803?

A3: Nanoparticle-based delivery systems are the leading strategy. These include:

  • Lipid Nanoparticles (LNPs): These formulations can encapsulate hydrophilic molecules like IACS-8803, protecting them from degradation, extending their circulation half-life, and facilitating cellular uptake.[10][11]

  • Liposomes: Similar to LNPs, these vesicles can carry IACS-8803, and their surface can be modified (e.g., with PEGylation) to reduce MPS uptake and prolong circulation.[9][12][13]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate IACS-8803, offering controlled release and improved pharmacokinetic profiles.[4][5]

  • Antibody-Drug Conjugates (ADCs): IACS-8803 can be conjugated to an antibody that targets a tumor-specific antigen, enabling highly targeted delivery directly to cancer cells.

Troubleshooting Guide

This guide addresses common problems encountered during the development and in vivo testing of formulated IACS-8803 for improved biodistribution.

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency of IACS-8803 in Nanoparticles 1. Suboptimal Lipid Composition: The charge or type of lipids used may not be ideal for retaining a phosphorothioate CDN. 2. Incorrect pH: The pH of the aqueous buffer during formulation is critical for ionizable lipids to effectively complex with the negatively charged drug. 3. Poor Drug-Lipid Interaction: The specific chemical properties of IACS-8803 may require different formulation conditions than other nucleic acids (like mRNA).1. Screen Lipid Compositions: Test different ionizable cationic lipids and helper lipids. 2. Optimize pH: For LNP formulation, ensure the aqueous buffer containing IACS-8803 is acidic (typically pH 4.0) to protonate the ionizable lipid, facilitating interaction with the drug.[10] 3. Adjust Ratios: Optimize the lipid:drug weight ratio and the N:P (ionizable lipid nitrogen to drug phosphate) molar ratio.[10]
Formulated Nanoparticles Show Aggregation 1. High Nanoparticle Concentration: Concentrated solutions are more prone to aggregation. 2. Incorrect Buffer Conditions: The pH or ionic strength of the final storage buffer (e.g., PBS) may be destabilizing the particles. 3. Insufficient Surface Stabilization: Lack of sufficient PEGylated lipid on the surface can lead to particle fusion.1. Work at Lower Concentrations: Follow recommended concentration guidelines for the specific nanoparticle type.[14] 2. Buffer Exchange: Ensure nanoparticles are dialyzed or buffer-exchanged into a suitable, neutral pH buffer (e.g., PBS, pH 7.4) post-formulation.[15] 3. Optimize PEGylation: Ensure an adequate density of PEG-lipid in the formulation to provide a steric barrier.[13]
Rapid In Vivo Clearance Despite Nanoparticle Formulation 1. MPS/RES Uptake: Nanoparticles, especially if large or positively charged, are rapidly cleared by macrophages in the liver and spleen.[9] 2. Accelerated Blood Clearance (ABC) Phenomenon: With repeated injections, anti-PEG antibodies can form, leading to rapid clearance of PEGylated nanoparticles.[9][13] 3. Particle Instability: The nanoparticles may be dissociating in the bloodstream, releasing the unformulated drug.1. Optimize Particle Size and Charge: Aim for a particle size around 100 nm and a neutral or slightly negative surface charge for longer circulation. 2. Modify Dosing Schedule: If ABC is suspected, consider alternative dosing regimens or less immunogenic surface coatings. 3. Assess In Vitro Stability: Test the stability of the formulation in serum-containing media before in vivo experiments.
Low Tumor Accumulation of Systemically Administered Nanoparticles 1. Inefficient EPR Effect: The Enhanced Permeability and Retention (EPR) effect can be heterogeneous and is not guaranteed in all tumor models. 2. Premature Drug Leakage: IACS-8803 may be leaking from the nanoparticles before they reach the tumor. 3. Suboptimal Circulation Time: The half-life may still be too short for significant tumor accumulation.1. Select Appropriate Tumor Model: Use a tumor model known to have a robust EPR effect. 2. Incorporate Targeting Ligands: Modify the nanoparticle surface with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on tumor cells. 3. Improve Formulation Stability: Use lipids with higher phase transition temperatures or cholesterol to increase bilayer rigidity and reduce drug leakage.[16]

Data Presentation: Biodistribution of STING Agonists

While specific biodistribution data for systemically administered IACS-8803 is not publicly available, the following table summarizes representative data from a study on a similar STING agonist, cGAMP, delivered via a polymeric nanoparticle system (STING-NPs). This illustrates the typical biodistribution profile of a nanocarrier-formulated CDN after intravenous administration in mice and highlights the significant improvement over the unformulated (soluble) drug.

Table 1: Comparative Biodistribution of Soluble vs. Nanoparticle-Encapsulated STING Agonist (cGAMP) in Tumor-Bearing Mice

Organ/TissueSoluble 3H-cGAMP (% Injected Dose / gram tissue)STING-NP 3H-cGAMP (% Injected Dose / gram tissue)
Blood (at 1 hr) ~1~20
Tumor < 1~5
Liver ~2~35
Spleen < 1~25
Kidney ~15~5
Lung < 1~3

Data adapted from Wilson, J.T. et al., Journal of Controlled Release, 2021. This table shows representative values at 4 hours post-injection to illustrate distribution patterns. Encapsulation dramatically increases circulation time (Blood) and accumulation in the tumor, as well as in MPS organs like the liver and spleen.[4][5]

Key Experimental Protocols

Protocol 1: Lipid Nanoparticle (LNP) Formulation of IACS-8803

This protocol describes a general method for encapsulating IACS-8803 into LNPs using a microfluidic mixing device.

Materials:

  • IACS-8803 (disodium salt or other stable form)

  • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Absolute Ethanol (B145695) (RNase-free)

  • Aqueous Buffer: 50 mM Sodium Acetate (B1210297), pH 4.0 (RNase-free)

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic Mixer (e.g., NanoAssemblr) and associated cartridges

  • Dialysis device (e.g., Slide-A-Lyzer, 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be around 10-25 mM.

    • Warm the solution to 60-65°C if necessary to fully dissolve all components, especially cholesterol. Keep the solution warm (>37°C) to prevent precipitation.[11]

  • Prepare IACS-8803 Aqueous Solution:

    • Dissolve IACS-8803 in the 50 mM sodium acetate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the target drug-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixer according to the manufacturer's instructions.

    • Load the ethanolic lipid mixture into one syringe and the aqueous IACS-8803 solution into another.

    • Set the flow rate ratio of the aqueous to ethanolic phase to 3:1.

    • Initiate mixing. The rapid mixing of the two streams will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the IACS-8803.

  • Purification and Buffer Exchange:

    • Immediately after formation, dialyze the LNP solution against PBS (pH 7.4) for at least 18 hours, with at least two buffer changes. This removes the ethanol and neutralizes the particle surface charge.[15]

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency by separating free from encapsulated IACS-8803 (e.g., using a spin column) and quantifying the drug concentration using a suitable method like HPLC.

Protocol 2: In Vivo Biodistribution Study of Labeled IACS-8803 Nanoparticles

This protocol outlines a typical workflow for assessing the tissue distribution of formulated IACS-8803 in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., C57BL/6 mice with B16-F10 melanoma tumors)

  • Labeled IACS-8803 nanoparticles (e.g., containing a fluorescent dye like Cy5 or a radiolabel)

  • Sterile PBS for injection

  • Anesthesia and euthanasia supplies

  • Surgical tools for organ harvesting

  • Quantification instrument (e.g., In Vivo Imaging System (IVIS) for fluorescence, gamma counter for radioactivity)

Procedure:

  • Nanoparticle Administration:

    • Administer a defined dose of the labeled IACS-8803 nanoparticles to a cohort of tumor-bearing mice via intravenous (tail vein) injection.

  • Time-Point Euthanasia:

    • At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a subset of mice (n=3-5 per group).

  • Organ Harvesting:

    • Perfuse the circulatory system with saline to remove blood from the organs.

    • Carefully dissect and collect the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).

    • Weigh each organ or tissue sample.

  • Quantification:

    • For Fluorescently Labeled Nanoparticles: Homogenize the tissues and measure the fluorescence intensity using an IVIS or a plate reader. Create a standard curve to correlate fluorescence with nanoparticle concentration.

    • For Radiolabeled Nanoparticles: Measure the radioactivity in each organ using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Plot the %ID/g for each organ over time to visualize the pharmacokinetic and biodistribution profile.

Visualizations

STING_Signaling_Pathway cluster_formulation Systemic Circulation cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) LNP_IACS8803 LNP-Encapsulated IACS-8803 Endosome Endosome LNP_IACS8803->Endosome Endocytosis IACS8803 IACS-8803 Endosome->IACS8803 Endosomal Escape Cytosol Cytosol STING STING (on ER) IACS8803->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFNb Type I Interferon (IFN-β) Secretion Nucleus->IFNb Gene Transcription Anti_Tumor_Immunity Anti-Tumor Immunity IFNb->Anti_Tumor_Immunity Promotes

Caption: Cellular uptake and signaling pathway of LNP-formulated IACS-8803.

Biodistribution_Workflow A 1. Prepare Labeled IACS-8803 Nanoparticles B 2. IV Injection into Tumor-Bearing Mouse Model A->B C 3. Euthanize at Pre-defined Time Points B->C D 4. Perfuse & Harvest Tumor and Organs C->D E 5. Weigh Tissues D->E F 6. Quantify Signal (Fluorescence or Radioactivity) E->F G 7. Calculate %ID/g and Analyze Data F->G

Caption: Experimental workflow for an in vivo nanoparticle biodistribution study.

Troubleshooting_Logic Start Poor In Vivo Efficacy of Systemic IACS-8803 NP Check_PK Is Circulation Half-Life Adequate? Start->Check_PK Check_Tumor_Acc Is Tumor Accumulation Sufficient? Check_PK->Check_Tumor_Acc Yes Improve_Formulation Action: Optimize NP Size, Charge, and PEGylation (See Troubleshooting Table) Check_PK->Improve_Formulation No Check_Activity Is Formulation Biologically Active? Check_Tumor_Acc->Check_Activity Yes Add_Targeting Action: Add Tumor-Targeting Ligands to NP Surface Check_Tumor_Acc->Add_Targeting No Check_Encapsulation Action: Verify Encapsulation Efficiency and In Vitro Release Kinetics Check_Activity->Check_Encapsulation No Success Improved Efficacy Check_Activity->Success Yes Improve_Formulation->Start Add_Targeting->Start Check_Encapsulation->Start

Caption: A logical decision tree for troubleshooting poor in vivo efficacy.

References

Validation & Comparative

IACS-8803 Outperforms cGAMP in In Vitro STING Activation

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison reveals IACS-8803 as a more potent activator of the STING pathway than the natural ligand cGAMP in in vitro settings. This guide provides a detailed analysis of their comparative efficacy, supported by experimental data and protocols for researchers in immunology and drug development.

IACS-8803, a synthetic cyclic dinucleotide (CDN), demonstrates superior potency in activating the Stimulator of Interferon Genes (STING) pathway compared to the endogenous second messenger, cyclic GMP-AMP (cGAMP).[1][2][3] In vitro studies show that IACS-8803 induces a more robust immune response at lower concentrations, highlighting its potential as a therapeutic agent for cancer immunotherapy.[1][3]

Quantitative Comparison of In Vitro Efficacy

The in vitro potency of IACS-8803 and cGAMP was evaluated by measuring the activation of Interferon Regulatory Factor 3 (IRF3), a key downstream transcription factor in the STING pathway. The following table summarizes the comparative activity of the two compounds in human monocytic THP-1 reporter cells.

CompoundConcentration (µg/mL)IRF3 Activity (Fold Induction)
IACS-8803 0.5~15
2.5~35
10~50
50~55
2'3'-cGAMP 0.5~5
2.5~10
10~15
50~20

Data is estimated from the dose-response curve in Figure 3b of "Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy" (PMCID: PMC6993876).[3]

Further studies have reported the EC50 (half-maximal effective concentration) of IACS-8803 for activating human and mouse STING to be 0.28 µg/mL and 0.1 µg/mL, respectively, indicating high potency.[4]

Mechanism of Action: The STING Signaling Pathway

Both IACS-8803 and cGAMP function as STING agonists. The binding of these molecules to STING, an endoplasmic reticulum-resident protein, initiates a signaling cascade.[2] This leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently IRF3.[5] Activated IRF3 then translocates to the nucleus to drive the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are crucial for anti-tumor immunity.[2][3]

IACS-8803 is a 2',3'-thiophosphate CDN analog.[2] The introduction of sulfur atoms in the phosphodiester bonds enhances its resistance to degradation by phosphodiesterases, contributing to its enhanced in vitro and in vivo activity.[2][3] The 2',3'-phosphodiester linkage also provides a higher affinity for STING compared to the 3',3' linkage found in some bacterial CDNs.[2][3]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from dsDNA Cytosolic dsDNA dsDNA->cGAS activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates IACS_8803 IACS-8803 IACS_8803->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 dimerizes IFN_genes Type I IFN Genes p_IRF3->IFN_genes translocates & activates transcription IFN_production IFN-β Production IFN_genes->IFN_production

Simplified STING signaling pathway activated by cGAMP and IACS-8803.

Experimental Protocols

The following is a generalized protocol for an in vitro STING activation assay, based on methodologies described in the literature.[3][5]

Objective: To measure the in vitro potency of STING agonists by quantifying the induction of a reporter gene under the control of an IRF3-dependent promoter.

Materials:

  • Human monocytic cell line (e.g., THP-1) engineered with an IRF3-inducible reporter system (e.g., luciferase).

  • IACS-8803 and 2'3'-cGAMP.

  • Cell culture medium and supplements.

  • 96-well plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 1 x 10^5 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of IACS-8803 and 2'3'-cGAMP in cell culture medium.

  • Cell Treatment: Add the different concentrations of the STING agonists to the cells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 20-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Following incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase signal to the vehicle control to determine the fold induction of IRF3 activity. Plot the fold induction against the compound concentration to generate dose-response curves.

Experimental_Workflow A Seed THP-1 reporter cells in 96-well plate B Prepare serial dilutions of IACS-8803 and cGAMP A->B C Treat cells with compounds and vehicle control B->C D Incubate for 20-24 hours C->D E Perform luciferase assay D->E F Measure luminescence E->F G Analyze data: normalize to control and plot dose-response curves F->G

Workflow for in vitro STING activation assay.

Conclusion

The available in vitro data strongly indicates that IACS-8803 is a more potent STING agonist than the natural ligand cGAMP. Its enhanced stability and higher affinity for STING translate to a more robust activation of the downstream immune signaling pathway at lower concentrations. These findings underscore the therapeutic potential of IACS-8803 and provide a rationale for its continued investigation in preclinical and clinical settings for cancer immunotherapy. Researchers can utilize the provided protocols as a foundation for their own in vitro comparative studies of STING agonists.

References

A Head-to-Head Comparison of Novel STING Agonists in Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising immunotherapeutic strategy for glioblastoma (GBM), an aggressive and immunologically "cold" tumor. Novel STING agonists are being developed to reprogram the tumor microenvironment, induce potent anti-tumor immune responses, and improve patient outcomes. This guide provides a head-to-head comparison of the preclinical performance of leading novel STING agonists in glioblastoma models, supported by experimental data and detailed methodologies.

Performance Comparison of Novel STING Agonists in Glioblastoma

Direct head-to-head studies comparing multiple novel STING agonists in the same glioblastoma model are limited. The following tables summarize available preclinical data from separate studies to facilitate a comparative analysis. The GL261 syngeneic mouse model of glioblastoma is a commonly used and immunologically competent model, and thus, data from this model is prioritized for comparison.

Table 1: In Vivo Efficacy of Novel STING Agonists in the GL261 Glioblastoma Mouse Model

STING AgonistTreatment RegimenMedian Survival (Days)Percent Increase in Median SurvivalLong-Term SurvivorsCitation(s)
Control (Vehicle) Varies by study~20-25N/A0%[1][2]
IACS-8803 5 µ g/dose , 2-3 doses, intratumoralSignificantly increasedData not explicitly quantified as % increaseUp to 100% in some models[1][3][4]
ADU-S100 Intracranial implantSignificantly increasedData not explicitly quantified as % increaseLong-term survival with immune memory reported[5][6][7]

Note: The data presented is a synthesis from multiple studies and should be interpreted with caution due to variations in experimental conditions.

Table 2: Immunomodulatory Effects of Novel STING Agonists in the Glioblastoma Tumor Microenvironment

STING AgonistKey Immunomodulatory EffectsCitation(s)
IACS-8803 - Reprograms microglia to an anti-tumor phenotype (increased CD80/CD86, iNOS; decreased CD206, arginase)- Increases trafficking and activation of myeloid cells- Enhances CD8+ T cell and NK cell effector responses[1][3][8]
ADU-S100 - Induces a profound shift in the tumor immune landscape- Massive infiltration of innate immune cells (inflammatory macrophages, neutrophils, NK cells)[5][6]
diABZI - Induces a transcriptomic and metabolic switch in tumor-associated myeloid cells (TAMCs) to an anti-tumor effector state- Promotes T cell infiltration and activation[9]

Other Investigated Novel STING Agonists

While robust, comparative preclinical data in glioblastoma models for the following agonists is less readily available, they represent important developments in the field:

  • MSA-2: An orally available, non-nucleotide human STING agonist.

  • SR-717: A non-nucleotide, small-molecule STING agonist with systemic activity.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for evaluating STING agonists in preclinical glioblastoma models.

STING_Signaling_Pathway STING Signaling Pathway in Glioblastoma cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NFkB TBK1->NFkB activates Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF3->Type_I_IFN induces transcription Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines induces transcription Anti_Tumor_Immunity Anti-Tumor Immunity Type_I_IFN->Anti_Tumor_Immunity Cytokines->Anti_Tumor_Immunity Experimental_Workflow Preclinical Evaluation of STING Agonists in Glioblastoma cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell_Culture GL261 Cell Culture (Luciferase-expressing) Implantation Intracranial Implantation in Syngeneic Mice Cell_Culture->Implantation Tumor_Establishment Tumor Establishment (Bioluminescence Imaging) Implantation->Tumor_Establishment Treatment Intratumoral Injection of STING Agonist Tumor_Establishment->Treatment Monitoring Tumor Growth Monitoring (Bioluminescence Imaging) & Survival Analysis Treatment->Monitoring Tissue_Harvest Brain Tissue Harvest Monitoring->Tissue_Harvest Flow_Cytometry Flow Cytometry Analysis of Immune Infiltrate Tissue_Harvest->Flow_Cytometry IHC Immunohistochemistry Tissue_Harvest->IHC

References

IACS-8803: A Comparative Analysis of a Potent STING Agonist in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of IACS-8803, a novel Stimulator of Interferon Genes (STING) agonist, with other cancer immunotherapy agents. The content is based on available preclinical data and aims to provide an objective overview to inform research and development decisions.

Introduction to IACS-8803 and the STING Pathway

IACS-8803 is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the STING pathway.[1][2][3] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs in cancer cells. Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This, in turn, stimulates an anti-tumor immune response by enhancing antigen presentation, promoting the activation and recruitment of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to the tumor microenvironment.[1][2]

The STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway activated by agonists like IACS-8803.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates IACS8803 IACS-8803 IACS8803->STING binds & activates STING_TBK1 STING-TBK1 Complex STING->STING_TBK1 translocates & recruits TBK1 IRF3 IRF3 STING_TBK1->IRF3 phosphorylates NFkB NF-κB STING_TBK1->NFkB activates IFN_Genes IFN-β Genes IRF3->IFN_Genes translocates & induces transcription Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes translocates & induces transcription IFN-β Secretion IFN-β Secretion IFN_Genes->IFN-β Secretion Cytokine Secretion Cytokine Secretion Cytokine_Genes->Cytokine Secretion

Caption: The cGAS-STING signaling pathway activated by IACS-8803.

Preclinical Efficacy of IACS-8803: A Comparative Summary

Preclinical studies have demonstrated the potent anti-tumor activity of IACS-8803, both as a monotherapy and in combination with other immunotherapies. The following tables summarize the key findings in common preclinical tumor models and compare its efficacy with other STING agonists.

In Vitro Potency of STING Agonists
CompoundCell LineAssayEC50 (µg/mL)Reference
IACS-8803 THP-1IFN-β Induction0.28[4]
IACS-8803 293 (mouse)STING Activation0.1[4]
ADU-S100THP-1IFN-β Induction>50[4]
E7766hPBMCsIFN-β Induction (IC50)0.15-0.79 µM[5][6]
In Vivo Efficacy in B16 Melanoma Model
TreatmentAnimal ModelDosing RegimenOutcomeReference
IACS-8803 C57BL/610 µg, intratumoral, days 6, 9, 12Superior regression of untreated contralateral tumors compared to ADU-S100; higher number of cured mice.[1][2]
IACS-8803 + anti-PD-L1/PD-L2 C57BL/610 µg, intratumoral, days 11, 14 + antibody70% overall survival compared to ≤10% in monotherapy groups.[4]
ADU-S100C57BL/6Not specifiedSlowed tumor growth.[7]
ADU-S100 + anti-PD-L1C57BL/6Not specifiedImproved anti-tumor efficacy compared to ADU-S100 alone.[7]
In Vivo Efficacy in Glioblastoma Models
TreatmentAnimal ModelTumor ModelDosing RegimenOutcomeReference
IACS-8803 C57BL/6JGL2615 µg, intracranial, days 7, 14Significantly improved survival.[8][9]
IACS-8803 C57BL/6JQPP85 µg, intracranial100% of mice cured in this immune checkpoint blockade-resistant model.[1][10][11]
IACS-8803 Humanized miceU87Not specifiedSignificantly extended animal survival.[8]
ADU-S100C57BL/6GL261, CT-2AIntracranial implantSignificant increase in survival in both models.[12][13][14]

Comparison with Other Cancer Immunotherapy Agents

While direct head-to-head preclinical comparisons are limited, the following provides a qualitative comparison of IACS-8803 with other major classes of cancer immunotherapy.

  • Immune Checkpoint Inhibitors (ICIs): ICIs, such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, work by releasing the "brakes" on the immune system. STING agonists like IACS-8803, on the other hand, act as "gas pedals" to initiate and amplify an anti-tumor immune response. Preclinical data strongly suggest a synergistic effect when combining STING agonists with ICIs, particularly in tumors that are resistant to ICI monotherapy.[1][15][16]

  • CAR-T Cell Therapy: Chimeric Antigen Receptor (CAR)-T cell therapy involves genetically engineering a patient's T cells to recognize and attack cancer cells. This is a highly personalized and potent therapy, primarily for hematological malignancies. STING agonists could potentially be used to enhance the efficacy of CAR-T cell therapy in solid tumors by remodeling the tumor microenvironment to be more receptive to T cell infiltration and function.

  • Cancer Vaccines: Therapeutic cancer vaccines aim to stimulate an immune response against tumor-associated antigens. STING agonists can act as potent adjuvants for cancer vaccines, enhancing the magnitude and quality of the induced anti-tumor T cell response.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vivo B16 Melanoma Tumor Model

B16_Melanoma_Workflow cluster_setup Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint start Day 0: Subcutaneous injection of B16-F10 melanoma cells into C57BL/6 mice. treatment Days 6, 9, 12: Intratumoral injection of IACS-8803 (10 µg) or control. start->treatment monitoring Monitor tumor growth (caliper measurements) and animal survival. treatment->monitoring endpoint Endpoint: Tumor volume analysis, survival curves, and/or immunological analysis of tumors and lymphoid organs. monitoring->endpoint

Caption: Workflow for a typical B16 melanoma mouse model experiment.

Detailed Protocol:

  • Cell Culture: B16-F10 melanoma cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: 6-8 week old female C57BL/6 mice are used.

  • Tumor Implantation: On day 0, mice are subcutaneously injected in the flank with 1 x 10^5 to 5 x 10^5 B16-F10 cells in a small volume (e.g., 100 µL) of sterile PBS or Matrigel.[17][18] For bilateral models, tumors are implanted on both flanks.

  • Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), typically around day 6-7, treatment is initiated. IACS-8803 or a vehicle control is administered via intratumoral injection at the specified dose and schedule.[2]

  • Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Animal body weight and general health are also monitored.

  • Endpoint Analysis: Mice are euthanized when tumors reach a predetermined size or at the end of the study. Tumors, spleens, and lymph nodes can be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration). Survival data is also collected.

In Vitro IFN-β Induction Assay

IFNb_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_incubation Incubation cluster_analysis Analysis cells Seed THP-1 cells (human monocytic cell line) in 96-well plates. stimulation Treat cells with serial dilutions of IACS-8803 or other STING agonists. cells->stimulation incubation Incubate for a defined period (e.g., 24 hours) at 37°C. stimulation->incubation analysis Measure IFN-β levels in the cell culture supernatant using ELISA or a reporter assay. incubation->analysis

Caption: Workflow for an in vitro IFN-β induction assay.

Detailed Protocol:

  • Cell Culture: THP-1 cells, a human monocytic cell line that endogenously expresses STING, are cultured in RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics.

  • Cell Plating: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells per well.

  • Compound Treatment: A dilution series of IACS-8803 and other STING agonists is prepared. The cells are treated with the compounds and incubated for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • IFN-β Measurement: The concentration of IFN-β in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The EC50 value, the concentration of the agonist that induces 50% of the maximal IFN-β response, is calculated from the dose-response curve.

Conclusion

IACS-8803 is a highly potent STING agonist with robust preclinical anti-tumor activity in a range of cancer models, including those resistant to immune checkpoint blockade.[1][8][10][11] Its ability to induce a strong systemic immune response suggests its potential for treating metastatic disease. The synergistic effects observed when combined with immune checkpoint inhibitors highlight a promising therapeutic strategy. Further clinical investigation is warranted to determine the full potential of IACS-8803 in cancer immunotherapy. This guide provides a foundation for researchers to compare and contrast the preclinical profile of IACS-8803 with other immunotherapeutic agents and to design future studies.

References

Validating IACS-8803-Induced IFN-β Production: A Comparative Guide to STING Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of type I interferons (IFNs), particularly IFN-β, is a critical mechanism in the innate immune response to pathogens and cancer. The Stimulator of Interferon Genes (STING) pathway has emerged as a key target for therapeutic intervention, with synthetic agonists like IACS-8803 showing significant promise. This guide provides an objective comparison of IACS-8803's performance in inducing IFN-β production against other STING agonists, supported by experimental data and detailed protocols for validation using Enzyme-Linked Immunosorbent Assay (ELISA).

Performance Comparison of STING Agonists

IACS-8803 is a potent cyclic dinucleotide (CDN) STING agonist that has demonstrated robust activation of the STING pathway, leading to significant IFN-β production.[1][2] To objectively assess its efficacy, we compare its performance with other well-characterized STING agonists: ADU-S100 (a clinical benchmark CDN), 2'3'-cGAMP (the natural STING ligand), and diABZI (a non-cyclic dinucleotide agonist).

The following table summarizes the IFN-β production induced by these agonists at various concentrations in human monocytic THP-1 cells, a common model for studying innate immune responses. The data is collated from published in vitro studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the relative potency and dose-response trends provide valuable insights.

STING AgonistConcentration (µg/mL)IFN-β Production (Relative to Control)
IACS-8803 0.5+++
5+++++
50++++++
ADU-S100 0.5++
5++++
50+++++
2'3'-cGAMP 1+
10+++
100++++
diABZI 0.1+++
1+++++
10++++++

(Data is estimated based on graphical representations from published literature. '+' indicates a qualitative measure of IFN-β induction.)

As the data suggests, IACS-8803 and diABZI demonstrate higher potency in inducing IFN-β production at lower concentrations compared to ADU-S100 and the natural ligand 2'3'-cGAMP.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of validation, the following diagrams illustrate the STING signaling pathway and the experimental workflow for quantifying IFN-β production.

STING_Pathway IACS-8803 Induced STING Signaling Pathway IACS_8803 IACS-8803 STING STING (on ER membrane) IACS_8803->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimerization & Nuclear Translocation) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus IFNB_gene IFN-β Gene Transcription Nucleus->IFNB_gene IFNB_protein IFN-β Protein (Secretion) IFNB_gene->IFNB_protein

Caption: IACS-8803 activates the STING pathway, leading to IFN-β production.

ELISA_Workflow Experimental Workflow for IFN-β ELISA cluster_cell_culture Cell Culture & Stimulation cluster_elisa ELISA Procedure THP1_seeding Seed THP-1 cells Stimulation Stimulate with STING agonists (IACS-8803, etc.) THP1_seeding->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_collection Collect supernatant Incubation->Supernatant_collection Add_samples Add standards and samples (supernatant) Supernatant_collection->Add_samples Coat_plate Coat plate with Capture Antibody Coat_plate->Add_samples Add_detection_ab Add Detection Antibody Add_samples->Add_detection_ab Add_enzyme Add Enzyme Conjugate Add_detection_ab->Add_enzyme Add_substrate Add Substrate Add_enzyme->Add_substrate Stop_reaction Stop Reaction Add_substrate->Stop_reaction Read_plate Read Absorbance at 450 nm Stop_reaction->Read_plate Data_analysis Data_analysis Read_plate->Data_analysis Calculate IFN-β Concentration

Caption: Workflow for quantifying IFN-β in cell supernatants using ELISA.

Experimental Protocols

In Vitro Validation of STING Agonist-Induced IFN-β Production in THP-1 Cells

This protocol details the methodology for quantifying IFN-β production in THP-1 cells following stimulation with STING agonists using a sandwich ELISA.

1. Materials and Reagents:

  • Human monocytic THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • IACS-8803 and other STING agonists (ADU-S100, 2'3'-cGAMP, diABZI)

  • Human IFN-β ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, stop solution, and standards)

  • 96-well cell culture plates

  • 96-well ELISA plates

  • Plate reader capable of measuring absorbance at 450 nm

2. Cell Culture and Differentiation:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in complete medium containing 50 ng/mL PMA.

  • Incubate for 48-72 hours to allow for adherence and differentiation.

3. STING Agonist Stimulation:

  • Prepare stock solutions of IACS-8803 and other STING agonists in an appropriate solvent (e.g., sterile water or DMSO).

  • After differentiation, gently aspirate the PMA-containing medium and wash the cells once with fresh, serum-free RPMI-1640.

  • Add fresh complete medium to each well.

  • Prepare serial dilutions of the STING agonists in complete medium.

  • Add the diluted agonists to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used for the agonists).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

4. IFN-β ELISA:

  • Following the 24-hour incubation, carefully collect the cell culture supernatants.

  • Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any cell debris.

  • Perform the IFN-β ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Add the capture antibody to the wells of the ELISA plate and incubate overnight at 4°C. b. Wash the plate and block non-specific binding sites. c. Add the collected cell culture supernatants and the IFN-β standards to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash the plate and add streptavidin-HRP conjugate. f. Wash the plate and add the TMB substrate. Incubate in the dark. g. Stop the reaction with the stop solution. h. Measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the IFN-β standards against their known concentrations.

  • Use the standard curve to determine the concentration of IFN-β in each of the experimental samples.

  • Plot the IFN-β concentration against the concentration of the STING agonist to generate dose-response curves for each compound.

This comprehensive guide provides a framework for the validation and comparative analysis of IACS-8803, enabling researchers to make informed decisions in the development of novel immunotherapies targeting the STING pathway.

References

Decoding STING Agonist IACS-8803: A Comparative Guide to Cross-Reactivity with Human STING Variants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interaction of novel therapeutics with genetic variants of their targets is paramount. This guide provides a comprehensive comparison of the potent STING (Stimulator of Interferon Genes) agonist, IACS-8803, in the context of common human STING variants. While direct comparative data for IACS-8803 across these variants is not yet publicly available, this document synthesizes known functional differences of STING alleles to provide a predictive framework for its activity and offers detailed experimental protocols to enable such crucial investigations.

Introduction to IACS-8803: A Potent STING Agonist

IACS-8803 is a synthetic, highly potent cyclic dinucleotide (CDN) agonist of the STING pathway.[1][2][3] As a 2',3'-thiophosphate CDN analog, it is designed for enhanced stability and improved affinity for STING, leading to robust activation of the pathway.[2] The STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and triggering the production of type I interferons and other pro-inflammatory cytokines to mount an anti-tumor and anti-viral response.[3] IACS-8803 has demonstrated significant systemic anti-tumor efficacy in preclinical models, making it a promising candidate for cancer immunotherapy.[1][3]

The Landscape of Human STING Variants

The human gene encoding STING, TMEM173, is known to be polymorphic, with several non-synonymous variants identified in the population.[4][5][6] These genetic variations can alter STING's response to its natural ligand, cyclic GMP-AMP (cGAMP), and potentially to synthetic agonists like IACS-8803. Understanding the prevalence and functional consequences of these variants is crucial for predicting patient responses to STING-targeted therapies.

The most common and functionally characterized human STING variants are summarized in the table below.

STING VariantKey Amino Acid Change(s)Allele Frequency (approximate)Functional Impact on Ligand Response
WT (R232) Arginine at position 232Most prevalent allele (~60% of the global population)Considered the wild-type; responds robustly to both metazoan (2'3'-cGAMP) and bacterial (c-di-GMP, c-di-AMP, 3'3'-cGAMP) CDNs.[4]
H232 Histidine at position 232~13.7% of the global populationShows reduced response to bacterial CDNs, particularly c-di-GMP and 3'3'-cGAMP, while retaining responsiveness to 2'3'-cGAMP.[3][4]
HAQ R71H, G230A, R293Q~20.4% of the global population, with higher prevalence in East Asian populations.[4]Considered a loss-of-function or hypomorphic allele with a weakened response to both metazoan and bacterial CDNs.[4]
AQ G230A, R293Q~5.2% of the global population, more common in individuals of African descent.[4]Exhibits a partially reduced interferon response to bacterial ligands compared to the wild-type.[4]
Q R293Q~1.5% of the global populationShows a significantly decreased ability to respond to bacterial CDNs.[4]

Inferred Cross-Reactivity of IACS-8803 and a Call for Empirical Data

Given that IACS-8803 is a potent 2',3'-CDN analog, it is reasonable to hypothesize that its activity will be influenced by the aforementioned STING variants.

  • WT (R232): IACS-8803 is expected to elicit a strong response in individuals with the wild-type STING allele, consistent with the robust preclinical data generated in models likely expressing this variant.

  • H232: As the H232 variant retains responsiveness to 2',3'-cGAMP, it is plausible that IACS-8803, being a 2',3'-CDN analog, will also effectively activate this variant. However, the magnitude of activation might differ compared to the WT allele.

  • HAQ, AQ, and Q: The functional deficits of these variants, particularly the HAQ allele's generally weakened response, suggest that individuals carrying these alleles might exhibit a diminished response to IACS-8803. The R293Q substitution, present in all three, is located in a critical region for STING activation, potentially impacting the binding or conformational changes induced by synthetic agonists.

Crucially, these are extrapolations based on the behavior of natural ligands. Direct experimental validation of IACS-8803's binding affinity and activation potential across these common human STING variants is essential to accurately predict its clinical efficacy and to develop potential personalized medicine strategies.

Experimental Protocols for Assessing STING Variant Cross-Reactivity

To facilitate the investigation of IACS-8803's cross-reactivity, detailed protocols for key experiments are provided below.

Cell Line Generation and Culture
  • Objective: To create stable cell lines, each expressing a different human STING variant.

  • Protocol:

    • Select a human cell line with low to no endogenous STING expression (e.g., HEK293T or THP-1 STING-knockout cells).

    • Synthesize or obtain cDNA constructs for the full-length human STING variants (WT, H232, HAQ, AQ, Q).

    • Clone each STING variant into a mammalian expression vector containing a selectable marker (e.g., puromycin (B1679871) or neomycin resistance).

    • Transfect the chosen host cell line with each STING variant construct.

    • Select for stably transfected cells by culturing in the presence of the appropriate antibiotic.

    • Verify the expression and correct localization of each STING variant via Western blot and immunofluorescence microscopy.

    • Maintain the stable cell lines in appropriate culture medium supplemented with the selection antibiotic.

STING Activation Reporter Assay
  • Objective: To quantify the activation of the STING pathway by IACS-8803 in cells expressing different STING variants.

  • Protocol:

    • Co-transfect the stable STING variant cell lines with a reporter plasmid containing the firefly luciferase gene under the control of an IFN-β promoter and a constitutively expressed Renilla luciferase plasmid (for normalization).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare a serial dilution of IACS-8803 and a positive control (e.g., 2'3'-cGAMP).

    • Treat the cells with the different concentrations of IACS-8803 or control for 18-24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

    • Calculate the normalized luciferase activity (Firefly/Renilla) and plot the dose-response curves to determine the EC50 for each STING variant.

Cytokine Production Assay (ELISA)
  • Objective: To measure the production of key downstream cytokines (e.g., IFN-β, IL-6) following STING activation.

  • Protocol:

    • Plate the stable STING variant cell lines (e.g., THP-1-derived cells) in a 24-well plate.

    • Stimulate the cells with a range of concentrations of IACS-8803 for 24 hours.

    • Collect the cell culture supernatants.

    • Quantify the concentration of IFN-β and other relevant cytokines in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Generate dose-response curves for cytokine production for each STING variant.

Phospho-STING and Phospho-TBK1 Western Blot
  • Objective: To directly assess the phosphorylation of STING and its downstream kinase TBK1 as a proximal marker of pathway activation.

  • Protocol:

    • Plate the stable STING variant cell lines in 6-well plates.

    • Treat the cells with a fixed, activating concentration of IACS-8803 for various time points (e.g., 0, 30, 60, 120 minutes).

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated STING (at Ser366) and phosphorylated TBK1 (at Ser172).

    • Subsequently, probe with antibodies for total STING, total TBK1, and a loading control (e.g., GAPDH or β-actin).

    • Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the ratio of phosphorylated to total protein.

Visualizing the Path Forward: Signaling and Workflow Diagrams

To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the STING signaling pathway and a typical experimental workflow for assessing cross-reactivity.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus IACS8803 IACS-8803 (CDN Agonist) STING STING Dimer (on ER membrane) IACS8803->STING Binding & Activation TBK1 TBK1 STING->TBK1 Recruitment p_TBK1 p-TBK1 TBK1->p_TBK1 Phosphorylation IRF3 IRF3 p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 Dimerization p_TBK1->IRF3 Phosphorylation p_IRF3_n p-IRF3 Dimer p_IRF3->p_IRF3_n Translocation ISGs Interferon-Stimulated Genes (ISGs) p_IRF3_n->ISGs Gene Transcription Experimental_Workflow start Start cell_line Generate Stable Cell Lines (Expressing STING Variants) start->cell_line reporter_assay STING Activation Reporter Assay (EC50) cell_line->reporter_assay cytokine_assay Cytokine Production Assay (ELISA) cell_line->cytokine_assay western_blot Phosphorylation Analysis (Western Blot) cell_line->western_blot data_analysis Data Analysis & Comparison reporter_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

Benchmarking IACS-8803: A Comparative Guide to Cyclic Dinucleotide STING Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel STING (Stimulator of Interferon Genes) agonist IACS-8803 against other key cyclic dinucleotide analogs. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways to support informed decisions in immuno-oncology research.

IACS-8803 is a highly potent synthetic cyclic dinucleotide (CDN) STING agonist that has demonstrated robust systemic anti-tumor efficacy in preclinical models.[1][2][3] Its unique structural modifications, including a 2',3'-thiophosphate linkage, enhance its stability and affinity for the STING protein, leading to superior activation of the innate immune system compared to earlier CDN analogs.[1] This guide benchmarks IACS-8803 against its close analog IACS-8779, the clinical benchmark compound ADU-S100 (also known as ML-RR-S2-CDA), and the natural STING ligand 2',3'-cGAMP.

Data Presentation: In Vitro Potency and In Vivo Efficacy

The following tables summarize the comparative performance of IACS-8803 and other CDN analogs in key in vitro and in vivo assays.

Table 1: In Vitro STING Activation in THP-1 Human Monocytic Reporter Cells
CompoundEC50 (µg/mL) for IRF3 ActivationRelative Potency vs. ADU-S100
IACS-8803 0.28 ~12-175x higher
IACS-8779Comparable to ADU-S100~1x
ADU-S100 (2',3'-RR-S2-CDA)~3.03 - 501x
2',3'-cGAMPLess potent than ADU-S100<1x

Data compiled from multiple sources. The EC50 for IACS-8803 in human cell lines is reported as 0.28 µg/mL.[4] IACS-8779 was found to have comparable activity to the clinical benchmark 2',3'-RR-S2-CDA (ADU-S100).[1] The two 2'-F analogs, including IACS-8803, showed superior activity to the 2',3'-RR-S2-CDA benchmark.[1] The EC50 of IACS-8803 was 12–175X lower than other benchmark compounds.[4]

Table 2: In Vivo Anti-Tumor Efficacy in a Bilateral B16-OVA Melanoma Model
Treatment Group (10 µg, intratumoral)Effect on Injected TumorEffect on Contralateral (Uninjected) TumorComplete Tumor Regression (Both Tumors)
IACS-8803 Comparable to other CDNsSuperior regression Higher incidence
IACS-8779Comparable to other CDNsSuperior regressionHigher incidence
ADU-S100 (2',3'-RR-S2-CDA)Tumor growth inhibitionLess effective than IACS-8803/8779Lower incidence
2',3'-cGAMPTumor growth inhibitionLess effective than IACS-8803/8779Lower incidence

Results are based on studies where compounds were administered intratumorally into one of two established tumors. The effect on the untreated contralateral tumor is a measure of the systemic anti-tumor immune response.[1]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental basis for the data presented, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow.

STING_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus CDN Cyclic Dinucleotide Analogs (e.g., IACS-8803) STING_ER STING Dimer (on ER membrane) CDN->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes IFNB IFN-β Gene Transcription pIRF3->IFNB translocates to nucleus & initiates transcription Experimental_Workflow In Vivo Efficacy Workflow: Bilateral B16-OVA Model cluster_setup Tumor Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Implant B16-OVA cells bilaterally in mice establish Allow tumors to establish start->establish inject Intratumoral injection of CDN (one flank only) establish->inject repeat_inject Repeat injections (e.g., days 6, 9, 12) inject->repeat_inject measure Monitor tumor growth (both flanks) repeat_inject->measure survival Assess overall survival measure->survival immune Analyze systemic immune response measure->immune

References

Comparative Analysis of IACS-8803 and Other Immune Adjuvants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate adjuvant is a critical step in vaccine development. This guide provides a comparative analysis of the novel STING (Stimulator of Interferon Genes) agonist IACS-8803 and other well-established immune adjuvants, including Toll-like receptor (TLR) agonists, the saponin-based adjuvant QS-21, and aluminum salts (Alum). This analysis is based on preclinical data to highlight the distinct immunological profiles elicited by each adjuvant class.

Introduction to Immune Adjuvants

Immune adjuvants are essential components of modern subunit vaccines, enhancing the magnitude and modulating the nature of the immune response to a co-administered antigen. The ideal adjuvant boosts both humoral and cellular immunity, leading to long-lasting protection. The choice of adjuvant can significantly influence the type of T-helper (Th) cell response, which is crucial for immunity against different pathogens. A Th1-biased response, characterized by the production of interferon-gamma (IFN-γ), is critical for clearing intracellular pathogens, while a Th2-biased response, with cytokines like IL-4 and IL-5, is important for combating extracellular parasites.

Overview of IACS-8803 and Comparator Adjuvants

IACS-8803 is a potent and systemically active cyclic dinucleotide (CDN) agonist of STING.[1] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for the priming of cytotoxic T-lymphocytes (CTLs) against target antigens.[1] While extensively studied in the context of cancer immunotherapy, its potential as a vaccine adjuvant is an area of growing interest.

Toll-like receptor (TLR) agonists are a diverse class of adjuvants that mimic pathogen-associated molecular patterns (PAMPs) to activate specific TLRs. This activation triggers downstream signaling cascades that result in the production of inflammatory cytokines and the maturation of antigen-presenting cells (APCs), leading to the induction of adaptive immunity.[2][3]

QS-21 is a saponin-based adjuvant derived from the bark of the Quillaja saponaria tree. It is known for its ability to induce a balanced Th1 and Th2 immune response, making it a potent adjuvant for both prophylactic and therapeutic vaccines.[4][5]

Aluminum salts (Alum) are the most widely used adjuvants in human vaccines. They primarily induce a Th2-skewed immune response and are particularly effective at enhancing antibody production.[6]

Comparative Performance Data

The following tables summarize representative preclinical data for each adjuvant class, highlighting their impact on humoral and cellular immune responses. It is important to note that these data are compiled from different studies and are intended to be illustrative of the typical performance of each adjuvant class, rather than a direct head-to-head comparison.

Table 1: Comparison of Antigen-Specific Antibody Titers

Adjuvant ClassRepresentative AdjuvantAntigenPeak Mean IgG Titer (Arbitrary Units)Predominant IgG Subclass (in mice)Inferred Th Bias
STING Agonist IACS-8803 (hypothetical)OvalbuminHighIgG2a/cTh1
TLR Agonist CpG ODN (TLR9)OvalbuminHighIgG2a/cTh1
Saponin (B1150181) QS-21OvalbuminHighIgG1/IgG2a (Balanced)Balanced Th1/Th2
Aluminum Salt AlumOvalbuminModerate to HighIgG1Th2

Note: Data for IACS-8803 as a vaccine adjuvant is extrapolated from its known mechanism of action. The other data points are representative values from preclinical studies.

Table 2: Comparison of Antigen-Specific T-Cell Responses

Adjuvant ClassRepresentative AdjuvantAntigenMean IFN-γ Spot Forming Units (SFU) per 10^6 Splenocytes
STING Agonist IACS-8803 (hypothetical)Ovalbumin> 500
TLR Agonist CpG ODN (TLR9)Ovalbumin~400-600
Saponin QS-21Ovalbumin~200-400
Aluminum Salt AlumOvalbumin< 100

Note: Data for IACS-8803 is hypothetical based on its strong induction of type I interferons. Other values are representative of typical findings in preclinical mouse models.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IACS_8803 IACS-8803 (CDN) STING STING (on ER) IACS_8803->STING binds TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates pNFkB p-NF-κB NFkB->pNFkB pNFkB_n p-NF-κB pNFkB->pNFkB_n translocates Gene_Expression Gene Transcription pIRF3_n->Gene_Expression pNFkB_n->Gene_Expression Cytokines Type I IFNs Pro-inflammatory Cytokines Gene_Expression->Cytokines leads to

Caption: IACS-8803 activates the STING signaling pathway.

Adjuvant_Comparison_Workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase cluster_readout Comparative Readouts Antigen_Adjuvant Antigen + Adjuvant Formulation (e.g., IACS-8803, TLR agonist, QS-21, Alum) Immunization Immunize Mice (e.g., subcutaneous) Antigen_Adjuvant->Immunization Blood_Collection Collect Blood Samples (e.g., Day 14, 28) Immunization->Blood_Collection Spleen_Harvest Harvest Spleens (e.g., Day 28) Immunization->Spleen_Harvest ELISA Antigen-Specific IgG & Isotype ELISA Blood_Collection->ELISA ELISPOT IFN-γ ELISPOT Spleen_Harvest->ELISPOT FACS Flow Cytometry (T-cell phenotyping) Spleen_Harvest->FACS Humoral Humoral Immunity (Antibody Titers & Th1/Th2 Bias) ELISA->Humoral Cellular Cellular Immunity (IFN-γ production, CTLs) ELISPOT->Cellular FACS->Cellular

Caption: Experimental workflow for comparing immune adjuvants.

Detailed Experimental Protocols

1. Murine Immunization Model

  • Animals: 6-8 week old female C57BL/6 or BALB/c mice are commonly used.

  • Antigen: A model antigen such as Ovalbumin (OVA) is often used at a concentration of 10-25 µg per dose.

  • Adjuvants:

    • IACS-8803: 5-20 µg per dose.

    • CpG ODN (TLR9 agonist): 10-50 µg per dose.

    • QS-21: 5-10 µg per dose.

    • Alum (Alhydrogel®): 100-200 µg per dose.

  • Formulation: The antigen and adjuvant are gently mixed in a sterile phosphate-buffered saline (PBS) solution to a final volume of 100 µL per dose.

  • Immunization Schedule: Mice are typically immunized via the subcutaneous or intramuscular route on day 0, followed by a booster immunization on day 14 or 21.

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer

  • Plate Coating: 96-well plates are coated with the antigen (e.g., OVA) at 2-5 µg/mL in a coating buffer overnight at 4°C.

  • Blocking: Plates are washed and blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.

  • Sample Incubation: Serum samples, collected from immunized mice at various time points, are serially diluted and incubated in the coated plates.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG (total IgG, IgG1, or IgG2a/c) is added.

  • Substrate: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped. The optical density is read at 450 nm. Titers are determined as the reciprocal of the highest dilution giving a reading above the background.

3. Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ

  • Plate Coating: ELISPOT plates are coated with an anti-mouse IFN-γ capture antibody.

  • Cell Plating: Splenocytes are harvested from immunized mice and plated in the coated wells.

  • Antigen Restimulation: The cells are restimulated in vitro with the specific antigen (e.g., OVA) for 18-24 hours.

  • Detection: A biotinylated anti-mouse IFN-γ detection antibody is added, followed by a streptavidin-alkaline phosphatase conjugate.

  • Spot Development: A substrate is added to reveal spots, where each spot represents a single IFN-γ-secreting cell. Spots are counted using an ELISPOT reader.

Conclusion

The choice of adjuvant is a critical determinant of vaccine efficacy. IACS-8803, with its potent STING agonist activity, holds promise as a powerful Th1-polarizing adjuvant, which would be particularly beneficial for vaccines against intracellular pathogens and for therapeutic cancer vaccines. In comparison, TLR agonists offer a versatile platform for targeted immune activation, QS-21 provides a balanced Th1/Th2 response, and Alum remains a reliable choice for inducing strong antibody responses. The selection of the most appropriate adjuvant will depend on the specific requirements of the vaccine, including the target pathogen and the desired type of immune response. Further head-to-head comparative studies are warranted to fully elucidate the potential of IACS-8803 as a vaccine adjuvant.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for IACS-8803 Diammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the proper handling and disposal of IACS-8803 diammonium, ensuring laboratory safety and regulatory compliance.

This document provides crucial safety information and detailed procedures for the disposal of this compound, a potent STING (stimulator of interferon genes) agonist utilized in research. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring responsible waste management.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental for its safe handling and disposal. The following table summarizes key data for this compound.[1][2]

PropertyValue
Molecular Formula C₂₀H₂₉FN₁₂O₉P₂S₂
Molecular Weight 726.60 g/mol
Appearance Solid, White to off-white
Storage -20°C, sealed storage, away from moisture.
Solvent Storage -80°C for 6 months; -20°C for 1 month (sealed, away from moisture).

Disposal Protocol: A Step-by-Step Approach

The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on general best practices for chemical waste management in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, state, and federal regulations.

1. Personal Protective Equipment (PPE) Assessment:

  • Before handling this compound, ensure appropriate PPE is worn, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves (nitrile or neoprene recommended)

    • Laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound solid in a designated, clearly labeled hazardous waste container.

    • The container should be compatible with the chemical and properly sealed to prevent leaks or spills.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Contaminated Materials:

    • Dispose of any materials that have come into contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, in the same designated hazardous waste container as the solid waste.

  • Solutions:

    • Aqueous or solvent-based solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.

    • The label must include "Hazardous Waste," the chemical name, the solvent(s) used, and the estimated concentration.

    • Do not mix incompatible waste streams.

3. Waste Storage:

  • Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

  • The storage area should be away from heat sources and incompatible materials.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound, from initial handling to final disposal.

G cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) solid_waste Collect Solid IACS-8803 and Contaminated Materials ppe->solid_waste liquid_waste Collect IACS-8803 Solutions (in separate container) ppe->liquid_waste labeling Label Waste Containers (Chemical Name, Hazard) solid_waste->labeling liquid_waste->labeling storage Store in Designated Secondary Containment Area labeling->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact disposal Professional Disposal via Licensed Contractor ehs_contact->disposal

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of IACS-8803 Diammonium: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Potent STING Agonist, IACS-8803 Diammonium

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with this compound, a potent agonist of the stimulator of interferon genes (STING) pathway. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) for Handling this compound

Given the potent nature of this compound, a comprehensive approach to personal protective equipment is mandatory to prevent inhalation, dermal, and ocular exposure. The following table outlines the recommended PPE for key laboratory activities involving this compound.

ActivityRecommended Personal Protective EquipmentRationale
Weighing and Dispensing (as solid/powder) - NIOSH-approved respirator (e.g., N95 or higher) or a powered air-purifying respirator (PAPR) - Chemical-resistant gloves (double-gloving recommended, e.g., nitrile) - Safety goggles or a face shield - Disposable, solid-front lab coat with tight-fitting cuffsHigh risk of aerosolization and inhalation of the potent powder. Full respiratory and eye protection is critical. Double-gloving provides an additional barrier against contamination.
Solution Preparation and Handling - Chemical fume hood or other certified ventilated enclosure - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or chemical splash goggles - Lab coatReduces the risk of inhalation of aerosols and prevents splashes and spills.
General Laboratory Operations - Lab coat - Safety glasses - GlovesStandard laboratory practice to protect against incidental contact.

Operational and Disposal Plans: Step-by-Step Guidance

A systematic workflow is essential for the safe handling and disposal of this compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Store: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture.

  • Temperature Control: For long-term storage, maintain at -20°C.

Storage ConditionDuration
-20°C Up to 1 month
-80°C Up to 6 months

Note: When stored in solvent, it is recommended to keep the solution at -80°C for up to 6 months or -20°C for up to 1 month.

Handling and Experimental Workflow

A structured approach to handling this compound from preparation to use is critical for safety and experimental success. The following diagram illustrates the recommended workflow.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh Compound in Containment (e.g., Fume Hood) prep_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve conduct_exp Perform In Vitro / In Vivo Experiment dissolve->conduct_exp decontaminate Decontaminate Work Surfaces conduct_exp->decontaminate dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Figure 1. Experimental workflow for handling this compound.
Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., vials, pipette tips) Collect in a designated, puncture-resistant, and sealed container. Label clearly as "Hazardous Waste" with the compound name.
Contaminated PPE (e.g., gloves, disposable lab coat) Carefully remove to avoid self-contamination. Place in a sealed bag or container labeled as hazardous waste.
Aqueous Waste Collect in a sealed and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

The STING Signaling Pathway

This compound is a potent agonist of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system. Understanding this pathway is essential for contextualizing the compound's mechanism of action.

STING_Pathway IACS8803 IACS-8803 (STING Agonist) STING STING (on ER) IACS8803->STING binds & activates ER_Golgi ER-Golgi Translocation STING->ER_Golgi TBK1_recruitment TBK1 Recruitment and Activation ER_Golgi->TBK1_recruitment STING_phos STING Phosphorylation TBK1_recruitment->STING_phos IRF3_recruitment IRF3 Recruitment STING_phos->IRF3_recruitment IRF3_phos IRF3 Phosphorylation IRF3_recruitment->IRF3_phos by TBK1 IRF3_dimer IRF3 Dimerization & Nuclear Translocation IRF3_phos->IRF3_dimer IFN_production Type I Interferon (IFN-β) Production IRF3_dimer->IFN_production

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。